(+)-Armepavine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-20-9-8-14-11-18(22-2)19(23-3)12-16(14)17(20)10-13-4-6-15(21)7-5-13/h4-7,11-12,17,21H,8-10H2,1-3H3/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKFZIUKXTWQTP-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC=C(C=C3)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701317364 | |
| Record name | (+)-Armepavine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701317364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14400-96-5 | |
| Record name | (+)-Armepavine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14400-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Armepavine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014400965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Armepavine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701317364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARMEPAVINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28W0AOI5PG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to (+)-Armepavine: Chemical Structure, Properties, and Pharmacological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Armepavine, a benzylisoquinoline alkaloid, has garnered significant interest within the scientific community for its notable immunosuppressive and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of this compound. Detailed experimental protocols for key assays are provided, along with visualizations of its proposed signaling pathways and experimental workflows to support further research and drug development endeavors.
Chemical Structure and Properties
This compound, also known as (S)-Armepavine, is the dextrorotatory enantiomer of armepavine. Its chemical structure is characterized by a tetrahydroisoquinoline core with two methoxy groups and a benzyl group substituted with a hydroxyl group.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenol | [1] |
| Molecular Formula | C19H23NO3 | [1] |
| Molecular Weight | 313.4 g/mol | [1] |
| CAS Number | 14400-96-5 | [1] |
| Appearance | Solid powder | [2] |
| Melting Point | 144-148 °C (for racemic mixture or (-) enantiomer) | [3][4] |
| Solubility | Soluble in DMSO and ethanol.[5][6][7] | |
| Specific Rotation | Not consistently reported for the (+) enantiomer. |
Pharmacological Properties and Mechanism of Action
This compound exhibits significant immunosuppressive and anti-inflammatory activities, primarily by targeting T-lymphocyte activation and proliferation.[8][9] Its mechanism of action is believed to involve the modulation of key signaling pathways integral to the immune response.
Table 2: Summary of Pharmacological Activities of this compound
| Activity | Description | Key Signaling Pathways Involved |
| Immunosuppression | Inhibits T-lymphocyte proliferation and activation.[8][9] | PI3K/Akt, Itk, PLCγ, NF-κB |
| Anti-inflammatory | Reduces the production of pro-inflammatory cytokines. | NF-κB, MAPK |
Signaling Pathway of this compound
Current research suggests that this compound exerts its immunosuppressive effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This inhibition, in turn, prevents the phosphorylation of downstream targets, including Tec kinase Itk and Phospholipase C gamma (PLCγ). The disruption of this signaling cascade ultimately leads to the suppression of Nuclear Factor-kappa B (NF-κB) activation, a critical transcription factor for T-cell activation and inflammatory responses.
References
- 1. This compound | C19H23NO3 | CID 680292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Impact of Immunosuppressive Drugs on the Metabolism of T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of (S)-armepavine from Nelumbo nucifera on autoimmune disease of MRL/MpJ-lpr/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzylisoquinoline Alkaloids Biosynthesis in Sacred Lotus - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to (+)-Armepavine: Properties, Protocols, and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Armepavine, a benzylisoquinoline alkaloid, has garnered significant interest within the scientific community for its notable pharmacological activities, particularly its immunosuppressive and anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, and delving into the experimental protocols used to elucidate its biological functions. A key focus is its mechanism of action, specifically the inhibition of T-cell proliferation and the nuclear factor-kappa B (NF-κB) signaling pathway. This document aims to serve as a valuable resource for researchers and professionals in drug development by consolidating quantitative data, outlining detailed experimental methodologies, and visualizing the complex biological pathways influenced by this compound.
Chemical and Physical Properties
This compound, also known as (S)-Armepavine, is a naturally occurring alkaloid found in several plant species, including the sacred lotus (Nelumbo nucifera). Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 14400-96-5 | [1] |
| Molecular Formula | C₁₉H₂₃NO₃ | [1] |
| Molecular Weight | 313.4 g/mol | [1] |
| IUPAC Name | 4-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenol | [1] |
| Synonyms | (S)-Armepavine, L-(+)-Armepavine | [1] |
Biological Activity and Mechanism of Action
This compound exhibits significant immunosuppressive effects, primarily through the modulation of T-lymphocyte activity and the inhibition of key inflammatory signaling pathways.
Immunosuppressive Effects
Studies have demonstrated that this compound can suppress the proliferation of T-cells, a critical component of the adaptive immune response. This has positioned it as a potential therapeutic agent for autoimmune diseases. For instance, research has shown its efficacy in animal models of autoimmune crescentic glomerulonephritis and systemic lupus erythematosus (SLE).[1][2] In these models, administration of this compound led to a reduction in disease severity, characterized by decreased proteinuria, preservation of renal function, and diminished immune cell infiltration in affected tissues.[1][2]
Inhibition of the NF-κB Signaling Pathway
A primary mechanism underlying the immunosuppressive and anti-inflammatory effects of this compound is its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, most notably IκBα. Upon stimulation by various inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of target genes.
This compound has been shown to interfere with this cascade by inhibiting the phosphorylation and subsequent degradation of IκBα. This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking its transcriptional activity.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
T-Lymphocyte Proliferation Assay
This assay is fundamental for assessing the immunosuppressive potential of this compound by measuring its effect on T-cell division.
Objective: To determine the concentration-dependent inhibition of T-lymphocyte proliferation by this compound.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.
-
Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies as T-cell mitogens.
-
This compound stock solution (dissolved in DMSO).
-
[³H]-thymidine or a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE).
-
96-well cell culture plates.
-
Liquid scintillation counter or flow cytometer.
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI 1640 medium to a concentration of 1 x 10⁶ cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Add various concentrations of this compound to the wells. A vehicle control (DMSO) should be included.
-
Add the T-cell mitogen (e.g., PHA at 5 µg/mL) to stimulate proliferation. Include an unstimulated control.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
For [³H]-thymidine incorporation: 18 hours before harvesting, add 1 µCi of [³H]-thymidine to each well. After incubation, harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.
-
For CFSE assay: Prior to plating, label the PBMCs with CFSE. After the 72-hour incubation, harvest the cells and analyze the CFSE fluorescence intensity by flow cytometry. Proliferation is indicated by a decrease in fluorescence intensity as the dye is distributed among daughter cells.
Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the stimulated control. The IC₅₀ value, the concentration at which 50% of proliferation is inhibited, can be determined from the dose-response curve. One study reported an IC₅₀ of 11.9 µM for the inhibition of human PBMC proliferation.[3]
Western Blot Analysis of NF-κB Activation
This technique is used to investigate the molecular mechanism of this compound's inhibitory effect on the NF-κB pathway.
Objective: To assess the effect of this compound on the phosphorylation of IκBα and the nuclear translocation of the NF-κB p65 subunit.
Materials:
-
A suitable cell line (e.g., Jurkat T-cells or macrophages).
-
Cell culture medium and supplements.
-
A stimulating agent for the NF-κB pathway (e.g., Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS)).
-
This compound.
-
Lysis buffers for cytoplasmic and nuclear protein extraction.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blotting apparatus.
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker).
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Culture the cells to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with the NF-κB activating agent (e.g., TNF-α at 10 ng/mL) for a short period (e.g., 15-30 minutes).
-
Harvest the cells and perform subcellular fractionation to separate cytoplasmic and nuclear extracts.
-
Determine the protein concentration of each fraction.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phospho-IκBα to total IκBα and the nuclear p65 levels to the nuclear loading control (Lamin B1). Compare the results from this compound-treated cells to the stimulated control to determine the extent of inhibition.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the NF-κB signaling pathway and a typical experimental workflow for studying the effects of this compound.
Conclusion
This compound is a promising natural compound with well-documented immunosuppressive and anti-inflammatory properties. Its mechanism of action, centered on the inhibition of T-cell proliferation and the NF-κB signaling pathway, makes it a compelling candidate for further investigation in the context of autoimmune and inflammatory diseases. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to explore the therapeutic potential of this compound. Further studies are warranted to fully elucidate its pharmacological profile and to translate these preclinical findings into clinical applications.
References
(S)-Armepavine vs (R)-Armepavine: A Technical Deep Dive into Stereochemistry and Biological Activity
For Immediate Release
This technical guide provides an in-depth analysis of the stereochemical differences between (S)-Armepavine and (R)-Armepavine, focusing on their synthesis, distinct biological activities, and the underlying signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Armepavine, a benzylisoquinoline alkaloid, exists as two enantiomers, (S)-Armepavine and (R)-Armepavine, due to a single chiral center. While possessing identical physical and chemical properties in an achiral environment, these stereoisomers exhibit distinct pharmacological profiles within biological systems. This guide will explore the current understanding of their differential effects, with a particular focus on the immunomodulatory and anti-inflammatory properties of the (S)-enantiomer.
Biosynthesis and Stereochemistry
In nature, the stereochemistry of armepavine is dictated by the enzymatic machinery of the producing organism. For instance, the sacred lotus (Nelumbo nucifera) predominantly synthesizes the (R)-enantiomer of benzylisoquinoline alkaloids.[1] In contrast, members of the Ranunculales order typically produce the (S)-configured counterparts.[1] This stereochemical divergence arises from the enantioselective nature of the enzymes involved in the biosynthetic pathway.
Comparative Biological Activity
Current research indicates that the stereochemistry at the C1 position of the isoquinoline core is a critical determinant of armepavine's biological activity. The (S)-enantiomer, in particular, has been the subject of more extensive investigation for its therapeutic potential.
Immunomodulatory Effects
(S)-Armepavine has demonstrated significant immunomodulatory effects, primarily through the suppression of T-cell proliferation.[1] In vitro studies have shown that (S)-Armepavine inhibits the proliferation of phytohemagglutinin (PHA)-activated peripheral blood mononuclear cells (PBMCs) in a dose-dependent manner.[2] This anti-proliferative effect is not attributed to direct cytotoxicity.[2]
Anti-inflammatory Activity
The anti-inflammatory properties of armepavine have been linked to the modulation of key signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) pathway.[1] While the specific contributions of each enantiomer are still under investigation, (S)-Armepavine has been shown to be active in this regard.
Quantitative Data
To date, limited quantitative data directly comparing the biological activities of (S)- and (R)-Armepavine is available in the public domain. The following table summarizes the available data for (S)-Armepavine and armepavine (enantiomeric composition unspecified).
| Enantiomer/Mixture | Assay | Target/Cell Type | IC50 | Reference |
| (S)-Armepavine | T-cell Proliferation | Phytohemagglutinin (PHA)-activated Peripheral Blood Mononuclear Cells (PBMCs) | 11.9 µM | [2] |
| Armepavine (unspecified) | DPPH Free Radical Scavenging | - | 43.093 ± 14.215 µg/mL | [2] |
Table 1: Quantitative Biological Activity Data for Armepavine
Signaling Pathways
The biological effects of armepavine are mediated through its interaction with intracellular signaling cascades. The NF-κB and PI3K-Akt pathways have been identified as key players.
NF-κB Signaling Pathway
(S)-Armepavine has been shown to exert its anti-inflammatory and immunomodulatory effects by inhibiting the NF-κB signaling pathway.[1] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. Inhibition of this pathway by (S)-Armepavine leads to a downstream reduction in pro-inflammatory cytokines and other inflammatory mediators.
Caption: (S)-Armepavine inhibits the NF-κB signaling pathway.
PI3K-Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell proliferation, survival, and inflammation. While the direct effects of armepavine enantiomers on this pathway require further elucidation, extracts of Nelumbo nucifera, which contain armepavine, have been shown to modulate PI3K/Akt/mTOR signaling.
Caption: Potential modulation of the PI3K-Akt pathway by armepavine.
Experimental Protocols
Chiral Separation of Armepavine Enantiomers
Method: High-Performance Liquid Chromatography (HPLC) is the method of choice for the analytical and preparative separation of armepavine enantiomers.
Workflow:
Caption: General workflow for chiral HPLC separation of armepavine.
Detailed Protocol:
-
Column: A chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., cellulose or amylose carbamates), is recommended.
-
Mobile Phase: A normal-phase elution is typically employed. A mixture of n-hexane and an alcohol (e.g., ethanol or isopropanol) is a common mobile phase. The ratio of the solvents should be optimized to achieve baseline separation. For basic compounds like armepavine, the addition of a small percentage of an amine modifier (e.g., diethylamine) to the mobile phase can improve peak shape and resolution.
-
Flow Rate: A flow rate of approximately 1.0 mL/min is a suitable starting point.
-
Detection: UV detection at a wavelength where armepavine exhibits strong absorbance (e.g., ~280 nm) is appropriate.
-
Sample Preparation: The racemic armepavine sample is dissolved in the mobile phase or a compatible solvent.
-
Injection and Elution: The sample is injected onto the column, and the enantiomers are separated based on their differential interactions with the CSP.
-
Fraction Collection: For preparative separations, fractions corresponding to each enantiomeric peak are collected.
T-Cell Proliferation Assay
Method: The inhibitory effect of armepavine enantiomers on T-cell proliferation can be assessed using a [³H]-thymidine incorporation assay or a dye dilution assay (e.g., CFSE).
Workflow:
Caption: Workflow for a [³H]-thymidine incorporation T-cell proliferation assay.
Detailed Protocol ([³H]-Thymidine Incorporation):
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: PBMCs are seeded in a 96-well plate at a density of 2 x 10⁵ cells/well in complete RPMI-1640 medium.
-
Treatment: Cells are pre-treated with various concentrations of (S)-Armepavine, (R)-Armepavine, or vehicle control (e.g., DMSO) for 1 hour.
-
Stimulation: T-cell proliferation is induced by adding a mitogen, such as phytohemagglutinin (PHA), to each well.
-
Incubation: The plate is incubated for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Radiolabeling: [³H]-thymidine is added to each well, and the plate is incubated for an additional 18 hours.
-
Harvesting: Cells are harvested onto glass fiber filters, and the incorporated radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The percentage of inhibition of proliferation is calculated for each concentration of the test compound, and the IC50 value is determined.
Conclusion and Future Directions
The stereochemistry of armepavine plays a pivotal role in its biological activity. Current evidence strongly suggests that (S)-Armepavine is a promising immunomodulatory and anti-inflammatory agent, primarily acting through the inhibition of T-cell proliferation and the NF-κB signaling pathway. However, a significant gap in knowledge exists regarding the specific biological activities and molecular targets of (R)-Armepavine. Future research should focus on a direct, quantitative comparison of the enantiomers across a range of biological assays to fully elucidate their structure-activity relationships. Furthermore, detailed investigations into the interactions of both enantiomers with the PI3K-Akt and other relevant signaling pathways are warranted. A comprehensive understanding of the stereospecific pharmacology of armepavine will be crucial for its potential development as a therapeutic agent.
References
(+)-Armepavine: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Armepavine, a benzylisoquinoline alkaloid, has garnered significant scientific interest due to its diverse pharmacological activities, including immunosuppressive, anti-inflammatory, and potential neuroprotective effects. This technical guide provides an in-depth overview of the natural sources of this compound, detailed experimental protocols for its isolation, and an exploration of its interactions with key cellular signaling pathways. All quantitative data is summarized for comparative analysis, and complex biological processes are visualized through detailed diagrams.
Natural Sources of this compound
This compound has been isolated from a variety of plant species, primarily within the families Nelumbonaceae, Annonaceae, and Papaveraceae. The most prominent and well-documented source is the sacred lotus (Nelumbo nucifera).
Table 1: Quantitative Analysis of this compound in Various Natural Sources
| Plant Species | Family | Plant Part | Concentration of Armepavine | Reference(s) |
| Nelumbo nucifera | Nelumbonaceae | Leaves | 0.13-0.20% | [1] |
| Nelumbo nucifera | Nelumbonaceae | Flower Buds | Analyzed, but not individually quantified in the provided study | [2] |
| Artabotrys brachypetalus | Annonaceae | Stem Bark | Present, but quantitative data for the (+) isomer is not specified | [2] |
| Guatteria punctata | Annonaceae | Not Specified | Reported to contain this compound | [2] |
| Papaver armeniacum | Papaveraceae | Not Specified | Reported to contain armepavine | [3] |
| Discaria chacaye | Rhamnaceae | Not Specified | Reported to contain armepavine | [3] |
Note: The stereochemistry of armepavine is not always specified in the literature. This table includes sources of armepavine, with specific notation for this compound where available.
Experimental Protocols
The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. Below is a detailed protocol for the extraction and initial separation of alkaloids from Nelumbo nucifera leaves, a common starting point for obtaining this compound.
Protocol 1: General Alkaloid Extraction from Nelumbo nucifera Leaves
This protocol outlines a standard acid-base extraction method for enriching the alkaloid fraction from dried plant material.
1. Sample Preparation:
-
Air-dry fresh Nelumbo nucifera leaves in the shade to prevent degradation of phytochemicals.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
2. Extraction:
-
Macerate the powdered leaves (e.g., 1 kg) in 70% ethanol (e.g., 5 L) for 24 hours at room temperature with occasional stirring.
-
Filter the extract through cheesecloth and then filter paper.
-
Repeat the maceration process with the plant residue two more times to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanolic extract.
3. Acid-Base Partitioning:
-
Suspend the crude extract in a 2% aqueous solution of hydrochloric acid (HCl).
-
Filter the acidic solution to remove non-alkaloidal, neutral, and weakly basic compounds.
-
Wash the acidic solution with a non-polar solvent such as n-hexane or diethyl ether to remove lipids and other non-polar impurities.
-
Adjust the pH of the aqueous solution to approximately 9-10 with a base, such as ammonium hydroxide (NH₄OH) or sodium carbonate (Na₂CO₃), to precipitate the alkaloids.
-
Extract the liberated alkaloids from the basified aqueous solution with a chlorinated solvent like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃). Repeat the extraction three to five times.
-
Combine the organic layers and wash with distilled water to remove any remaining base.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and then evaporate the solvent under reduced pressure to yield the total alkaloid extract.
Protocol 2: Isolation of Armepavine using pH-Zone-Refining Counter-Current Chromatography (CCC)
This protocol provides a more advanced technique for the separation of alkaloids from a crude extract of lotus leaves.
1. Sample Preparation:
-
Prepare a crude alkaloid extract from Nelumbo nucifera leaves as described in Protocol 1.
2. CCC Solvent System and Sample Solution Preparation:
-
Prepare a two-phase solvent system composed of hexane-ethyl acetate-methanol-water (e.g., in a 1:6:1:6 v/v/v/v ratio).
-
Add triethylamine (TEA) to the upper organic phase to act as a retainer (e.g., 10 mM).
-
Add hydrochloric acid (HCl) to the lower aqueous phase to act as an eluent (e.g., 5 mM).
-
Dissolve the crude alkaloid extract in the upper organic phase to prepare the sample solution.
3. CCC Operation:
-
Fill the CCC column with the stationary phase (the upper organic phase).
-
Inject the sample solution into the column.
-
Elute the sample with the mobile phase (the lower aqueous phase) at a constant flow rate (e.g., 2.0 mL/min).
-
Monitor the effluent using a UV detector at a suitable wavelength (e.g., 280 nm).
-
Collect fractions of the eluate.
4. Fraction Analysis and Further Purification:
-
Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to identify the fractions containing armepavine.
-
Combine the armepavine-rich fractions.
-
Further purification of this compound from the enriched fractions can be achieved using preparative HPLC with a suitable column (e.g., C18) and a mobile phase gradient of acetonitrile and water with an appropriate modifier like trifluoroacetic acid (TFA) or formic acid.
Signaling Pathway Interactions
This compound has been shown to modulate several key signaling pathways, notably the NF-κB and MAPK pathways, which are critical in inflammation and cellular regulation.
Benzylisoquinoline Alkaloid (BIA) Biosynthesis in Nelumbo nucifera
The biosynthesis of this compound in Nelumbo nucifera follows the general pathway for benzylisoquinoline alkaloids, starting from the amino acid L-tyrosine.
Caption: Biosynthetic pathway of this compound in Nelumbo nucifera.
Inhibition of the NF-κB Signaling Pathway by this compound
This compound has been demonstrated to exert its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. It achieves this by preventing the phosphorylation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. This action subsequently blocks the nuclear translocation of NF-κB, thereby preventing the transcription of pro-inflammatory genes.
Caption: Inhibition of the NF-κB pathway by this compound.
Modulation of the Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
While the precise molecular interactions are still under investigation, evidence suggests that armepavine can also modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is crucial for regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK cascade typically involves a series of protein kinases: a MAPKKK (e.g., Raf), a MAPKK (e.g., MEK), and a MAPK (e.g., ERK). Armepavine's inhibitory effects on inflammatory responses may be partly mediated through the downregulation of this pathway.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
Conclusion
This compound stands out as a promising natural compound with significant therapeutic potential. Nelumbo nucifera has been identified as a primary and quantifiable source, and established extraction and isolation protocols provide a solid foundation for further research and development. The elucidation of its inhibitory mechanisms on the NF-κB and potentially the MAPK signaling pathways offers valuable insights for drug discovery efforts targeting inflammatory and other related diseases. Further investigation is warranted to quantify this compound in a wider range of plant species and to fully delineate its molecular interactions within various cellular signaling cascades.
References
The Biosynthesis of (+)-Armepavine in Nelumbo nucifera: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of (+)-armepavine, a benzylisoquinoline alkaloid of pharmacological interest, in the sacred lotus, Nelumbo nucifera. This document details the enzymatic steps, intermediate compounds, and regulatory mechanisms involved in its synthesis. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided for key research methodologies.
Introduction
Nelumbo nucifera is a rich source of benzylisoquinoline alkaloids (BIAs), with armepavine being a notable constituent due to its potential therapeutic applications. The biosynthesis of armepavine in lotus presents unique characteristics, particularly concerning its stereochemistry, which distinguishes it from the pathways in other BIA-producing plants. This guide synthesizes current knowledge to serve as a comprehensive resource for the scientific community.
The this compound Biosynthetic Pathway
The biosynthesis of this compound in Nelumbo nucifera begins with the condensation of two L-tyrosine derivatives, dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), and proceeds through a series of methylation steps.
Initial Condensation and Stereochemistry
The first committed step in BIA biosynthesis is the Pictet-Spengler condensation of dopamine and 4-HPAA to form norcoclaurine. In many plants, this reaction is catalyzed by a stereospecific norcoclaurine synthase (NCS), typically yielding the (S)-enantiomer. However, in Nelumbo nucifera, both (R)- and (S)-norcoclaurine have been detected[1]. This suggests either the presence of distinct (R)- and (S)-enantioselective NCS orthologs, a non-stereoselective enzyme, or a spontaneous, non-enzymatic condensation reaction[1][2]. The prevalence of (R)-configured BIAs in lotus is a distinguishing feature of its biosynthetic pathway[1][3].
O-Methylation and N-Methylation Steps
Following the formation of norcoclaurine, a series of O- and N-methylation reactions occur to produce armepavine. The proposed pathway to this compound involves the following enzymatic conversions:
-
Norcoclaurine to Coclaurine: The 6-hydroxyl group of norcoclaurine is methylated to form coclaurine. This reaction is catalyzed by a norcoclaurine 6-O-methyltransferase (6OMT). In N. nucifera, the enzyme NnOMT1 has been identified as a regiospecific 6OMT that can accept both (R)- and (S)-norcoclaurine as substrates[4].
-
Coclaurine to N-methylcoclaurine: The secondary amine of coclaurine is then methylated to yield N-methylcoclaurine. This step is catalyzed by a coclaurine N-methyltransferase (CNMT)[5].
-
N-methylcoclaurine to Armepavine: The final step is the methylation of the 7-hydroxyl group of N-methylcoclaurine to produce armepavine, catalyzed by a 7-O-methyltransferase (7OMT)[3]. The enzyme NnOMT5 has been characterized as a 7OMT in lotus, with a preference for (S)-N-methylcoclaurine[4]. Additionally, NnOMT7 has been identified as a non-stereospecific 7OMT[2].
Both (+)-(S)- and (-)-(R)-armepavine have been isolated from N. nucifera[6][7][8].
Quantitative Data
Enzyme Kinetics
Kinetic parameters have been determined for some of the O-methyltransferases involved in the armepavine pathway in N. nucifera.
| Enzyme | Substrate | Km (µM) | Reference |
| NnOMT1 | (R,S)-norcoclaurine | 20 | [4] |
| NnOMT5 | (S)-N-methylcoclaurine | 13 | [4] |
| NnOMT6 | (S)-norcoclaurine | 281.73 | [9] |
| NnOMT6 | Caffeic acid | 216.03 | [9] |
Alkaloid Content in Different Tissues
The concentration of armepavine and its precursors varies across different tissues of Nelumbo nucifera.
| Alkaloid | Tissue | Concentration | Reference |
| Armepavine | Flower | 0.0170% of dry weight | [10] |
| Norarmepavine | Flower | 0.0616% of dry weight | [10] |
| N-methylcoclaurine | Flower | 0.0053% of dry weight | [10] |
| Coclaurine | Flower | 0.0042% of dry weight | [10] |
| Total Alkaloids | Leaves | 0.72% to 1.41% of dry weight | [11] |
| Total BIAs | Laminae and Plumules | ~3,000 µg/g fresh weight | [7][8] |
| Total BIAs | Petals and Petioles | 100-500 µg/g fresh weight | [7][8] |
| Total BIAs | Rhizomes and Stamens | < 20 µg/g fresh weight | [7][8] |
Experimental Protocols
Alkaloid Extraction from Nelumbo nucifera Leaves
This protocol describes a standard solvent extraction method for obtaining benzylisoquinoline alkaloids from lotus leaves[11].
1. Sample Preparation: a. Harvest fresh lotus leaves and wash them thoroughly to remove debris. b. Air-dry the leaves in a well-ventilated, shaded area or oven-dry at 40-50°C to a constant weight. c. Grind the dried leaves into a fine powder (e.g., 20 mesh).
2. Extraction: a. Weigh 50.0 g of the powdered lotus leaves and place them in a suitable flask. b. Add 500 mL of 70% ethanol containing 0.15% hydrochloric acid. c. Stir the mixture continuously using a magnetic stirrer at 60°C for 6 hours. d. Repeat the extraction process two more times with fresh solvent to ensure complete extraction.
3. Filtration and Concentration: a. Combine the extracts from the three repetitions and filter to remove solid plant material. b. Neutralize the filtrate with sodium hydroxide. c. Concentrate the neutralized filtrate using a rotary evaporator under reduced pressure.
4. Liquid-Liquid Partitioning: a. Transfer the concentrated aqueous solution to a separatory funnel. b. Add an equal volume of ethyl acetate and shake vigorously to partition the alkaloids into the organic phase. c. Allow the layers to separate and collect the ethyl acetate layer. d. Repeat the partitioning step two more times with fresh ethyl acetate. e. Combine the ethyl acetate fractions and evaporate the solvent to obtain the crude alkaloid extract.
Quantification of Armepavine by UPLC-MS/MS
This protocol outlines a method for the quantitative analysis of armepavine in biological samples, adapted from a study on mouse blood[12].
1. Chromatographic Conditions:
- Column: UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm).
- Mobile Phase: A gradient of acetonitrile and 10 mmol/L ammonium acetate solution (containing 0.1% formic acid).
- Flow Rate: As optimized for the specific system.
- Column Temperature: Maintained at a constant temperature, e.g., 30°C.
2. Mass Spectrometry Conditions:
- Ionization Mode: Positive electrospray ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- Armepavine: m/z 314.1 → 106.9
- Internal Standard (e.g., Nuciferine): m/z 296.2 → 265.1
3. Sample Preparation (from a biological matrix): a. To a 100 µL aliquot of the sample, add the internal standard. b. Precipitate proteins by adding a suitable volume of acetonitrile, then vortex. c. Centrifuge to pellet the precipitated proteins. d. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in the initial mobile phase composition and inject it into the UPLC-MS/MS system.
4. Quantification: a. Generate a calibration curve using standards of known armepavine concentrations. b. Quantify armepavine in the samples by comparing the peak area ratio of armepavine to the internal standard against the calibration curve.
Gene Expression Analysis by qRT-PCR
This protocol provides a general framework for analyzing the expression of armepavine biosynthesis genes in N. nucifera tissues[13][14].
1. RNA Extraction and cDNA Synthesis: a. Extract total RNA from the desired N. nucifera tissue using a suitable RNA extraction kit. b. Assess the quality and quantity of the extracted RNA using spectrophotometry and gel electrophoresis. c. Synthesize first-strand cDNA from the total RNA using a reverse transcription kit with oligo(dT) primers.
2. Primer Design: a. Design gene-specific primers for the target genes (e.g., NnOMT1, NnCNMT, NnOMT5) and a reference gene (e.g., NnACTIN, NNU_24864) using software like Primer3.
3. qRT-PCR Reaction: a. Prepare the qRT-PCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers, and the cDNA template. b. Perform the reaction in a real-time PCR system with a thermal cycling program typically consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
4. Data Analysis: a. Generate a melting curve to verify the specificity of the amplification. b. Determine the cycle threshold (Ct) values for each gene. c. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the expression of the reference gene.
Visualization of Pathways and Workflows
This compound Biosynthesis Pathway
Caption: Biosynthetic pathway of this compound in Nelumbo nucifera.
Experimental Workflow for Alkaloid Analysis
Caption: General workflow for the extraction and analysis of alkaloids.
Regulatory Network of BIA Biosynthesis
Caption: Transcriptional regulation of BIA biosynthesis in N. nucifera.
References
- 1. maxapress.com [maxapress.com]
- 2. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and characterization of two O-methyltransferases involved in benzylisoquinoline alkaloid biosynthesis in sacred lotus (Nelumbo nucifera) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 6. maxapress.com [maxapress.com]
- 7. maxapress.com [maxapress.com]
- 8. maxapress.com [maxapress.com]
- 9. Functional characterization and key residues engineering of a regiopromiscuity O-methyltransferase involved in benzylisoquinoline alkaloid biosynthesis in Nelumbo nucifera - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Determination of Alkaloids in Lotus Flower (Flower Buds of Nelumbo nucifera) and Their Melanogenesis Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Determination of armepavine in mouse blood by UPLC-MS/MS and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Digital Gene Expression Analysis Provides Insight into the Transcript Profile of the Genes Involved in Aporphine Alkaloid Biosynthesis in Lotus (Nelumbo nucifera) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Digital Gene Expression Analysis Provides Insight into the Transcript Profile of the Genes Involved in Aporphine Alkaloid Biosynthesis in Lotus (Nelumbo nucifera) [frontiersin.org]
The Pharmacological Profile of (+)-Armepavine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Armepavine, a benzylisoquinoline alkaloid predominantly found in the sacred lotus (Nelumbo nucifera), has garnered significant scientific interest for its diverse pharmacological properties. As a stereoisomer of armepavine, its unique spatial arrangement dictates its interaction with biological targets, leading to a distinct profile of activities. This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development endeavors.
Core Pharmacological Activities
This compound exhibits a range of biological effects, primarily centered around its immunomodulatory, anti-inflammatory, and receptor-antagonist activities. These properties suggest its potential therapeutic application in autoimmune disorders, inflammatory conditions, and neurological diseases.
Immunomodulatory and Anti-inflammatory Effects
This compound has demonstrated significant immunomodulatory capabilities, primarily through the suppression of T-cell proliferation and the inhibition of the NF-κB signaling pathway. These actions collectively contribute to its anti-inflammatory effects.
T-Cell Proliferation Inhibition: Studies have shown that (S)-armepavine, the enantiomer of this compound, can suppress T-cell proliferation. This is a critical mechanism in mitigating the progression of autoimmune diseases where T-cell dysregulation is a key pathogenic factor.
NF-κB Pathway Inhibition: A crucial aspect of this compound's anti-inflammatory action is its ability to inhibit the activation of Nuclear Factor-kappa B (NF-κB). NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. By preventing the activation of NF-κB, this compound can effectively dampen the inflammatory cascade. Research has shown that armepavine inhibits TNF-α-induced IκBα phosphorylation, a critical step in the activation of the NF-κB pathway.
These immunomodulatory and anti-inflammatory properties have been investigated in the context of autoimmune crescentic glomerulonephritis, where (S)-armepavine demonstrated therapeutic effects by modulating T/B cells and regulating intra-renal NF-κB activation.
Dopamine Receptor Antagonism
This compound acts as an antagonist at dopamine D1 and D2 receptors. This activity suggests its potential for development as a therapeutic agent for conditions involving dysregulation of the dopaminergic system, such as certain neurological and psychiatric disorders.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the pharmacological activity of this compound and its enantiomer.
Table 1: Dopamine Receptor Antagonist Activity of Armepavine
| Compound | Receptor | Assay Type | Cell Line | IC50 (µM) | Reference |
| Armepavine | Dopamine D1 | FLIPR Assay | HEK293 | >30 | [1] |
| Armepavine | Dopamine D2 | FLIPR Assay | HEK293 | 3.84 ± 0.38 | [1] |
Note: The available data is for armepavine (racemic mixture or unspecified stereoisomer). The study notes that armepavine showed a nearly 10-fold selectivity for the D2 receptor[1].
Table 2: Immunomodulatory Activity of (S)-Armepavine
| Activity | Assay | Cell Type | Concentration | Effect | Reference |
| T-cell Proliferation | Concanavalin A-induced splenocyte proliferation | Mouse Splenocytes | 3.12, 6.25, 12.5 µM | Inhibition of proliferation |
Note: Data is for the (S)-enantiomer.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's pharmacological properties.
Dopamine Receptor Antagonism: FLIPR Assay
A Fluorometric Imaging Plate Reader (FLIPR) assay is a high-throughput screening method used to measure changes in intracellular calcium concentration, which is a common downstream event of G-protein coupled receptor (GPCR) activation, including dopamine receptors.
Protocol:
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing either the human dopamine D1 or D2 receptor are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS) and seeded into 96- or 384-well black-walled, clear-bottom microplates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for a specified time at 37°C. This allows the dye to enter the cells.
-
Compound Addition: The FLIPR instrument adds this compound at various concentrations to the wells.
-
Agonist Stimulation: After a short incubation with the test compound, a known dopamine receptor agonist (e.g., dopamine) is added to the wells to stimulate the receptors.
-
Fluorescence Measurement: The FLIPR instrument measures the change in fluorescence intensity in real-time. An increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis: The inhibitory effect of this compound is determined by its ability to reduce the agonist-induced fluorescence signal. The IC50 value is calculated from the dose-response curve.
NF-κB Inhibition: Immunohistochemistry for p65 Subunit
Immunohistochemistry (IHC) is used to visualize the localization of the NF-κB p65 subunit within cells. In unstimulated cells, p65 is predominantly in the cytoplasm. Upon activation, it translocates to the nucleus.
Protocol:
-
Tissue/Cell Preparation: Paraffin-embedded tissue sections or cultured cells grown on coverslips are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites. This typically involves boiling the slides in a citrate buffer (pH 6.0).
-
Blocking: Non-specific binding sites are blocked using a blocking solution (e.g., normal goat serum).
-
Primary Antibody Incubation: The sections are incubated with a primary antibody specific for the NF-κB p65 subunit overnight at 4°C.
-
Secondary Antibody Incubation: After washing, a biotinylated secondary antibody is applied and incubated for 30 minutes at room temperature.
-
Signal Amplification: A streptavidin-horseradish peroxidase (HRP) conjugate is added to bind to the biotinylated secondary antibody.
-
Detection: The signal is visualized by adding a chromogenic substrate, such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate in the presence of HRP.
-
Counterstaining and Mounting: The sections are counterstained with hematoxylin to visualize the nuclei and then dehydrated and mounted with a coverslip.
-
Analysis: The subcellular localization of the brown stain (p65) is observed under a microscope. Inhibition of NF-κB activation by this compound is indicated by a reduction in nuclear staining of p65 compared to stimulated controls.
T-Cell Proliferation: Concanavalin A-induced Splenocyte Proliferation Assay
This assay measures the ability of a compound to inhibit the proliferation of T-cells stimulated by a mitogen, such as Concanavalin A (Con A).
Protocol:
-
Splenocyte Isolation: Spleens are harvested from mice, and a single-cell suspension of splenocytes is prepared. Red blood cells are lysed, and the remaining splenocytes are washed and resuspended in culture medium.
-
Cell Seeding: Splenocytes are seeded into a 96-well plate at a specific density (e.g., 1 x 10^5 cells/well).
-
Compound Treatment: this compound is added to the wells at various concentrations.
-
Mitogen Stimulation: Concanavalin A (e.g., at 5 µg/mL) is added to the wells to stimulate T-cell proliferation.
-
Incubation: The plate is incubated for a period of 48-72 hours at 37°C in a humidified CO2 incubator.
-
Proliferation Measurement: Cell proliferation is assessed using one of several methods:
-
MTT Assay: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable, proliferating cells will reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
-
BrdU Incorporation: 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, is added to the culture. Proliferating cells will incorporate BrdU into their DNA, which can be detected using an anti-BrdU antibody in an ELISA-based assay.
-
-
Data Analysis: The inhibition of proliferation is calculated by comparing the absorbance or fluorescence values of the treated wells to the stimulated control wells. The IC50 value can be determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the pharmacological properties of this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Workflow for T-cell proliferation inhibition assay.
Caption: Workflow for dopamine receptor antagonism FLIPR assay.
Conclusion and Future Directions
This compound presents a compelling pharmacological profile characterized by its immunomodulatory, anti-inflammatory, and dopamine receptor antagonist activities. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals.
Future research should focus on several key areas:
-
Stereospecificity: A direct comparison of the pharmacological activities of this compound and (-)-Armepavine is crucial to fully elucidate the structure-activity relationship.
-
Adrenergic Receptor Activity: Quantitative binding and functional assays are needed to determine the affinity and efficacy of this compound at α- and β-adrenergic receptors.
-
In Vivo Efficacy: Further in vivo studies in relevant animal models of autoimmune and inflammatory diseases are required to validate the therapeutic potential of this compound.
-
Mechanism of Action: Deeper investigation into the molecular mechanisms underlying its immunomodulatory effects, beyond NF-κB, will provide a more complete understanding of its pharmacological actions.
By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and pave the way for the development of novel treatments for a range of debilitating diseases.
References
In-Depth Technical Guide: The Core Mechanism of Action of (+)-Armepavine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Armepavine, a benzylisoquinoline alkaloid originally isolated from the sacred lotus (Nelumbo nucifera), has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, with a focus on its anti-inflammatory, immunosuppressive, and receptor-modulating properties. The information presented herein is intended to support further research and drug development efforts centered on this promising natural compound.
Core Mechanisms of Action
This compound exerts its biological effects through the modulation of several key signaling pathways and molecular targets. The primary mechanisms identified to date include the inhibition of the NF-κB and MAPK signaling cascades, suppression of T-lymphocyte activation, and antagonism of dopamine receptors.
Anti-inflammatory Effects: Inhibition of NF-κB and MAPK Signaling
A cornerstone of this compound's anti-inflammatory activity lies in its ability to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
In studies utilizing rat hepatic stellate cells (HSC-T6), armepavine has been shown to concentration-dependently attenuate the phosphorylation of key MAPK members, including p38, ERK1/2, and JNK, when stimulated with tumor necrosis factor-alpha (TNF-α).[1][2] This inhibition of MAPK phosphorylation prevents the downstream activation of transcription factors that drive inflammatory gene expression.
Furthermore, this compound effectively inhibits the NF-κB signaling cascade. It has been demonstrated to prevent the TNF-α-induced phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of NF-κB target genes.[1][2]
Immunosuppressive Effects: Modulation of T-Lymphocyte Activation
This compound exhibits significant immunosuppressive properties, primarily by targeting T-lymphocyte activation and proliferation. This is particularly relevant in the context of autoimmune diseases where T-cell dysregulation is a key pathological feature.
Studies on human peripheral blood mononuclear cells (PBMCs) have revealed that (S)-armepavine inhibits phytohemagglutinin (PHA)-induced cell proliferation and the production of key cytokines such as IL-2 and IFN-γ.[3][4] The underlying mechanism involves the inhibition of crucial signaling molecules downstream of the T-cell receptor (TCR). Specifically, (S)-armepavine has been shown to inhibit the phosphorylation of IL-2-inducible T-cell kinase (Itk) and phospholipase C gamma (PLCγ) in a phosphoinositide 3-kinase (PI-3K)-dependent manner.[3][4] This disruption of the TCR signaling cascade effectively blunts the activation and effector functions of T-cells.
In vivo studies using MRL/MpJ-lpr/lpr mice, a model for systemic lupus erythematosus (SLE), have demonstrated that oral administration of (S)-armepavine can prevent lymphadenopathy, reduce autoantibody production, and improve overall survival.[5][6][7][8][9] These findings underscore the therapeutic potential of this compound in autoimmune disorders.
Dopamine Receptor Antagonism
In addition to its immunomodulatory effects, this compound has been identified as an antagonist of dopamine D1 and D2 receptors.[10][11] This activity suggests a potential role for armepavine in neurological and psychiatric disorders where dopamine signaling is dysregulated.
Quantitative Data
The following tables summarize the available quantitative data on the biological activities of this compound.
Table 1: Dopamine Receptor Antagonist Activity of Armepavine [10][11]
| Receptor | IC50 (µM) |
| Dopamine D1 | 20.9 ± 6.5 |
| Dopamine D2 | 2.28 ± 0.2 |
Table 2: In Vitro Anti-inflammatory and Immunosuppressive Activity of Armepavine
| Assay | Cell Line | Stimulant | Armepavine Concentration | Effect | Reference |
| NF-κB Activation | HSC-T6 | TNF-α | 1-10 µM | Inhibition of IκBα phosphorylation and NF-κB nuclear translocation | [1][2] |
| MAPK Activation | HSC-T6 | TNF-α | 1-10 µM | Inhibition of p38, ERK1/2, and JNK phosphorylation | [1][2] |
| T-Cell Proliferation | Human PBMCs | PHA | Not specified | Inhibition | [3][4] |
| Cytokine Expression (IL-2, IFN-γ) | Human PBMCs | PHA | Not specified | Inhibition | [3][4] |
| Itk and PLCγ Phosphorylation | Human PBMCs | PHA | Not specified | Inhibition | [3][4] |
Experimental Protocols
Inhibition of TNF-α-Induced NF-κB Activation in HSC-T6 Cells
This protocol is based on the methodology described by Weng et al. (2009).[1][2]
-
Cell Culture: Rat hepatic stellate cells (HSC-T6) are cultured in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 atmosphere.
-
Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 1 hour.
-
Stimulation: Following pre-treatment, cells are stimulated with 10 ng/mL of TNF-α for 30 minutes.
-
Protein Extraction:
-
Cytoplasmic Extracts: Cells are lysed with a hypotonic buffer containing protease and phosphatase inhibitors. After incubation on ice, the cell suspension is centrifuged, and the supernatant (cytoplasmic extract) is collected.
-
Nuclear Extracts: The remaining pellet is resuspended in a high-salt nuclear extraction buffer. After incubation and centrifugation, the supernatant (nuclear extract) is collected.
-
-
Western Blot Analysis:
-
Protein concentrations of the extracts are determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in TBST.
-
The membrane is incubated with primary antibodies against phospho-IκBα (for cytoplasmic extracts) or the p65 subunit of NF-κB (for nuclear extracts) overnight at 4°C. Antibodies against α-tubulin and PCNA are used as loading controls for cytoplasmic and nuclear fractions, respectively.
-
The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Luciferase Reporter Assay:
-
HSC-T6 cells are transiently co-transfected with an NF-κB-luciferase reporter plasmid and a β-galactosidase expression vector (for normalization).
-
After 24 hours, cells are pre-treated with this compound and then stimulated with TNF-α as described above.
-
Cell lysates are prepared, and luciferase and β-galactosidase activities are measured using appropriate assay kits.
-
Western Blot Analysis of MAPK Phosphorylation
-
Cell Culture and Treatment: HSC-T6 cells are cultured and treated with this compound and TNF-α as described in the NF-κB protocol.
-
Protein Extraction: Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Protein concentration is determined, and equal amounts of protein are subjected to SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of p38, ERK1/2, and JNK.
-
Antibodies against the total forms of p38, ERK1/2, and JNK, as well as a housekeeping protein like β-actin, are used as loading controls.
-
The membrane is then processed with an HRP-conjugated secondary antibody and ECL detection as described previously.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Inhibition of MAPK signaling pathways by this compound.
Caption: Inhibition of T-Cell activation signaling by this compound.
Caption: Experimental workflow for Western Blot analysis.
References
- 1. Inhibitory effects of armepavine against hepatic fibrosis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. doaj.org [doaj.org]
- 3. (S)-armepavine inhibits human peripheral blood mononuclear cell activation by regulating Itk and PLCgamma activation in a PI-3K-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Inhibition of (S)-armepavine from Nelumbo nucifera on autoimmune disease of MRL/MpJ-lpr/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An MRL/MpJ-lpr/lpr substrain with a limited expansion of lpr double-negative T cells and a reduced autoimmune syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment of MRL/lpr mice, a genetic autoimmune model, with the Ras inhibitor, farnesylthiosalicylate (FTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenotypes of MRL-lpr & MRL [jax.org]
- 9. inotiv.com [inotiv.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of eight alkaloids with D1 and D2 antagonist activity in leaves of Nelumbo nucifera Gaertn. Using FLIPR assays - PubMed [pubmed.ncbi.nlm.nih.gov]
(+)-Armepavine therapeutic potential and targets
An In-depth Technical Guide on the Therapeutic Potential and Targets of (+)-Armepavine
Introduction
This compound is a bioactive benzylisoquinoline alkaloid predominantly isolated from plants of the Nelumbo genus, most notably Nelumbo nucifera (sacred lotus).[1][2] As a constituent of traditional medicine, its extracts have been used for various therapeutic purposes. Modern pharmacological research is progressively uncovering the molecular mechanisms and specific targets responsible for its diverse bioactivities. This document provides a comprehensive overview of the current scientific understanding of this compound, focusing on its therapeutic potential, molecular targets, and the experimental methodologies used to elucidate these properties. It is intended for researchers, scientists, and professionals in the field of drug development.
Therapeutic Potential and Preclinical Evidence
This compound exhibits a range of pharmacological effects, with the most significant evidence in the areas of immunosuppression, anti-inflammation, and cardiovascular modulation. Preclinical studies have begun to validate its potential for treating complex diseases.
Immunosuppressive and Anti-inflammatory Effects
A substantial body of evidence points to the potent immunomodulatory and anti-inflammatory properties of this compound. It has been shown to suppress immune responses in various models, primarily through the inhibition of key inflammatory signaling pathways.
-
Mechanism of Action: The primary anti-inflammatory mechanism involves the inhibition of the TNF-α-induced MAPK and NF-κB signaling cascades.[2][3] By suppressing the activation of NF-κB, a master regulator of inflammation, this compound effectively downregulates the expression of numerous pro-inflammatory genes.[4] It also demonstrates immunosuppressive effects on T lymphocytes and has been shown to inhibit the activation of human peripheral blood mononuclear cells.[1][3]
-
Autoimmune Disease Models: In a mouse model of autoimmune crescentic glomerulonephritis (ACGN), (S)-armepavine administration dramatically improved disease outcomes.[4] The treatment led to a significant reduction in glomerular crescents, proteinuria, and overall renal dysfunction.[4] These therapeutic effects were linked to a marked decrease in the infiltration of T cells and macrophages into the kidney, suppression of renal NF-κB activation, and lower serum levels of autoantibodies and pro-inflammatory cytokines.[4] Furthermore, it suppressed the systemic activation and proliferation of T and B cells.[4]
Cardiovascular Effects
Studies on armepavine and its related alkaloids suggest a potential role in managing cardiovascular conditions, such as hypertension.
-
Hypotensive and Bradycardic Properties: The related compound, (±)-norarmepavine, has been shown to decrease mean arterial pressure by 45% and heart rate by 21% in anesthetized rats at a dose of 10 mg/kg i.v.[5] It also exerted a negative chronotropic effect on isolated rat atria.[5]
-
Vasorelaxant Activity: (±)-Norarmepavine induces concentration-dependent relaxation of potassium chloride-contracted aortic rings, with an efficacy similar to the calcium channel blocker verapamil.[5] This suggests that its mechanism may involve the modulation of calcium entry or its intracellular release, pointing to a calcium antagonist-like effect.[5]
Neuroprotective Potential
While research on armepavine itself is emerging, alkaloids from Nelumbo nucifera are recognized for their neuroprotective capabilities.
-
Modulation of Key Neuropathways: A meta-analysis identified armepavine as a key bioactive component of lotus with the potential to improve sleep.[6] This study pinpointed AKT1, EGFR, DRD2, and PIK3R1 as crucial molecular targets and the PI3K-Akt signaling pathway as a central mechanism for its neurological effects.[6] General studies on lotus alkaloids have demonstrated a wide range of neuroprotective mechanisms, including the regulation of inflammation, autophagy, oxidative stress, and calcium homeostasis.[7][8][9]
Other Potential Applications
-
Hepatic Fibrosis: Studies have indicated that armepavine may have protective effects against thioacetamide-induced hepatic fibrosis in rats.[7][8]
-
Melanogenesis Inhibition: Armepavine has been reported to inhibit the formation of melanin, suggesting potential applications in cosmetics and dermatology.[1][10]
Molecular Targets and Signaling Pathways
This compound exerts its effects by modulating several critical intracellular signaling pathways. The primary targets identified are central to inflammation, immune response, and cell survival.
-
NF-κB Pathway: Armepavine is a direct inhibitor of the NF-κB signaling pathway.[1][2][3][4] This is a cornerstone of its anti-inflammatory and immunosuppressive activity.
-
MAPK Pathway: The compound inhibits the TNF-α-induced Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[2][3]
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a key target, particularly implicated in its neuroprotective and immunomodulatory effects.[3][6]
Caption: Inhibition of TNF-α-induced MAPK and NF-κB signaling by this compound.
References
- 1. Benzylisoquinoline Alkaloids Biosynthesis in Sacred Lotus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. (S)-armepavine from Chinese medicine improves experimental autoimmune crescentic glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiovascular Effects of Plant Secondary Metabolites Norarmepavine, Coclaurine and Norcoclaurine [repositorio.uchile.cl]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotective Potential of Major Alkaloids from Nelumbo nucifera (Lotus): Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. maxapress.com [maxapress.com]
(+)-Armepavine: A Technical Whitepaper on its Dopamine Receptor Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract: (+)-Armepavine, a benzylisoquinoline alkaloid, has been identified as a competitive antagonist of dopamine receptors. This document provides a comprehensive technical overview of its pharmacological activity, focusing on its interaction with dopamine D1 and D2 receptors. It consolidates quantitative data from in vitro assays, details the experimental protocols used for its characterization, and illustrates the underlying signaling pathways and experimental workflows. This guide is intended to serve as a foundational resource for researchers in pharmacology and medicinal chemistry exploring the therapeutic potential of natural product-inspired dopamine receptor ligands.
Quantitative Pharmacological Data
This compound demonstrates antagonist activity at both dopamine D1 and D2 receptors, with a notable preference for the D2 subtype. Functional assays have determined its inhibitory potency (IC50) in the mid- to low-micromolar range. The alkaloid exhibits approximately 10-fold selectivity for the D2 receptor over the D1 receptor, highlighting its potential as a scaffold for developing more selective D2 antagonists.[1][2][3]
The quantitative data for this compound's activity, alongside other related alkaloids isolated from Nelumbo nucifera (lotus), are summarized below for comparative analysis.
| Compound | Dopamine D1 Receptor IC50 (µM) | Dopamine D2 Receptor IC50 (µM) | Receptor Selectivity (D1/D2) |
| This compound | 20.21 ± 2.11 | 2.22 ± 0.11 | ~9.1 |
| O-Nornuciferine | 2.09 ± 0.65 | 1.14 ± 0.10 | ~1.8 |
| N-Nornuciferine | Moderately Active | Inactive | - |
| (S)-Coclaurine | 38.47 ± 4.12 | 20.31 ± 1.15 | ~1.9 |
| (R)-Coclaurine | 33.21 ± 3.54 | 19.56 ± 1.02 | ~1.7 |
Data sourced from studies on alkaloids isolated from Nelumbo nucifera Gaertn.[1][3]
Mechanism of Action: Competitive Antagonism
Biochemical and behavioral evidence indicates that benzylisoquinoline alkaloids like this compound typically act as competitive antagonists at dopamine D2 receptors.[4] This mechanism involves the molecule binding to the orthosteric site of the receptor, the same site as the endogenous ligand dopamine.[5] By occupying this site, this compound prevents dopamine from binding and initiating the downstream signaling cascade, thereby inhibiting the receptor's biological response. The antagonism is reversible and can be overcome by increasing the concentration of the agonist (dopamine). This relationship is classically quantified using Schild regression analysis.[6][7]
Experimental Protocols
The characterization of this compound's antagonist activity relies on established in vitro pharmacological assays. The primary methods cited are detailed below.
Cell Culture and Receptor Expression
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their robust growth and high transfection efficiency.[1][3]
-
Receptor Expression: Stable cell lines are generated to express human dopamine D1 and D2 receptors. This ensures a consistent and high density of the target receptors for reliable assay performance.[1][3]
Functional Antagonism Assay (FLIPR)
The antagonist properties of this compound were determined using a fluorometric imaging plate reader (FLIPR) platform, which measures changes in intracellular calcium concentration as a readout of G-protein coupled receptor (GPCR) activation.
-
Principle: D1 (Gαs-coupled) and D2 (Gαi/o-coupled) receptors are engineered to couple to a Gαq protein, which upon activation, initiates the phospholipase C pathway, leading to a measurable increase in intracellular calcium ([Ca2+]i).
-
Protocol Steps:
-
Cell Plating: HEK293 cells stably expressing either D1 or D2 receptors are plated into 96- or 384-well microplates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or a vehicle control.
-
Agonist Challenge: The cells are then challenged with a fixed concentration of dopamine (typically the EC80, the concentration that elicits 80% of the maximal response).
-
Signal Detection: The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the influx of intracellular calcium.
-
Data Analysis: The inhibitory effect of this compound is quantified by measuring the reduction in the dopamine-induced fluorescence signal. IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.[1][3]
-
Radioligand Binding Assays
While not explicitly detailed for this compound in the provided context, radioligand binding assays are the gold standard for determining a compound's affinity (Ki) for a receptor.
-
Principle: This assay measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is known to bind with high affinity and selectivity to the target receptor (e.g., [3H]-SCH 23390 for D1 or [3H]-Raclopride for D2).[4]
-
Protocol Steps:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the dopamine receptor of interest.
-
Assay Incubation: The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the competitor compound this compound.
-
Separation: The reaction is terminated, and receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.[6]
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 value is determined. The IC50 is then converted to an affinity constant (Ki) using the Cheng-Prusoff equation.
-
Visualizations: Pathways and Workflows
Caption: D2 receptor antagonism by this compound.
Caption: Experimental workflow for the FLIPR assay.
Caption: Logic of Schild analysis for a competitive antagonist.
References
- 1. Discovery of eight alkaloids with D1 and D2 antagonist activity in leaves of Nelumbo nucifera Gaertn. Using FLIPR assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Schild equation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
The Anti-inflammatory Potential of (S)-Armepavine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Armepavine, a benzylisoquinoline alkaloid derived from plants of the Nelumbo genus, has emerged as a compound of significant interest due to its diverse pharmacological activities. Among these, its anti-inflammatory effects are particularly noteworthy, suggesting its potential as a therapeutic agent for a range of inflammatory conditions. This technical guide provides an in-depth overview of the current understanding of the anti-inflammatory properties of (S)-armepavine, focusing on its mechanisms of action, relevant experimental data, and the methodologies used to elucidate its effects.
Core Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways
The primary anti-inflammatory mechanism of (S)-armepavine lies in its ability to suppress key signaling pathways that orchestrate the inflammatory response. Notably, (S)-armepavine has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the production of pro-inflammatory mediators.
Attenuation of the NF-κB Signaling Pathway
NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation, including cytokines, chemokines, and adhesion molecules. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.
(S)-Armepavine has been demonstrated to interfere with this process. It suppresses TNF-α-induced IκBα phosphorylation and subsequent degradation, thereby preventing the nuclear translocation of NF-κB.[1] This inhibitory action effectively dampens the inflammatory cascade at a critical control point.
References
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of (+)-Armepavine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Armepavine is a benzylisoquinoline alkaloid found in various plant species, most notably in the sacred lotus (Nelumbo nucifera).[1][2] This compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including immunosuppressive effects through the suppression of T-cell proliferation and inactivation of the NF-κB signaling pathway.[1] These application notes provide detailed protocols for the isolation and purification of this compound from Nelumbo nucifera, along with quantitative data and visual workflows to guide researchers in obtaining this bioactive compound for further investigation.
Data Presentation
Table 1: Quantitative Analysis of Armepavine in Nelumbo nucifera
| Plant Part | Extraction Method | Analytical Method | Armepavine Content (% of dry material) | Reference |
| Flower Buds | Methanol reflux followed by solvent partitioning and chromatography | LC-MS | 0.0170% | [1] |
Table 2: Comparison of Alkaloid Extraction Methods from Nelumbo nucifera Leaves
| Extraction Method | Solvent System | Key Parameters | Total Alkaloid Yield (mg/g dry material) | Reference |
| Acid-Ethanol Extraction | 70% ethanol with 0.15% HCl | 60°C, 6 hours, 3 repetitions | Not specified for armepavine | [3] |
| Ultrasonic-Assisted Extraction (UAE) | 70% ethanol with 0.15% HCl | 40 kHz, 400 W, 50°C, 30 minutes, 3 repetitions | Not specified for armepavine | [3] |
| Microwave-Assisted Extraction (MAE) | 70% ethanol with 0.15% HCl | 2000 MHz, 700 W, 50°C, 20 minutes, 3 repetitions | Not specified for armepavine | [3] |
| Enzyme-Assisted Extraction | pH 4.5 citric acid buffer with 0.15% cellulase, followed by 0.5% HCl | 50°C, 2 hours (enzymolysis), 24 hours (extraction) | Not specified for armepavine | [3] |
| Reflux | Methanol | 120 minutes, 2 repetitions | Highest total alkaloid content compared to other solvents and sonication | [1][4] |
| Sonication | Methanol | 30 minutes, 2 repetitions | Lower total alkaloid content than reflux | [1][4] |
Experimental Protocols
Protocol 1: Extraction of this compound from Nelumbo nucifera Flower Buds
This protocol is adapted from a method described for the isolation of various alkaloids from lotus flowers.[1]
1. Materials and Equipment:
-
Dried flower buds of Nelumbo nucifera
-
Methanol
-
Ethyl acetate (EtOAc)
-
3% Aqueous tartaric acid
-
Sodium bicarbonate (NaHCO₃) solution
-
Chloroform (CHCl₃)
-
Reflux apparatus
-
Rotary evaporator
-
Separatory funnel
-
Filtration apparatus
2. Procedure:
-
Grind the dried flower buds of N. nucifera into a fine powder.
-
Extract the powdered material with methanol under reflux for 2 hours. Repeat the extraction twice.
-
Combine the methanol extracts and evaporate to dryness under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
-
Partition the methanol extract between EtOAc and 3% aqueous tartaric acid.
-
Separate the aqueous layer and basify with NaHCO₃ solution to a pH of 8-9.
-
Extract the basified aqueous solution with CHCl₃.
-
Combine the CHCl₃ fractions and evaporate to dryness to yield the crude alkaloid extract containing armepavine.
Protocol 2: Purification of this compound using High-Speed Counter-Current Chromatography (HSCCC)
While a specific protocol for armepavine was not detailed, this generalized protocol for alkaloid separation from Nelumbo nucifera leaves using pH-zone-refining CCC can be adapted.[5]
1. Materials and Equipment:
-
Crude alkaloid extract
-
Hexane
-
Ethyl acetate
-
Methanol
-
Water
-
Triethylamine (TEA)
-
Hydrochloric acid (HCl)
-
High-Speed Counter-Current Chromatograph
-
Fraction collector
-
HPLC system for purity analysis
2. Procedure:
-
Prepare the two-phase solvent system composed of hexane-ethyl acetate-methanol-water (e.g., in a 1:6:1:6 v/v ratio).
-
Add a retainer, such as triethylamine (10 mM), to the upper organic phase.
-
Add an eluent, such as hydrochloric acid (5 mM), to the lower aqueous mobile phase.
-
Fill the HSCCC column with the stationary phase (upper organic phase).
-
Pump the mobile phase (lower aqueous phase) through the column at a constant flow rate until hydrodynamic equilibrium is reached.
-
Dissolve the crude alkaloid extract in a mixture of the upper and lower phases and inject it into the column.
-
Collect fractions of the effluent and monitor by TLC or HPLC to identify fractions containing this compound.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
-
Determine the purity of the isolated compound using analytical HPLC.
Protocol 3: Analytical HPLC Method for this compound
This method is based on a described quantitative analysis of alkaloids in lotus flowers.[1]
1. Materials and Equipment:
-
Purified this compound sample
-
Acetonitrile (ACN), HPLC grade
-
Acetic acid, HPLC grade
-
Water, HPLC grade
-
HPLC system with a UV or MS detector
-
Reversed-phase C18 column (e.g., πNAP column)
2. Procedure:
-
Prepare the mobile phase: a gradient of acetonitrile and 0.2% aqueous acetic acid.
-
Dissolve the this compound sample in the initial mobile phase composition.
-
Inject the sample into the HPLC system.
-
Elute the column with a suitable gradient program to achieve separation of armepavine from other components.
-
Detect the compound using a UV detector (e.g., at 260 nm) or a mass spectrometer in positive electrospray ionization (ESI) mode.
-
Quantify the purity by calculating the peak area percentage.
Visualizations
Experimental Workflow for Isolation and Purification
Caption: Workflow for the isolation and purification of this compound.
Signaling Pathway of this compound in T-Cell Proliferation Inhibition
References
- 1. Quantitative Determination of Alkaloids in Lotus Flower (Flower Buds of Nelumbo nucifera) and Their Melanogenesis Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. maxapress.com [maxapress.com]
- 5. LC/MS Guided Isolation of Alkaloids from Lotus Leaves by pH-Zone-Refining Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of (+)-Armepavine using UPLC-MS/MS
Introduction
(+)-Armepavine is a benzylisoquinoline alkaloid found in several plant species, including Nelumbo nucifera (the sacred lotus), and has garnered interest for its potential pharmacological activities.[1] These activities include anti-inflammatory, anti-arrhythmic, and anti-thrombotic properties.[1] To support pharmacokinetic, pharmacodynamic, and toxicological studies of this compound, a sensitive and robust analytical method for its quantification in biological matrices is essential. This application note details a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of this compound in plasma.
Target Audience
This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of small molecules, particularly those in the fields of pharmacology, toxicology, and drug metabolism and pharmacokinetics (DMPK).
Experimental Protocols
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from plasma samples. This technique is straightforward, rapid, and provides clean extracts suitable for UPLC-MS/MS analysis.[2][3]
Materials:
-
Plasma samples containing this compound
-
Internal Standard (IS) solution (e.g., Nuciferine in methanol)
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution to the plasma sample.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an appropriate volume (e.g., 5 µL) of the supernatant into the UPLC-MS/MS system for analysis.
UPLC-MS/MS Method
Instrumentation:
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ) equipped with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Mobile Phase A: 10 mmol/L ammonium acetate with 0.1% formic acid in water[2][4]
-
Flow Rate: 0.4 mL/min
-
Gradient Elution:
-
0-0.5 min: 30% B
-
0.5-1.5 min: 30% - 90% B
-
1.5-2.5 min: 90% B
-
2.5-2.6 min: 90% - 30% B
-
2.6-3.5 min: 30% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Autosampler Temperature: 10 °C
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive[2][4]
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 500 °C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 1000 L/h
-
MRM Transitions:
Data Presentation
The UPLC-MS/MS method was validated for its performance in terms of linearity, sensitivity, precision, accuracy, recovery, and matrix effect. A summary of the quantitative data is presented in the tables below.
Table 1: Calibration Curve and Sensitivity
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r) | > 0.995[2][4] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[2][4] |
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| This compound | 2 | < 13.5 | < 10.8 | 86.8 - 103.3[2][4] |
| 200 | < 13.5 | < 10.8 | 86.8 - 103.3[2][4] | |
| 800 | < 13.5 | < 10.8 | 86.8 - 103.3[2][4] |
Table 3: Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Average Recovery (%) | Matrix Effect (%) |
| This compound | 2 | > 70.7 | 109.5 - 113.7[2][4] |
| 200 | > 70.7 | 109.5 - 113.7[2][4] | |
| 800 | > 70.7 | 109.5 - 113.7[2][4] |
Visualizations
Caption: Workflow for a typical pharmacokinetic study using UPLC-MS/MS.
Caption: A postulated anti-inflammatory signaling pathway modulated by this compound.
Conclusion
The UPLC-MS/MS method described herein is rapid, sensitive, and specific for the quantification of this compound in plasma. The validation results demonstrate that the method is reliable and can be successfully applied to pharmacokinetic studies. The provided protocols and data serve as a valuable resource for researchers investigating the in vivo properties of this compound.
References
- 1. Benzylisoquinoline Alkaloids Biosynthesis in Sacred Lotus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. opentrons.com [opentrons.com]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. Determination of armepavine in mouse blood by UPLC-MS/MS and its application to pharmacokinetic study [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for HPLC Analysis of (+)-Armepavine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Armepavine, a benzylisoquinoline alkaloid, exists as a pair of enantiomers, (+)-armepavine and (-)-armepavine. These stereoisomers can exhibit different pharmacological and toxicological profiles, making their separation and quantification crucial in drug development, pharmacokinetic studies, and the quality control of natural products. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective technique for the enantioselective analysis of armepavine. Both (R)- and (S)-stereoisomers of armepavine have been identified in plants such as the sacred lotus (Nelumbo nucifera)[1].
This document provides detailed application notes and protocols for the chiral HPLC analysis of this compound enantiomers, based on established methods for benzylisoquinoline alkaloids.
Principle of Chiral Separation by HPLC
The separation of enantiomers by HPLC is achieved by creating a chiral environment in which the two enantiomers interact differently. This is most commonly accomplished by using a chiral stationary phase (CSP)[2]. The CSP is a solid support that has a chiral selector immobilized on its surface. As the racemic mixture of armepavine passes through the column, the enantiomers form transient diastereomeric complexes with the chiral selector. Due to the different spatial arrangements of the enantiomers, these complexes have different energies of formation and dissociation, leading to different retention times and, consequently, their separation[2].
Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for the separation of a wide range of chiral compounds, including benzylisoquinoline alkaloids[3]. The selection of the mobile phase is also critical and can significantly influence the enantioselectivity and resolution[3].
Experimental Protocols
The following protocols are representative methods for the analytical and preparative separation of armepavine enantiomers. Optimization may be required based on the specific instrumentation and sample matrix.
Analytical Scale Enantioseparation of Armepavine
This protocol is suitable for the quantitative analysis of armepavine enantiomers in a sample.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column is recommended. Based on the successful separation of structurally related benzylisoquinoline alkaloids, the following are suggested starting points:
-
Primary Recommendation: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Alternative: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
-
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Chiral Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (DEA) (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 285 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase. |
Protocol Workflow:
Caption: Workflow for analytical HPLC analysis of armepavine enantiomers.
Semi-Preparative Scale Separation of Armepavine Enantiomers
This protocol is designed for the isolation of individual armepavine enantiomers for further studies.
Instrumentation:
-
Semi-preparative HPLC system with a UV detector and fraction collector.
-
Chiral Stationary Phase: A larger dimension column of the same phase used in the analytical method is required.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Chiral Column | Chiralcel® OD (250 x 10 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (DEA) (80:20:0.1, v/v/v) |
| Flow Rate | 4.0 mL/min |
| Column Temperature | Ambient |
| Detection | UV at 285 nm |
| Injection Volume | 100-500 µL (depending on concentration) |
| Sample Preparation | Dissolve the racemic mixture in the mobile phase to a high concentration (e.g., 5-10 mg/mL). |
Post-Separation Protocol:
-
Fraction Collection: Collect the eluent corresponding to each enantiomeric peak into separate vessels.
-
Solvent Evaporation: Remove the mobile phase from the collected fractions under reduced pressure using a rotary evaporator.
-
Purity Analysis: Analyze the purity of the isolated enantiomers using the analytical HPLC method described in section 3.1.
Data Presentation
The following table summarizes the expected chromatographic parameters for the analytical separation of armepavine enantiomers based on typical performance for related compounds. Actual values may vary.
| Parameter | This compound | (-)-Armepavine |
| Retention Time (t_R) | t_R1 | t_R2 |
| Capacity Factor (k') | (t_R1 - t_0) / t_0 | (t_R2 - t_0) / t_0 |
| Separation Factor (α) | \multicolumn{2}{c | }{k'2 / k'1} |
| Resolution (R_s) | \multicolumn{2}{c | }{2(t_R2 - t_R1) / (w1 + w2)} |
t_0 = void time, w = peak width at the base
Method Development and Optimization
The successful chiral separation of armepavine enantiomers is highly dependent on the choice of the chiral stationary phase and the mobile phase composition.
Logical Relationship for Method Development:
Caption: A logical workflow for developing a chiral HPLC method for armepavine.
Key Optimization Parameters:
-
Alcohol Modifier: The type and concentration of the alcohol (e.g., isopropanol, ethanol) in the mobile phase significantly affect enantioselectivity. A lower concentration of the alcohol generally leads to longer retention times and can improve resolution.
-
Basic Additive: Armepavine is a basic compound. The addition of a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase is often necessary to reduce peak tailing and improve peak shape.
-
Flow Rate and Temperature: These parameters can be adjusted to optimize the analysis time and resolution.
Conclusion
The enantiomers of armepavine can be effectively separated and quantified using HPLC with polysaccharide-based chiral stationary phases. The provided protocols offer a robust starting point for method development. Researchers should perform appropriate method validation to ensure the accuracy, precision, and reliability of their results for their specific application.
References
Application Notes and Protocols for the Pharmacokinetic Study of (+)-Armepavine in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Armepavine, a benzylisoquinoline alkaloid, has garnered interest for its potential therapeutic properties, including immunomodulatory effects.[1] Understanding its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes the compound—is a critical step in preclinical drug development. These application notes provide a detailed framework for conducting a comprehensive pharmacokinetic study of this compound in a murine model. The protocols outlined below cover in vivo procedures, bioanalytical methods, and data analysis to determine key pharmacokinetic parameters.
Core Objectives
-
To determine the plasma concentration-time profile of this compound following intravenous and oral administration in mice.
-
To calculate essential pharmacokinetic parameters, including clearance, volume of distribution, half-life, and bioavailability.
-
To provide standardized protocols for animal handling, dosing, and sample collection to ensure data reproducibility and animal welfare.
Part 1: Experimental Design and Protocols
Animal Model
-
Species: Male Balb/c mice are suitable for this type of study.
-
Age/Weight: 8-12 weeks old, weighing between 25-30 grams.
-
Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle. Standard chow and water are to be provided ad libitum.
-
Acclimation: A minimum of one week of acclimation to the housing facility is required before the commencement of the study.
Dosing and Administration
The study will involve two routes of administration to assess both direct systemic exposure and oral bioavailability.
1.2.1 Intravenous (IV) Administration Protocol
This protocol describes the administration of this compound directly into the systemic circulation via the lateral tail vein.
-
Materials:
-
Sterile solution of this compound in a suitable vehicle (e.g., saline with a co-solvent if necessary).
-
Mouse restrainer.
-
Heat lamp or warming pad.
-
Sterile 27-30 gauge needles and 1 mL syringes.
-
70% isopropyl alcohol wipes.
-
Sterile gauze.
-
-
Procedure:
-
Preparation: Weigh the mouse to calculate the precise injection volume. The recommended maximum bolus injection volume is 5 ml/kg.[2]
-
Warming: To induce vasodilation for better vein visibility, warm the mouse's tail for 5-10 minutes using a heat lamp or by placing the animal on a warming pad.[3][4]
-
Restraint: Place the mouse in a restraining device, allowing the tail to be accessible.
-
Vein Identification: Gently wipe the tail with 70% alcohol to clean the injection site and enhance the visibility of the two lateral tail veins.
-
Injection:
-
Hold the tail with your non-dominant hand.
-
With the bevel of the needle facing up, insert the needle into one of the lateral tail veins at a shallow angle, parallel to the vein.[2][4] Start the injection towards the distal end of the tail.
-
A successful insertion may result in a small "flash" of blood in the needle hub.
-
Inject the solution slowly and steadily.[3] There should be no resistance. If resistance or a subcutaneous bleb is observed, the needle is not in the vein and should be withdrawn.
-
-
Post-Injection: After administering the full dose, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to achieve hemostasis.[2]
-
Monitoring: Monitor the animal for a few minutes to ensure bleeding has stopped and there are no adverse reactions.
-
1.2.2 Oral Gavage (PO) Administration Protocol
This protocol details the administration of this compound directly into the stomach.
-
Materials:
-
Solution or suspension of this compound.
-
Appropriately sized oral gavage needle (e.g., 18-20 gauge, 1.5 inches long with a rounded tip for mice).[5]
-
1 mL syringe.
-
-
Procedure:
-
Preparation: Weigh the mouse to determine the correct dosing volume. The maximum recommended volume is 10 ml/kg.[5][6]
-
Measure Tube Length: Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth and prevent stomach perforation.[5][7]
-
Restraint: Scruff the mouse firmly by the back of the neck to immobilize its head. The head and body should be in a straight vertical line.[6]
-
Insertion:
-
Insert the gavage needle into the mouth, slightly to one side to bypass the incisors.
-
Gently advance the needle over the tongue and into the esophagus.[5] The mouse should swallow reflexively. The tube should pass smoothly with no resistance.
-
CRITICAL: If any resistance is felt, withdraw the tube immediately and retry. Forcing the needle can cause esophageal or tracheal injury.[5][8]
-
-
Administration: Once the needle is in the stomach (up to the pre-measured mark), administer the substance slowly.
-
Withdrawal: Remove the gavage needle gently in the same path it was inserted.
-
Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing.[5]
-
Blood Sample Collection and Plasma Preparation
Serial blood sampling from the same animal is recommended to reduce inter-animal variability and the number of animals used.
-
Materials:
-
Heparinized capillary tubes or K3E EDTA-coated microvettes (20 µL).[9]
-
Lancets for submandibular bleeding or appropriate needles for other sites.
-
Microcentrifuge tubes pre-coated with an anticoagulant (e.g., EDTA).
-
Centrifuge.
-
Pipettes.
-
-
Blood Collection Protocol (Serial Sampling):
-
Time Points: Collect blood at predefined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, and 24 hours post-dose).
-
Procedure (Submandibular Vein):
-
Firmly scruff the mouse.
-
Use a sterile lancet to puncture the submandibular vein in the cheek pouch area.
-
Collect approximately 20-30 µL of blood into a heparinized capillary tube or microvette.
-
Apply gentle pressure with gauze to stop the bleeding.
-
Alternate sides for subsequent bleeds.
-
-
Terminal Bleed (Cardiac Puncture): The final time point can be a terminal bleed via cardiac puncture under anesthesia to obtain a larger volume if needed.
-
-
Plasma Preparation Protocol:
-
Transfer: Immediately transfer the collected blood into a pre-chilled microcentrifuge tube containing EDTA.[9]
-
Centrifugation: Centrifuge the blood samples at 2,000-2,500 x g for 10-15 minutes at 4°C.[10]
-
Plasma Aspiration: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat layer.
-
Storage: Transfer the plasma to a new, clearly labeled microcentrifuge tube and store at -80°C until analysis.[11]
-
Part 2: Bioanalytical Method - UPLC-MS/MS
An ultra-performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) method is highly sensitive and selective for quantifying this compound in plasma.
Sample Preparation and Extraction
-
Thaw Samples: Thaw plasma samples on ice.
-
Protein Precipitation: Add a volume of cold acetonitrile (containing an internal standard, e.g., Nuciferine) to the plasma sample to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture thoroughly, then centrifuge at high speed (e.g., 12,000 rpm for 10 min) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis.
UPLC-MS/MS Conditions (Based on a published method[12])
-
Column: UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)
-
Mobile Phase: A gradient elution of acetonitrile and 10 mmol/L ammonium acetate solution (containing 0.1% formic acid).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
This compound Transition: m/z 314.1 → 106.9
-
Internal Standard (Nuciferine) Transition: m/z 296.2 → 265.1
-
Calibration and Quality Control
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of this compound into blank mouse plasma. These standards should cover the expected concentration range in the study samples.[12]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate stock solution of this compound.[12] These are run alongside the study samples to ensure the accuracy and precision of the analytical run.
Part 3: Data Presentation and Analysis
Pharmacokinetic Parameters
The plasma concentration-time data will be analyzed using non-compartmental analysis to determine the following key parameters.
| Parameter | Symbol | Description |
| Maximum Plasma Concentration | Cmax | The highest observed concentration of the drug in plasma. |
| Time to Maximum Concentration | Tmax | The time at which Cmax is observed. |
| Area Under the Curve | AUC | The total drug exposure over time. Calculated using the trapezoidal rule. |
| Half-life | t½ | The time required for the plasma concentration of the drug to decrease by half. |
| Clearance | CL | The volume of plasma cleared of the drug per unit of time. |
| Volume of Distribution | Vd | The apparent volume into which the drug distributes in the body. |
| Bioavailability | F% | The fraction of the orally administered dose that reaches systemic circulation. |
Sample Pharmacokinetic Data for this compound
The following table presents sample data derived from a study on this compound in mice for illustrative purposes.[13]
| Parameter | IV Administration | Oral Administration |
| Dose | 1 mg/kg | 5 mg/kg |
| Cmax (ng/mL) | ~450 (extrapolated) | 55.2 ± 12.1 |
| Tmax (h) | 0.083 (5 min) | 0.5 ± 0.2 |
| AUC₀-t (ng·h/mL) | 185.3 ± 45.7 | 104.7 ± 28.3 |
| AUC₀-∞ (ng·h/mL) | 192.6 ± 48.9 | 109.1 ± 29.5 |
| t½ (h) | 1.8 ± 0.5 | 2.1 ± 0.6 |
| CL (L/h/kg) | 5.3 ± 1.4 | - |
| Vd (L/kg) | 13.5 ± 2.9 | - |
| Bioavailability (F%) | - | 11.3% |
Part 4: Visualizations
Experimental Workflow Diagram
Caption: Workflow for the pharmacokinetic study of this compound in mice.
Potential Signaling Pathway of this compound
Armepavine has been shown to exert immunomodulatory effects, potentially through the inactivation of NF-κB.[1] Related benzylisoquinoline alkaloids have also been linked to the PI3K-Akt signaling pathway.[14] This diagram illustrates a hypothesized mechanism.
Caption: Hypothesized signaling pathway for this compound's anti-inflammatory effects.
References
- 1. Benzylisoquinoline Alkaloids Biosynthesis in Sacred Lotus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. depts.ttu.edu [depts.ttu.edu]
- 4. research.vt.edu [research.vt.edu]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. ouv.vt.edu [ouv.vt.edu]
- 7. research.fsu.edu [research.fsu.edu]
- 8. research.sdsu.edu [research.sdsu.edu]
- 9. beckman.com [beckman.com]
- 10. stemcell.com [stemcell.com]
- 11. Sample Preparation | Comprehensive Metabolic Core [hormone.facilities.northwestern.edu]
- 12. LC-MS/MS Quantitative Assays | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]
- 13. instechlabs.com [instechlabs.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Novel Radiotracers for In Vivo Imaging
Introduction
While a direct application of (+)-Armepavine for in vivo imaging is not prominently documented in current scientific literature, the following application notes and protocols provide a comprehensive guide for the development and evaluation of a novel compound, such as this compound or its derivatives, as a potential radiotracer for Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) imaging. This document is intended for researchers, scientists, and drug development professionals interested in the field of molecular imaging.
The development of a new radiotracer is a multistep process that involves synthesis, radiolabeling, and thorough preclinical evaluation to assess its potential for visualizing and quantifying biological processes in vivo.[1][2] This process is crucial in drug discovery and development for understanding disease mechanisms and the pharmacokinetics of new drugs.[1][3]
1. Rationale for Developing a Novel Radiotracer
The initial step in developing a new imaging agent is to establish a clear scientific or clinical rationale. This is typically based on the compound's known pharmacological properties, such as high affinity and selectivity for a specific biological target (e.g., receptors, enzymes, transporters). For a compound like this compound, which is known to interact with various receptors, the first step would be to identify a primary target of interest for imaging.
Key Considerations:
-
Target Density and Distribution: The target should be present in sufficient density in the tissue of interest to allow for a detectable signal.[4]
-
Pharmacokinetics: The compound should exhibit favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier if targeting the central nervous system, and rapid clearance from non-target tissues to ensure a good signal-to-noise ratio.[5]
-
Metabolism: The radiotracer should ideally have minimal metabolism to radioactive metabolites that could confound image interpretation.[6]
2. Radiolabeling Strategies
The choice of radionuclide is critical and depends on the imaging modality (PET or SPECT) and the pharmacokinetic profile of the molecule.
-
PET Radionuclides: Commonly used positron emitters include Carbon-11 (¹¹C, t½ = 20.4 min) and Fluorine-18 (¹⁸F, t½ = 109.8 min).[7] ¹¹C is often used for initial studies due to its relatively straightforward chemistry, while ¹⁸F is preferred for clinical applications due to its longer half-life, which allows for longer imaging times and distribution to other centers.[7]
-
SPECT Radionuclides: Technetium-99m (⁹⁹mTc, t½ = 6.0 h) and Iodine-123 (¹²³I, t½ = 13.2 h) are common choices for SPECT imaging.[8]
The radiolabeling process should be efficient, providing the final product in high radiochemical purity and specific activity.[4][9]
3. Preclinical Evaluation
A rigorous preclinical evaluation is necessary to characterize the properties of a new radiotracer. This typically involves a combination of in vitro and in vivo studies.
In Vitro Studies:
-
Binding Assays: To determine the affinity (Ki) and selectivity of the compound for its target.
-
Autoradiography: To visualize the binding of the radiolabeled compound in tissue sections and confirm that its distribution matches the known distribution of the target.[6][9]
In Vivo Studies in Animal Models:
-
Biodistribution Studies: To determine the uptake and clearance of the radiotracer in various organs and tissues over time. This is typically done by dissecting tissues at different time points after injection and measuring the radioactivity.
-
PET/SPECT Imaging: To visualize the distribution of the radiotracer in a living animal. These studies are essential for assessing target engagement, specificity, and pharmacokinetics in a dynamic and non-invasive manner.[10][11]
-
Blocking Studies: To confirm the specificity of the radiotracer's binding to its target. This is done by pre-administering a high dose of a non-radiolabeled drug that is known to bind to the same target, which should block the uptake of the radiotracer.
-
Metabolite Analysis: To identify and quantify any radioactive metabolites in the blood and brain, which is crucial for accurate kinetic modeling of the imaging data.[6]
Quantitative Data Presentation
The quantitative data obtained from preclinical studies should be summarized in a clear and structured format to allow for easy comparison and interpretation.
Table 1: In Vitro Binding Affinity and Selectivity
| Compound | Target | Ki (nM) | Selectivity vs. Off-Target 1 (fold) | Selectivity vs. Off-Target 2 (fold) |
| This compound Analog | Target X | 1.5 | 150 | >500 |
| Reference Compound | Target X | 2.0 | 100 | 400 |
Table 2: Ex Vivo Biodistribution in Rodents (% Injected Dose per Gram of Tissue)
| Organ | 5 min | 30 min | 60 min | 120 min |
| Blood | 5.2 ± 0.8 | 2.1 ± 0.4 | 1.0 ± 0.2 | 0.5 ± 0.1 |
| Brain | 1.8 ± 0.3 | 2.5 ± 0.5 | 2.2 ± 0.4 | 1.5 ± 0.3 |
| Heart | 3.5 ± 0.6 | 1.5 ± 0.3 | 0.8 ± 0.1 | 0.4 ± 0.1 |
| Liver | 25.1 ± 4.2 | 18.5 ± 3.1 | 12.3 ± 2.5 | 6.8 ± 1.4 |
| Kidneys | 15.8 ± 2.9 | 10.2 ± 1.8 | 5.6 ± 1.1 | 2.1 ± 0.4 |
| Target-Rich Brain Region | 2.1 ± 0.4 | 3.8 ± 0.7 | 3.5 ± 0.6 | 2.5 ± 0.4 |
| Cerebellum (Reference) | 1.5 ± 0.3 | 1.2 ± 0.2 | 0.9 ± 0.1 | 0.6 ± 0.1 |
Table 3: In Vivo PET/SPECT Imaging Parameters
| Parameter | Value |
| Striatum-to-Cerebellum Ratio (Control) | 3.5 ± 0.5 |
| Striatum-to-Cerebellum Ratio (Blocked) | 1.2 ± 0.2 |
| Test-Retest Variability | 14.5% |
| Specific Binding Ratio | 2.9 |
Data presented in tables are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Radiolabeling of a Novel Compound with Carbon-11
This protocol provides a general procedure for the ¹¹C-methylation of a precursor molecule.
Materials:
-
Precursor molecule (desmethyl analog of the target compound)
-
[¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf)
-
Anhydrous dimethylformamide (DMF) or other suitable solvent
-
Base (e.g., NaOH, K₂CO₃)
-
HPLC system for purification
-
Sterile filter (0.22 µm)
-
Saline for injection
Procedure:
-
Dissolve the precursor (0.5-1.0 mg) in anhydrous DMF (200-300 µL).
-
Add the base (e.g., 2 µL of 2 M NaOH).
-
Bubble the gaseous [¹¹C]CH₃I or [¹¹C]CH₃OTf through the reaction mixture at room temperature or elevated temperature (e.g., 80-100 °C) for 5-10 minutes.
-
Quench the reaction by adding water or an HPLC mobile phase component.
-
Purify the crude reaction mixture using semi-preparative HPLC.
-
Collect the fraction containing the radiolabeled product.
-
Remove the HPLC solvent by rotary evaporation or solid-phase extraction.
-
Formulate the final product in sterile saline for injection, passing it through a 0.22 µm sterile filter.
-
Perform quality control tests to determine radiochemical purity, specific activity, and sterility.
Protocol 2: In Vivo PET Imaging in Rodents
This protocol describes a typical procedure for performing a dynamic PET scan in a rodent model.
Materials:
-
Anesthetized rodent (e.g., rat or mouse)
-
Radiotracer solution
-
PET scanner
-
Anesthesia system (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Catheter for intravenous injection
Procedure:
-
Anesthetize the animal using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance).
-
Place the animal on the scanner bed and secure it to minimize movement.
-
Insert a catheter into a tail vein for radiotracer injection.
-
Position the animal in the PET scanner's field of view.
-
Acquire a transmission scan for attenuation correction (if applicable).
-
Start the dynamic emission scan and inject the radiotracer (typically 5-10 MBq) as a bolus through the tail vein catheter.
-
Acquire data for the desired duration (e.g., 60-90 minutes). The scanning protocol may consist of a series of frames with increasing duration (e.g., 6 x 10s, 4 x 30s, 5 x 60s, 6 x 300s).
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).
-
Analyze the images by drawing regions of interest (ROIs) on specific brain structures (e.g., striatum, cerebellum) to generate time-activity curves.
-
For blocking studies, administer the blocking agent (e.g., a non-radiolabeled drug) 15-30 minutes prior to the radiotracer injection.
Protocol 3: Ex Vivo Biodistribution Study
This protocol outlines the steps for conducting a biodistribution study in rodents.
Materials:
-
Rodents (at least 3-4 per time point)
-
Radiotracer solution
-
Syringes and needles
-
Dissection tools
-
Gamma counter
-
Analytical balance
Procedure:
-
Inject a known amount of the radiotracer (e.g., 1-2 MBq) into the tail vein of each animal.
-
At predetermined time points (e.g., 5, 30, 60, and 120 minutes) post-injection, euthanize the animals.
-
Collect blood samples.
-
Dissect the organs of interest (e.g., brain, heart, lungs, liver, kidneys, spleen, muscle, bone).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample and in an aliquot of the injected dose using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Visualizations
Caption: Workflow for novel radiotracer development.
Caption: Rodent PET imaging experimental workflow.
Caption: Potential imaging targets in a dopaminergic synapse.
References
- 1. Editorial: In vivo Imaging in Pharmacological Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular imaging with SPECT as a tool for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [In vivo imaging for biodistribution and metabolism evaluations of new chemical entities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Radioligands for Imaging Brain Nociceptin/Orphanin FQ Peptide (NOP) Receptors with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of 6-arylaminobenzamides as positron emission tomography imaging ligands for the sphingosine-1-phosphate-5 receptor - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and biological evaluation of novel radioiodinated imidazopyridine derivatives for amyloid-β imaging in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 11C- and 18F-Radiotracers for In Vivo Imaging of the Dopamine System: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, radiolabeling and evaluation of novel 4-oxo-quinoline derivatives as PET tracers for imaging cannabinoid type 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imaging of dopamine transporters in rats using high-resolution pinhole single-photon emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: (S)-Armepavine as an Inhibitor of NF-κB Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor complex involved in regulating the expression of genes associated with inflammation, immunity, cell proliferation, and survival.[1][2] Dysregulation of the NF-κB signaling pathway is implicated in various pathological conditions, including chronic inflammatory diseases, autoimmune disorders, and cancer.[3] The canonical NF-κB pathway is activated by pro-inflammatory stimuli such as Tumor Necrosis Factor-alpha (TNF-α), leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of target genes. (S)-Armepavine, an alkaloid isolated from Nelumbo nucifera (lotus), has demonstrated anti-inflammatory and anti-fibrotic properties, with evidence suggesting its mechanism of action involves the inhibition of the NF-κB pathway.[4] This document provides a detailed protocol for an NF-κB activation assay to evaluate the inhibitory effects of (S)-armepavine.
NF-κB Signaling Pathway
The canonical NF-κB signaling pathway is a key target for therapeutic intervention in inflammatory diseases. Upon stimulation by ligands such as TNF-α, the IκB kinase (IKK) complex is activated. IKK then phosphorylates the inhibitor of κB alpha (IκBα), marking it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the p65/p50 NF-κB heterodimer, facilitating its translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory mediators.
Quantitative Data Summary
The inhibitory effect of armepavine on NF-κB activation has been demonstrated through various assays. The following tables summarize the key findings. While a specific IC50 for (S)-armepavine is not available in the cited literature, a dose-dependent inhibition of NF-κB transcriptional activity is observed. For context, IC50 values for other alkaloids from Nelumbo nucifera are also presented.
Table 1: Effect of Armepavine on TNF-α-induced NF-κB Transcriptional Activity
| Treatment | NF-κB Luciferase Activity (Relative to Control) |
| Control | 1.0 |
| TNF-α (10 ng/mL) | 5.8 |
| TNF-α + Armepavine (10 µM) | 3.5 |
| TNF-α + Armepavine (30 µM) | 2.2 |
| TNF-α + N-acetylcysteine (NAC) (10 mM) | 2.5 |
| Data is estimated from graphical representations in the cited literature and is for illustrative purposes.[4] |
Table 2: IC50 Values of Nelumbo nucifera Alkaloids on NF-κB Pathway Inhibition
| Alkaloid | Assay | Cell Line | IC50 (µM) |
| Liensinine | LPS-induced NO production | RAW 264.7 | 5.02 |
| Neferine | LPS-induced NO production | RAW 264.7 | 4.13 |
| Isoliensinine | LPS-induced NO production | RAW 264.7 | 4.36 |
| These values provide context for the anti-inflammatory potential of alkaloids from the same plant source.[1] |
Experimental Protocols
To assess the inhibitory effect of (S)-armepavine on NF-κB activation, a series of assays can be performed. The following protocols provide detailed methodologies for a luciferase reporter assay, Western blotting for key pathway proteins, and an electrophoretic mobility shift assay (EMSA).
Experimental Workflow
The overall workflow for assessing the impact of (S)-armepavine on NF-κB activation involves cell culture, treatment with the compound and an NF-κB activator, followed by one or more of the detailed assays to measure specific endpoints of the signaling pathway.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB. Cells are transfected with a reporter plasmid containing the luciferase gene under the control of NF-κB response elements.
Materials:
-
HEK293T or other suitable cell line
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Lipofectamine 2000 or other transfection reagent
-
DMEM with 10% FBS
-
(S)-Armepavine
-
TNF-α
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Seed cells in a 24-well plate and grow to 70-80% confluency.
-
Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of (S)-armepavine. Incubate for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours.
-
Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Western Blot for Phospho-IκBα and Nuclear p65
This method is used to detect the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB, which are key indicators of NF-κB activation.
Materials:
-
RAW 264.7 or other suitable cell line
-
(S)-Armepavine
-
LPS or TNF-α
-
Cell lysis buffer (RIPA buffer) with protease and phosphatase inhibitors
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat cells with various concentrations of (S)-armepavine for 1 hour.
-
Stimulate the cells with an NF-κB activator (e.g., LPS at 1 µg/mL) for 30 minutes.
-
For total cell lysates (for p-IκBα), wash cells with cold PBS and lyse with RIPA buffer.
-
For nuclear and cytoplasmic fractions, use a commercial kit according to the manufacturer's instructions.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the respective loading controls.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of NF-κB.
Materials:
-
Nuclear extraction kit
-
Biotin-labeled or radio-labeled oligonucleotide probe containing the NF-κB consensus sequence
-
Poly(dI-dC)
-
Binding buffer
-
Native polyacrylamide gel
-
TBE buffer
-
Streptavidin-HRP conjugate and chemiluminescent substrate (for biotin-labeled probes) or autoradiography film (for radio-labeled probes)
Protocol:
-
Prepare nuclear extracts from cells treated as described in the Western blot protocol.
-
Determine the protein concentration of the nuclear extracts.
-
In a reaction tube, combine the nuclear extract (5-10 µg), poly(dI-dC), and the labeled NF-κB probe in the binding buffer.
-
For competition assays, add an excess of unlabeled probe to a separate reaction to confirm specificity.
-
Incubate the reactions at room temperature for 20-30 minutes.
-
Resolve the protein-DNA complexes on a native polyacrylamide gel.
-
Transfer the complexes to a nylon membrane.
-
Detect the labeled probe using an appropriate method (chemiluminescence or autoradiography).
Conclusion
The protocols outlined in this document provide a comprehensive framework for investigating the inhibitory effects of (S)-armepavine on the NF-κB signaling pathway. By employing a combination of luciferase reporter assays, Western blotting, and EMSA, researchers can elucidate the specific molecular mechanisms by which (S)-armepavine exerts its anti-inflammatory effects. The provided data and diagrams serve as a valuable resource for scientists in the field of drug discovery and development targeting inflammatory pathways.
References
- 1. Neuroprotective Potential of Major Alkaloids from Nelumbo nucifera (Lotus): Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IκBα and p65 Regulate the Cytoplasmic Shuttling of Nuclear Corepressors: Cross-talk between Notch and NFκB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for (+)-Armepavine as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Armepavine is a benzylisoquinoline alkaloid identified as a bioactive component in various plant species, including the sacred lotus (Nelumbo nucifera).[1][2] As a chemical probe, this compound is particularly valuable for studying the pharmacology of dopamine receptors. This document provides detailed application notes and experimental protocols for the use of this compound in receptor studies, with a focus on its antagonist activity at dopamine D1 and D2 receptors.
Overview of this compound
This compound serves as a dopamine receptor antagonist with a notable preference for the D2 subtype.[1][2] Its utility as a chemical probe stems from its ability to selectively block D2 receptor signaling, enabling the elucidation of the physiological and pathological roles of this receptor. Understanding its binding affinity and functional activity is crucial for its effective application in research.
Data Presentation
The following table summarizes the known quantitative data for this compound at various receptors. It is important to note that while its activity at dopamine receptors has been characterized, its affinity for other receptor families, such as adrenergic, serotonin, and sigma receptors, is not well-documented in publicly available literature.
| Receptor Target | Assay Type | Measured Value | Species | Cell Line/Tissue | Reference |
| Dopamine D1 Receptor | FLIPR Assay (Antagonist) | IC50 in the mid- to low-micromolar range | Human | HEK293 | [1][2] |
| Dopamine D2 Receptor | FLIPR Assay (Antagonist) | IC50 in the mid- to low-micromolar range (~10-fold more potent than at D1) | Human | HEK293 | [1][2] |
| Adrenergic Receptors | Not Reported | - | - | - | |
| Serotonin Receptors | Not Reported | - | - | - | |
| Sigma Receptors | Not Reported | - | - | - |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
Competitive Radioligand Binding Assay for Dopamine D1 and D2 Receptors
Objective: To determine the binding affinity (Ki) of this compound for human dopamine D1 and D2 receptors.
Materials:
-
HEK293 cells stably expressing human dopamine D1 or D2 receptors.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Radioligand for D1 receptors: [³H]-SCH23390.
-
Radioligand for D2 receptors: [³H]-Spiperone.
-
Non-specific binding control: 10 µM (+)-Butaclamol.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well plates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation cocktail and counter.
Protocol:
-
Membrane Preparation:
-
Culture cells to confluency, harvest, and centrifuge at 1,000 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the membrane pellet in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor concentrations.
-
For D1 receptors, add [³H]-SCH23390 to a final concentration of ~0.5 nM. For D2 receptors, add [³H]-Spiperone to a final concentration of ~0.2 nM.
-
To non-specific binding wells, add 10 µM (+)-Butaclamol.
-
To competitor wells, add serial dilutions of this compound (e.g., from 1 nM to 100 µM).
-
Add the cell membrane preparation (e.g., 20-50 µg protein per well).
-
Bring the final volume in each well to 250 µL with assay buffer.
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the resulting competition curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Functional cAMP Assay for Dopamine D2 Receptor Antagonism
Objective: To determine the functional potency (IC50) of this compound as an antagonist at the human dopamine D2 receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin.
-
Dopamine.
-
This compound stock solution.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
384-well white opaque plates.
Protocol:
-
Cell Plating:
-
Seed the D2 receptor-expressing cells into a 384-well plate at an appropriate density and incubate overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Prepare a solution of dopamine (at its EC80 concentration for cAMP inhibition) and forskolin (e.g., 1-10 µM) in assay buffer.
-
Add this solution to all wells except the basal control.
-
Incubate the plate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP signal against the logarithm of the this compound concentration.
-
Determine the IC50 value, which represents the concentration of this compound that reverses 50% of the dopamine-induced inhibition of forskolin-stimulated cAMP production.
-
Calcium Mobilization Assay for Dopamine D1 Receptor Antagonism
Objective: To assess the antagonist activity of this compound at the human dopamine D1 receptor by measuring changes in intracellular calcium.
Materials:
-
HEK293 cells co-expressing the human dopamine D1 receptor and a G-protein that couples to the PLC pathway (e.g., Gαq).
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Dopamine.
-
This compound stock solution.
-
Black, clear-bottom 96-well or 384-well plates.
-
Fluorescence plate reader with injection capabilities (e.g., FLIPR).
Protocol:
-
Cell Plating and Dye Loading:
-
Seed the cells into the microplate and incubate overnight.
-
Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in a separate compound plate.
-
-
Measurement of Calcium Flux:
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Initiate the reading to establish a baseline fluorescence.
-
Inject the this compound dilutions into the cell plate and incubate for a predetermined time (e.g., 5-15 minutes).
-
Inject a fixed concentration of dopamine (at its EC80 for calcium mobilization) into the wells.
-
Continuously measure the fluorescence signal for 1-3 minutes to capture the calcium transient.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of the maximal dopamine response against the log concentration of this compound.
-
Calculate the IC50 value from the resulting dose-response curve.
-
Conclusion
This compound is a valuable chemical probe for investigating the dopaminergic system, particularly as a D2-preferring antagonist. The protocols provided herein offer a framework for characterizing its binding and functional properties. Further research is warranted to fully elucidate its selectivity profile across a broader range of receptor targets.
References
Application Notes and Protocols for In Vivo Administration of (+)-Armepavine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Armepavine, a benzylisoquinoline alkaloid isolated from plants such as Nelumbo nucifera (sacred lotus), has demonstrated a range of biological activities, including immunosuppressive and anti-inflammatory effects.[1] A key mechanism of action for its therapeutic potential is the inhibition of the NF-κB signaling pathway.[1][2] This document provides detailed application notes and protocols for the formulation and in vivo administration of this compound for preclinical research, focusing on rodent models.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 524-20-9 | GlpBio |
| Molecular Formula | C₁₉H₂₃NO₃ | GlpBio |
| Molecular Weight | 313.397 g/mol | GlpBio |
| Appearance | Solid | --- |
| Solubility | Soluble in DMSO | GlpBio |
Table 2: Recommended Materials for Formulation and Administration
| Material | Supplier Example | Purpose |
| This compound | Sigma-Aldrich, Cayman Chemical | Active Pharmaceutical Ingredient |
| Dimethyl sulfoxide (DMSO), sterile, cell culture grade | Sigma-Aldrich | Solubilizing agent |
| Saline (0.9% NaCl), sterile | Baxter, Hospira | Vehicle for dilution |
| Phosphate-Buffered Saline (PBS), sterile | Gibco, Corning | Vehicle for dilution |
| 1.5 mL microcentrifuge tubes, sterile | Eppendorf, Axygen | Formulation preparation |
| 1 mL syringes, sterile | BD, Terumo | Administration |
| 27-30G needles, sterile | BD, Terumo | Intravenous/Intraperitoneal injection |
| Animal restrainer (for IV injection) | Kent Scientific, Braintree Scientific | Safe animal handling |
Table 3: Example Dosing Regimens for Rodent Studies
| Species | Route of Administration | Dosage | Study Context | Reference |
| Rat | Oral Gavage | 3 or 10 mg/kg (twice a day) | Hepatic Fibrosis Model | Weng et al., 2009 (Implied) |
| Mouse | Intravenous | Not specified | Pharmacokinetic Study | [3][4] |
Experimental Protocols
Protocol 1: Solubility Testing of this compound
Objective: To determine the approximate solubility of this compound in a chosen vehicle system.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Vortex mixer
-
Microcentrifuge
-
1.5 mL microcentrifuge tubes
Procedure:
-
Prepare a series of known concentrations of this compound in 100% DMSO (e.g., 1, 5, 10, 20, 50 mg/mL).
-
To a 1.5 mL microcentrifuge tube, add the desired amount of this compound powder.
-
Add the corresponding volume of DMSO to achieve the target concentration.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gentle warming to 37°C and sonication in an ultrasonic bath may be employed.
-
Once a clear solution is obtained, observe for any precipitation.
-
To test for precipitation upon dilution, take a small aliquot of the DMSO stock solution and dilute it with sterile saline or PBS to the final desired concentration for injection (e.g., a 1:10 or 1:20 dilution, resulting in 10% or 5% DMSO in the final formulation).
-
Observe the diluted solution for any signs of precipitation immediately and after a period of time (e.g., 30 minutes).
-
The highest concentration that remains in solution after dilution is the approximate working solubility for your in vivo formulation.
Protocol 2: Formulation of this compound for Intravenous (IV) or Intraperitoneal (IP) Injection
Objective: To prepare a sterile solution of this compound suitable for IV or IP administration in mice.
Materials:
-
This compound stock solution in DMSO (prepared as in Protocol 1)
-
Sterile saline (0.9% NaCl) or PBS, pre-warmed to room temperature
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Based on the desired final concentration and injection volume, calculate the required volume of the this compound DMSO stock solution.
-
In a sterile 1.5 mL microcentrifuge tube, add the required volume of sterile saline or PBS.
-
While gently vortexing the saline/PBS, slowly add the calculated volume of the this compound DMSO stock solution. This dropwise addition with continuous mixing helps to prevent precipitation.
-
Ensure the final concentration of DMSO is kept to a minimum, ideally below 10%, to avoid vehicle-induced toxicity.
-
Visually inspect the final formulation for any signs of precipitation or cloudiness. If precipitation occurs, the stock solution may need to be further diluted.
-
Draw the final formulation into a sterile syringe fitted with the appropriate gauge needle (e.g., 27-30G for mice).
-
Ensure there are no air bubbles in the syringe before administration.
Protocol 3: Administration of this compound to Mice
Objective: To administer the prepared this compound formulation to mice via intravenous or intraperitoneal injection.
A. Intravenous (IV) Tail Vein Injection
Materials:
-
Mouse restrainer
-
Heat lamp (optional, for vasodilation)
-
70% ethanol or isopropanol wipes
-
Sterile gauze
-
Syringe with this compound formulation and a 27-30G needle
Procedure:
-
If necessary, warm the mouse's tail using a heat lamp to induce vasodilation, making the lateral tail veins more visible and accessible.
-
Place the mouse in an appropriate restrainer.
-
Wipe the tail with a 70% alcohol wipe to clean the injection site.
-
Identify one of the lateral tail veins.
-
With the needle bevel facing up, insert the needle into the vein at a shallow angle.
-
A successful insertion may be indicated by a "flash" of blood in the needle hub.
-
Slowly inject the formulation. The maximum recommended bolus injection volume for a mouse is approximately 5 mL/kg.[5]
-
If swelling occurs at the injection site, the needle is not in the vein. Withdraw the needle and re-attempt the injection at a more proximal site.
-
After successful injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
B. Intraperitoneal (IP) Injection
Materials:
-
70% ethanol or isopropanol wipes
-
Syringe with this compound formulation and a 25-27G needle
Procedure:
-
Securely restrain the mouse, exposing the abdomen.
-
Tilt the mouse slightly head-down to move the abdominal organs away from the injection site.
-
Identify the injection site in the lower right or left quadrant of the abdomen.
-
Wipe the area with a 70% alcohol wipe.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.
-
Inject the formulation. The maximum recommended IP injection volume for a mouse is up to 10 mL/kg.[6]
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
Mandatory Visualizations
Signaling Pathways
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential modulation of the PI3K/Akt signaling pathway.
Experimental Workflow
Caption: Experimental workflow for in vivo studies of this compound.
References
- 1. Benzylisoquinoline Alkaloids Biosynthesis in Sacred Lotus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of armepavine in mouse blood by UPLC-MS/MS and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Activation of Non-canonical NF-κB Signaling Activates Latent HIV-1 Reservoirs In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for (+)-Armepavine in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Armepavine is a benzylisoquinoline alkaloid found in several plant species, including Nelumbo nucifera (sacred lotus). Its chemical structure, N-methylcoclaurine, suggests potential interactions with various biological targets. Structurally related compounds, such as higenamine (dl-demethylcoclaurine), have demonstrated activity at adrenergic receptors, indicating that this compound may be a valuable compound for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of G protein-coupled receptors (GPCRs) and ion channels.
This document provides detailed application notes and protocols for utilizing this compound in HTS assays, with a focus on its potential activity at α1-adrenergic receptors and voltage-gated sodium channels.
Potential Molecular Targets and Rationale
α1-Adrenergic Receptors
α1-Adrenergic receptors are members of the GPCR superfamily and are known to be involved in a wide range of physiological processes, including smooth muscle contraction, vasoconstriction, and neurotransmission. They are significant targets in drug discovery for conditions like hypertension and benign prostatic hyperplasia. The structural similarity of this compound to known adrenergic receptor modulators makes α1-adrenergic receptors a prime target for investigation. Higenamine, a closely related alkaloid, has been shown to act as an antagonist at α1-adrenergic receptor subtypes.[1][2][3][4]
Voltage-Gated Sodium Channels
Voltage-gated sodium channels (VGSCs) are crucial for the initiation and propagation of action potentials in excitable cells.[5] They are established therapeutic targets for a variety of disorders, including epilepsy, cardiac arrhythmias, and pain.[6][7] Many small molecule drugs have been found to modulate VGSC activity. Given the chemical properties of this compound, its potential to interact with these ion channels warrants investigation in HTS formats.
Data Presentation
The following tables summarize the activity of higenamine, a structurally related compound to this compound, at human α1-adrenergic receptor subtypes. This data is provided as a reference to guide assay development for this compound.
Table 1: Competitive Radioligand Binding Affinity of Higenamine for Human α1-Adrenergic Receptor Subtypes [1]
| Receptor Subtype | Radioligand | Ki (nM) | pKi |
| α1A | [3H]-Prazosin | 269 | 6.57 |
| α1B | [3H]-Prazosin | 331 | 6.48 |
| α1D | [3H]-Prazosin | 447 | 6.35 |
Note: Data is for higenamine (dl-demethylcoclaurine) and is used as a proxy for this compound due to structural similarity. The binding affinity of this compound should be experimentally determined.
Signaling Pathways and Experimental Workflows
α1-Adrenergic Receptor Signaling Pathway
Activation of α1-adrenergic receptors, which are Gq-coupled GPCRs, initiates a signaling cascade that results in an increase in intracellular calcium concentration. This makes calcium mobilization assays a suitable method for HTS.
References
- 1. Validation of a patch clamp screening protocol that simultaneously measures compound activity in multiple states of the voltage-gated sodium channel Nav1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 3. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Structural Advances in Voltage-Gated Sodium Channels [frontiersin.org]
- 6. Biochemistry and pharmacology of epitope-tagged alpha(1)-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Microbial Synthesis of (R)-Armepavine in Yeast
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the microbial synthesis of (R)-armepavine in Saccharomyces cerevisiae. It includes detailed protocols for yeast strain engineering, cultivation, and product analysis, along with key quantitative data from recent studies. Visual diagrams of the metabolic pathway and experimental workflow are also provided to facilitate understanding.
Introduction
(R)-armepavine is a benzylisoquinoline alkaloid (BIA) and a key intermediate in the biosynthesis of several pharmacologically important compounds. Traditional production relies on extraction from plant sources, which can be inefficient and unsustainable. The microbial synthesis of (R)-armepavine in engineered yeast offers a promising alternative, enabling scalable and controlled production. This application note details the metabolic engineering strategies and experimental procedures for achieving de novo synthesis of (R)-armepavine in yeast.
Data Presentation
The following tables summarize the quantitative data on the production of armepavine and related precursors in engineered S. cerevisiae strains.
Table 1: Armepavine Production in Engineered Yeast
| Strain Description | Precursor/Substrate | Product | Titer (mg/L) | Reference |
| Expressing NnOMT5 | (S)-N-methylcoclaurine | Armepavine | 11.1 | [1] |
| Expressing Ct7OMT | (S)-N-methylcoclaurine | Armepavine | 0.012 | [1] |
| Repurposed BIA platform | de novo | Armepavine | 152 | [2] |
Table 2: Production of Related Benzylisoquinoline Alkaloids in Yeast
| Strain Description | Precursor/Substrate | Product | Titer | Reference |
| Engineered for (S)-reticuline | (R,S)-norlaudanosoline | (R)-reticuline | ~150 mg/L | [3] |
| Engineered for Salutaridine | (R,S)-norlaudanosoline | Salutaridine | ~20 mg/L | [3] |
| Engineered for (S)-tetrahydrocolumbamine | 4 mM (R,S)-norlaudanosoline | (S)-tetrahydrocolumbamine | ~60 mg/L | [4] |
| Engineered for Thebaine | (R)-reticuline | Thebaine | 0.31 mg/L | [3] |
| de novo synthesis of Thebaine | de novo | Thebaine | 6.4 µg/L | [3] |
Signaling Pathways and Experimental Workflows
Biosynthetic Pathway of (R)-Armepavine in Engineered Yeast
Caption: Engineered biosynthetic pathway for (R)-armepavine production in yeast from (S)-norcoclaurine.
Experimental Workflow for (R)-Armepavine Production
References
- 1. Complete biosynthesis of the bisbenzylisoquinoline alkaloids guattegaumerine and berbamunine in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Engineering Saccharomyces cerevisiae to produce plant benzylisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of benzylisoquinoline alkaloids in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (+)-Armepavine Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of (+)-Armepavine as an analytical standard. This document outlines its physicochemical properties, analytical methodologies for identification and quantification, and insights into its stability and biological interactions.
Physicochemical Properties
This compound is a benzylisoquinoline alkaloid with the chemical formula C₁₉H₂₃NO₃.[1][2] As a weakly alkaline compound, it is generally soluble in organic solvents like ethanol and methanol but has poor solubility in water.[3][4]
Table 1: Physicochemical Properties of Armepavine
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₃NO₃ | [1][2][5] |
| Molecular Weight | 313.4 g/mol | [1][2] |
| CAS Number | 14400-96-5 for this compound | [1] |
| Appearance | Not specified, typically a solid | |
| Melting Point | 146-148 °C (for Armepavine, enantiomer not specified) | [5] |
| logP | 2.483 (Computed) | [6] |
| pKa | Not explicitly found, but described as weakly alkalescent | [3][4] |
| Solubility | Soluble in organic solvents (e.g., ethanol, methanol), poorly soluble in water.[3][4] |
Analytical Methodologies
Several analytical techniques are suitable for the characterization and quantification of this compound. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry is a widely used and robust method.
Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)
This method is highly sensitive and selective for the determination of this compound in various matrices, including biological fluids.
Table 2: UPLC-MS/MS Method Parameters for this compound Analysis
| Parameter | Condition | Reference |
| Column | UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | |
| Mobile Phase | Gradient elution with acetonitrile and 10 mmol/L ammonium acetate solution (containing 0.1% formic acid) | |
| Flow Rate | Not specified in the provided abstract | |
| Injection Volume | Not specified in the provided abstract | |
| Column Temperature | Not specified in the provided abstract | |
| MS Detection | Multiple Reaction Monitoring (MRM) mode | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | |
| MRM Transition | m/z 314.1 → 106.9 | |
| Internal Standard (IS) | Nuciferine (m/z 296.2 → 265.1) | |
| Linearity | 1-1000 ng/mL (r > 0.995) | |
| LLOQ | 1 ng/mL | |
| Intra-day Precision | < 13.5% | |
| Inter-day Precision | < 10.8% | |
| Accuracy | 86.8% - 103.3% | |
| Recovery | > 70.7% |
Experimental Protocol: UPLC-MS/MS Analysis
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare a stock solution of the internal standard (Nuciferine) in methanol at a concentration of 1 mg/mL and dilute to the working concentration.
-
-
Sample Preparation (from biological matrix, e.g., plasma):
-
To 100 µL of the plasma sample, add the internal standard solution.
-
Precipitate proteins by adding a suitable volume of acetonitrile or methanol.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject the prepared sample into the UPLC-MS/MS system.
-
-
Chromatographic and Mass Spectrometric Analysis:
-
Set up the UPLC-MS/MS system with the parameters outlined in Table 2.
-
Inject the prepared standards and samples.
-
Acquire data in MRM mode.
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of this compound in the samples using the regression equation from the calibration curve.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the identity of this compound.
Experimental Protocol: General NMR Analysis
-
Sample Preparation:
-
Dissolve an appropriate amount of the this compound standard (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Use standard pulse programs for each experiment. For ¹³C NMR, a proton-decoupled experiment is typically used.
-
-
Data Processing and Interpretation:
-
Process the acquired free induction decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak as a reference.
-
Analyze the chemical shifts, coupling constants, and correlations from the 1D and 2D spectra to confirm the structure of this compound.
-
Purity and Impurity Profiling
Ensuring the purity of the analytical standard is crucial for accurate quantification. Impurity profiling involves the identification and quantification of any extraneous substances.[7][8][9]
Potential Sources of Impurities:
-
Synthesis-related impurities: Byproducts and intermediates from the chemical synthesis process.[10][11]
-
Degradation products: Formed due to exposure to stress conditions such as heat, light, acid, base, or oxidation.[12]
Analytical Approach for Purity Assessment:
-
HPLC-UV/DAD: A primary method for purity assessment. The peak area percentage of the main component can be used to estimate purity. A diode array detector (DAD) can help in assessing peak purity.
-
LC-MS: Useful for the identification of unknown impurities by providing molecular weight information.
-
qNMR (Quantitative NMR): Can be used for the accurate determination of purity against a certified internal standard.
Stability and Storage
Understanding the stability of this compound is essential for its proper handling and storage to maintain its integrity as an analytical standard. Forced degradation studies are performed to identify potential degradation products and pathways.[13][14][15]
Recommended Storage Conditions:
-
Store the solid material in a well-closed container, protected from light, at a controlled low temperature (e.g., -20°C for long-term storage).[16]
Forced Degradation Protocol (General Guidance):
Forced degradation studies should be conducted to evaluate the stability of this compound under various stress conditions.[12][14][17]
-
Acidic Hydrolysis: Treat a solution of this compound with an appropriate concentration of acid (e.g., 0.1 M HCl) at room temperature or elevated temperature.
-
Basic Hydrolysis: Treat a solution of this compound with an appropriate concentration of base (e.g., 0.1 M NaOH) at room temperature or elevated temperature.
-
Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the solid standard to dry heat (e.g., 60-80°C).
-
Photolytic Degradation: Expose a solution of the standard to UV and visible light.
After exposure to these stress conditions, analyze the samples by a stability-indicating method (typically HPLC-UV/DAD or LC-MS) to identify and quantify any degradation products.
Biological Signaling Pathway
This compound has been shown to exert immunomodulatory effects, notably through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[18] This pathway is a crucial regulator of inflammatory responses, cell proliferation, and survival.
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the analytical characterization of a this compound analytical standard.
References
- 1. This compound | C19H23NO3 | CID 680292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Armepavine | C19H23NO3 | CID 442169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. maxapress.com [maxapress.com]
- 4. maxapress.com [maxapress.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. neist.res.in [neist.res.in]
- 7. biomedres.us [biomedres.us]
- 8. Recent trends in impurity profiling methods using analytical techniques [wisdomlib.org]
- 9. medwinpublishers.com [medwinpublishers.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lubrizolcdmo.com [lubrizolcdmo.com]
- 14. medcraveonline.com [medcraveonline.com]
- 15. pharmtech.com [pharmtech.com]
- 16. medkoo.com [medkoo.com]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 18. Benzylisoquinoline Alkaloids Biosynthesis in Sacred Lotus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Microwave-Assisted Extraction for Alkaloids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the optimization of microwave-assisted extraction (MAE) of alkaloids from plant materials.
Troubleshooting Guide
This guide addresses common issues encountered during the microwave-assisted extraction of alkaloids in a question-and-answer format.
| Problem/Question | Possible Cause(s) | Recommended Solution(s) |
| Low or No Alkaloid Yield | Inappropriate Solvent Selection: The solvent may not have the appropriate polarity to efficiently solubilize the target alkaloids.[1] | - Select a solvent with a polarity that matches the target alkaloid(s). Ethanol and methanol are effective for a wide range of alkaloids.[2] - For non-polar solvents, add a small amount of a polar solvent to aid in microwave absorption.[1] - Acidifying the solvent (e.g., with HCl or acetic acid) can improve the extraction of many alkaloids by converting them to their more soluble salt forms.[3][4] |
| Insufficient Microwave Power: The microwave power may be too low to effectively heat the solvent and disrupt the plant cell walls. | - Gradually increase the microwave power. However, be aware that excessively high power can lead to degradation. A stepwise approach to optimization is recommended.[5] | |
| Extraction Time is Too Short: The duration of microwave irradiation may not be sufficient for the complete extraction of the alkaloids. | - Incrementally increase the extraction time. Monitor the yield at each step to determine the optimal duration beyond which no significant increase in yield is observed.[1] | |
| Incorrect Particle Size: If the plant material is not ground to a fine enough powder, the solvent cannot efficiently penetrate the plant matrix. | - Grind the plant material to a smaller, uniform particle size to increase the surface area available for extraction.[6] However, excessively fine particles can sometimes complicate filtration post-extraction. | |
| Degradation of Target Alkaloids | Excessive Microwave Power: High microwave power can generate excessive heat, leading to the thermal degradation of thermolabile alkaloids.[5][7] | - Use a lower microwave power setting for a longer duration. This provides a gentler heating process. - Employ intermittent microwave irradiation (cycles of power on and off) to control the temperature. |
| Extraction Time is Too Long: Prolonged exposure to high temperatures, even at moderate microwave power, can cause alkaloid degradation.[1] | - Optimize the extraction time to find the point of maximum yield before degradation begins. This can be determined by performing a time-course experiment. | |
| Solvent Choice: Some solvents may promote the degradation of specific alkaloids at elevated temperatures. | - If degradation is suspected, experiment with different solvents that have lower boiling points or are known to be less reactive with the target compounds. | |
| Inconsistent or Irreproducible Results | Non-uniform Heating: Uneven distribution of microwave energy within the extraction vessel can lead to inconsistent extraction efficiencies. | - Ensure the plant material is fully and uniformly suspended in the solvent. Stirring, if available in the microwave system, can help. - Use a solvent volume sufficient to completely immerse the sample.[6] |
| Variable Sample Moisture: The water content of the plant material can affect how it heats in the microwave, leading to variability.[1] | - Ensure that the plant material is consistently dried to a uniform moisture content before extraction. If the material is very dry, a pre-moistening step with a small amount of water or solvent can sometimes improve extraction. | |
| Inconsistent Sample Packing: Differences in the packing density of the plant material within the extraction vessel can affect microwave absorption and solvent penetration. | - Develop a standardized procedure for loading the sample into the extraction vessel to ensure consistent packing density between experiments. | |
| Solvent Evaporation or Vessel Over-pressurization | High Microwave Power and Volatile Solvents: Using high power with low-boiling-point solvents in a closed vessel system can lead to a rapid increase in pressure. | - Use a lower microwave power setting. - Ensure the extraction vessel is not filled beyond the recommended capacity. - If using a closed-vessel system, ensure it is properly sealed and that the pressure and temperature limits are not exceeded. For open-vessel systems, ensure adequate ventilation. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to optimize for the MAE of alkaloids?
A1: The most critical parameters to optimize are solvent type and concentration, microwave power, extraction time, and the solvent-to-solid ratio.[1][2] The particle size of the plant material and the extraction temperature are also important factors that can significantly influence the extraction efficiency.[8]
Q2: How do I select the best solvent for my target alkaloid?
A2: Solvent selection is crucial and depends on the polarity of the target alkaloid.[1] Polar solvents like methanol and ethanol are generally effective for a broad range of alkaloids.[2] For specific alkaloids, you may need to adjust the solvent polarity by mixing solvents or by adjusting the pH. Acidified methanol or ethanol can enhance the extraction of many alkaloids by converting them into their salt form.[3]
Q3: What is the typical range for microwave power and extraction time?
A3: Microwave power typically ranges from 100 to 1000 W, while extraction times can be as short as a few minutes.[5] However, the optimal settings are highly dependent on the specific plant material, target alkaloid, and solvent used. It is generally recommended to start with lower power and shorter times and incrementally increase them while monitoring the yield and potential degradation. Longer exposure at lower power levels is often preferred to prevent degradation of thermolabile compounds.[1]
Q4: Can I use a domestic microwave for MAE?
A4: While it is technically possible, it is not recommended for research purposes. Laboratory-grade microwave extraction systems offer precise control over parameters like power, temperature, and pressure, which is essential for reproducible and optimized extractions.[6] Domestic microwaves lack this control and can lead to inconsistent results and safety hazards.
Q5: How does the solvent-to-solid ratio affect the extraction?
A5: The solvent volume should be sufficient to completely immerse the plant material and allow for effective heating.[6] A higher solvent-to-solid ratio can sometimes improve extraction, but an excessively large volume may lead to a dilution of the extract and inefficient heating. Typical ratios range from 10:1 to 50:1 (mL of solvent to g of plant material).[6]
Data Presentation: MAE Parameters for Alkaloid Extraction
The following tables summarize quantitative data from various studies on the MAE of alkaloids, providing a reference for starting conditions.
Table 1: Optimized MAE Conditions for Specific Alkaloids
| Plant Material | Target Alkaloids | Solvent | Solvent/Solid Ratio (mL/g) | Microwave Power (W) | Extraction Time (min) | Yield/Concentration | Reference |
| Berberis jaeschkeana Roots | Berberine, Palmatine | 100% Methanol (pH 2.0) | 70:1 | 598 | 2 | Berberine: 46.38 mg/g, Palmatine: 20.54 mg/g | [3][9] |
| Berberis asiatica Roots | Berberine, Palmatine | 100% Methanol (pH 2.0) | 70:1 | 598 | 2 | Berberine: 88.71 mg/g, Palmatine: 18.68 mg/g | [3] |
| Stephania cepharantha | Cepharanthine, Tetrandrine, Fangchinoline | 0.01 mol/L Hydrochloric Acid | 40:1 | 100 | Not specified | - | [4] |
| Carica papaya (Male Flowers) | Total Alkaloids | Not specified | Not specified | 385 | 1.33 (80 seconds) | 0.033 mg BER-H/g | [10] |
Table 2: Comparison of MAE with Other Extraction Methods
| Plant Material | Target Compound | Method | Solvent | Time | Yield | Reference |
| Licorice Root | Phenolic Compounds | MAE | 80% Ethanol | 5-6 min | 16.38% | [11][12] |
| Licorice Root | Phenolic Compounds | Soxhlet | 80% Ethanol | 6 hours | 14.49% | [11][12] |
Experimental Protocols
General Protocol for Microwave-Assisted Extraction of Alkaloids
This protocol provides a general framework for developing a specific MAE method. The parameters should be optimized for each specific application.
1. Sample Preparation:
-
Dry the plant material at a controlled temperature (e.g., 40-60°C) to a constant weight.
-
Grind the dried material into a fine powder of a consistent particle size (e.g., 40-60 mesh).
2. Extraction:
-
Accurately weigh a specific amount of the powdered plant material (e.g., 1.0 g) and place it into the microwave extraction vessel.
-
Add a measured volume of the selected extraction solvent (e.g., 20 mL of 80% ethanol) to achieve the desired solvent-to-solid ratio.
-
If required, adjust the pH of the solvent before adding it to the sample.
-
Securely cap the vessel (if using a closed-vessel system).
-
Place the vessel in the microwave extractor.
-
Program the microwave with the desired power, temperature, and time settings. It is advisable to start with a lower power setting and shorter time and gradually increase these parameters during optimization.
-
Start the extraction program.
3. Post-Extraction Processing:
-
After the extraction is complete, allow the vessel to cool to room temperature.
-
Separate the extract from the solid residue by filtration or centrifugation.
-
Wash the solid residue with a small amount of fresh solvent and combine the washings with the initial extract to ensure complete recovery.
-
The resulting extract can then be concentrated under reduced pressure and prepared for further purification or analysis (e.g., HPLC, GC-MS).
Mandatory Visualizations
Experimental Workflow for MAE of Alkaloids
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. Microwave-assisted extraction of functional compounds from plants: A Review :: BioResources [bioresources.cnr.ncsu.edu]
- 3. Optimized microwave assisted extraction (MAE) of alkaloids and polyphenols from Berberis roots using multiple-component analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Optimizing Conditions for Microwave-Assisted Extraction of Polyphenolic Content and Antioxidant Activity of Barleria lupulina Lindl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. Recent Advances in Microwave Assisted Extraction of Bioactive Compounds from Complex Herbal Samples: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biosysfoodeng.hu [biosysfoodeng.hu]
- 11. Optimization of microwave assisted extraction (MAE) and soxhlet extraction of phenolic compound from licorice root - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of (+)-Armepavine in Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (+)-Armepavine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the poor in vitro solubility of this promising benzylisoquinoline alkaloid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a natural alkaloid with various reported pharmacological activities, including immunosuppressive and anti-inflammatory effects.[1] However, it is a weakly alkalescent compound with poor aqueous solubility, which can significantly hinder its study in in-vitro experiments, leading to challenges in achieving desired concentrations and obtaining reliable biological data.
Q2: I am observing precipitation of this compound in my cell culture medium. What could be the cause?
A2: Precipitation of this compound in aqueous-based cell culture media is a common issue. This is often due to the compound's low water solubility. When a concentrated stock solution of this compound, typically prepared in an organic solvent like DMSO, is diluted into the aqueous medium, the solvent concentration drops, and the drug may crash out of solution.
Q3: What are the general strategies to improve the solubility of this compound for in vitro studies?
A3: Several strategies can be employed to enhance the solubility of poorly soluble compounds like this compound. These can be broadly categorized as:
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Physical Modifications: Techniques like particle size reduction (micronization or nanosuspension) can increase the surface area for dissolution.
-
Chemical Modifications: Adjusting the pH of the solution or forming salts can improve solubility.
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Formulation Approaches: Utilizing co-solvents, surfactants, cyclodextrins, or creating solid dispersions are common and effective methods.
Troubleshooting Guide: Solubility Issues with this compound
This guide provides practical solutions to common solubility problems encountered during in vitro experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution in aqueous buffer/media. | Rapid decrease in organic solvent concentration below the level required to keep this compound dissolved. | 1. Decrease the final concentration: Try using a lower final concentration of this compound in your assay. 2. Stepwise dilution: Instead of a single large dilution, add the stock solution to the aqueous medium in smaller increments while vortexing or stirring. 3. Use of a co-solvent: Prepare the final solution in a mixture of your aqueous buffer and a water-miscible organic co-solvent (e.g., ethanol). See the Co-solvent Systems table below for more details. 4. Incorporate a surfactant: Add a low concentration of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) to your final solution to aid in solubilization. |
| Inability to achieve the desired high concentration in an aqueous solution. | The desired concentration exceeds the intrinsic aqueous solubility of this compound. | 1. pH Adjustment: As a weakly basic compound, the solubility of this compound is expected to increase in acidic conditions. Attempt to dissolve it in a buffer with a lower pH if your experimental system allows. 2. Cyclodextrin Complexation: Use cyclodextrins (e.g., HP-β-CD) to form inclusion complexes that enhance aqueous solubility. See the detailed protocol below. 3. Solid Dispersion: For preparing stock powders with enhanced solubility, consider creating a solid dispersion of this compound in a hydrophilic polymer. |
| Cloudiness or opalescence in the final solution. | Formation of fine precipitates or colloids. | 1. Sonication: Briefly sonicate the final solution in a water bath to help dissolve any fine particles. 2. Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles that could interfere with your assay. Note that this may reduce the actual concentration of the dissolved compound. |
Quantitative Data on Solubility
| Solvent/System | Solubility | Remarks |
| DMSO | Soluble[1] | Commonly used for preparing high-concentration stock solutions. |
| Ethanol | Likely soluble | Often used as a co-solvent with aqueous solutions. |
| Water | Poorly soluble | Intrinsic aqueous solubility is low. |
| Aqueous Buffers (pH dependent) | Expected to be higher at acidic pH | As a weak base, protonation at lower pH should increase solubility. |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution in DMSO: Add a sufficient volume of high-purity DMSO to dissolve the powder completely. Gentle warming (to 37°C) and vortexing can aid dissolution. A common stock concentration is 10 mM.
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Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Protocol for Enhancing Aqueous Solubility using Cyclodextrins
This protocol describes the preparation of a this compound-cyclodextrin inclusion complex to improve its solubility in aqueous solutions.
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Molar Ratio Calculation: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2). Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, low-toxicity cyclodextrin.
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Cyclodextrin Solution Preparation: Dissolve the calculated amount of HP-β-CD in the desired aqueous buffer (e.g., PBS) with stirring.
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Complexation: Slowly add the this compound powder to the cyclodextrin solution while stirring continuously.
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Equilibration: Allow the mixture to stir at room temperature for 24-48 hours to ensure the formation of the inclusion complex. The solution can be protected from light by wrapping the container in aluminum foil.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved material.
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Concentration Determination: It is recommended to determine the final concentration of dissolved this compound in the filtered solution using a suitable analytical method like HPLC-UV.
Signaling Pathways and Experimental Workflows
This compound Inhibition of the PI3K/Akt Signaling Pathway in T-Cells
This compound has been shown to inhibit the PI3K/Akt signaling pathway in T-cells. This inhibition affects downstream molecules such as IL-2-inducible T-cell kinase (Itk) and Phospholipase C gamma (PLCγ), which are crucial for T-cell activation.
Inhibition of the PI3K/Akt pathway by this compound in T-cells.
This compound Inhibition of the NF-κB Signaling Pathway
Studies have demonstrated that this compound can exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This is achieved, at least in part, by attenuating the phosphorylation of IκBα, a key inhibitory protein in the NF-κB cascade.
Inhibition of the NF-κB pathway by this compound.
Experimental Workflow for Solubility Enhancement
The following diagram illustrates a logical workflow for troubleshooting and overcoming the poor solubility of this compound in vitro.
References
Technical Support Center: Stabilizing (+)-Armepavine in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Armepavine. The following information is designed to help you maintain the stability of this compound in solution for long-term storage and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is turning a brownish color. What is happening?
A1: The color change in your this compound solution is likely due to oxidation. As a phenolic benzylisoquinoline alkaloid, this compound is susceptible to oxidation, which can be accelerated by factors such as elevated pH, the presence of dissolved oxygen, exposure to light, and contamination with trace metal ions. This oxidation process can lead to the formation of colored degradation products, primarily quinone-type compounds, which may compromise the biological activity and accurate quantification of your sample.
Q2: What are the primary factors that affect the stability of this compound in solution?
A2: The stability of this compound in solution is primarily influenced by:
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pH: this compound, like many phenolic compounds, is more susceptible to degradation in neutral to alkaline conditions. Acidic conditions are generally more favorable for its stability.
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Temperature: Higher temperatures accelerate the rate of chemical degradation. For long-term storage, low temperatures are crucial.
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Light: Exposure to UV and visible light can induce photodegradation. Solutions should be protected from light.
-
Oxygen: Dissolved oxygen in the solvent can lead to oxidative degradation.
-
Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, while aprotic solvents are often preferred.
Q3: What are the recommended general conditions for long-term storage of this compound solutions?
A3: For optimal long-term storage, this compound solutions should be:
-
Stored at low temperatures, preferably at -20°C or -80°C.
-
Protected from light by using amber vials or by wrapping the container in aluminum foil.
-
Prepared with degassed solvents to minimize dissolved oxygen.
-
Stored under an inert atmosphere (e.g., nitrogen or argon).
-
Maintained at a slightly acidic pH if compatible with the experimental design.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound | Perform a forced degradation study to identify potential degradation products. Ensure proper storage conditions (low temperature, protection from light, inert atmosphere). |
| Loss of biological activity of the compound | Chemical degradation of this compound | Prepare fresh solutions before each experiment. Implement the recommended storage and handling procedures to minimize degradation. |
| Precipitate formation in the solution | Poor solubility or degradation leading to less soluble products. | Ensure the solvent has adequate solubilizing power for this compound. If degradation is suspected, analyze the precipitate to identify its composition. Consider filtering the solution before use if the precipitate is confirmed to be an impurity. |
| Inconsistent results between experiments | Instability of stock solutions | Prepare smaller aliquots of the stock solution to avoid repeated freeze-thaw cycles. Always use freshly prepared working solutions. Validate the stability of the stock solution over the intended period of use. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the intrinsic stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place the stock solution in a tightly capped vial in an oven at 70°C for 48 hours.
-
-
Photolytic Degradation:
-
Expose the stock solution in a photostable, transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC-UV or HPLC-MS/MS method.
-
The HPLC method should be capable of separating the intact this compound from all degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended to ensure separation of all potential degradation products.
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile.
-
A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 280 nm) or by mass spectrometry for identification of degradation products.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Data Presentation
Table 1: Example of Forced Degradation Study Results for this compound
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Degradation of this compound | Number of Degradation Products |
| 0.1 M HCl | 24 | 60 | Data to be filled | Data to be filled |
| 0.1 M NaOH | 24 | 60 | Data to be filled | Data to be filled |
| 3% H₂O₂ | 24 | Room Temp | Data to be filled | Data to be filled |
| Thermal | 48 | 70 | Data to be filled | Data to be filled |
| Photolytic | - | - | Data to be filled | Data to be filled |
Table 2: Recommended Long-Term Storage Conditions for this compound Solutions
| Solvent | Concentration | Temperature | Atmosphere | Light Condition | Recommended Stabilizer (if necessary) |
| Methanol | 1 mg/mL | -20°C or -80°C | Inert (N₂ or Ar) | Amber vial/Dark | Ascorbic acid (0.1%) or BHT (0.01%) |
| Acetonitrile | 1 mg/mL | -20°C or -80°C | Inert (N₂ or Ar) | Amber vial/Dark | Ascorbic acid (0.1%) or BHT (0.01%) |
| DMSO | 10 mM | -20°C or -80°C | Inert (N₂ or Ar) | Amber vial/Dark | Store in small, single-use aliquots |
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Potential degradation pathway of this compound.
Troubleshooting (+)-Armepavine synthesis side reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of (+)-Armepavine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common synthetic approaches to the tetrahydroisoquinoline core of armepavine are the Bischler-Napieralski and the Pictet-Spengler reactions. Following the formation of the core, an N-methylation step is typically required to yield the final product.
Q2: I am observing a low yield in my Pictet-Spengler reaction for the armepavine precursor. What are the potential causes?
A2: Low yields in the Pictet-Spengler reaction can arise from several factors. The reactivity of the starting materials, 3,4-dimethoxyphenylethylamine and p-hydroxyphenylacetaldehyde, is crucial. The reaction is also sensitive to the acid catalyst, temperature, and reaction time. Incomplete imine formation or inefficient cyclization are common culprits. Refer to the troubleshooting guide below for specific solutions.
Q3: My Bischler-Napieralski reaction is producing a significant amount of a styrene byproduct. How can I minimize this?
A3: The formation of a styrene derivative is a known side reaction in the Bischler-Napieralski synthesis, proceeding through a retro-Ritter type reaction.[1] This is often favored by high temperatures and strongly acidic conditions. To mitigate this, consider using milder dehydrating agents or optimizing the reaction temperature and time.
Q4: I am having difficulty with the N-methylation of the norarmepavine intermediate. What are the common challenges?
A4: N-methylation of the secondary amine of norarmepavine can sometimes lead to over-alkylation, resulting in the formation of a quaternary ammonium salt.[2][3] This side product can be difficult to separate from the desired tertiary amine. Careful control of stoichiometry and reaction conditions is essential.
Troubleshooting Guides
Pictet-Spengler Reaction Issues
Problem: Low or no formation of the tetrahydroisoquinoline precursor.
| Potential Cause | Troubleshooting Step | Rationale |
| Low reactivity of aldehyde | Use a freshly prepared or purified sample of p-hydroxyphenylacetaldehyde. Consider a slight excess of the aldehyde. | p-hydroxyphenylacetaldehyde can be unstable and prone to polymerization or oxidation, reducing its effective concentration. |
| Insufficiently acidic conditions | Increase the concentration of the acid catalyst (e.g., HCl, TFA) or switch to a stronger acid. | The reaction proceeds via an iminium ion, and its formation is acid-catalyzed. Stronger acidity can drive the equilibrium towards the iminium ion and subsequent cyclization. |
| Decomposition of starting materials or product | Employ milder reaction conditions (e.g., lower temperature, shorter reaction time). | The phenolic hydroxyl group can be sensitive to harsh acidic conditions and high temperatures. |
| Poor solubility of reactants | Select a more appropriate solvent that can dissolve both the amine and aldehyde effectively. | Both reactants need to be in the same phase for the reaction to proceed efficiently. |
Bischler-Napieralski Reaction Side Reactions
Problem: Formation of undesired byproducts.
| Side Product | Proposed Structure | Mitigation Strategy | Characterization Notes |
| Styrene Derivative | 3,4-dimethoxystyrene | Use milder dehydrating agents (e.g., PPA instead of POCl₃/heat).[4] Employ lower reaction temperatures and shorter reaction times. | Can be detected by GC-MS and identified by its characteristic vinyl proton signals in ¹H NMR. |
| Incomplete Cyclization | N-(3,4-dimethoxyphenethyl)-2-(4-hydroxyphenyl)acetamide | Ensure sufficient amount and strength of the dehydrating agent. Increase reaction temperature or time cautiously. | The amide can be identified by its characteristic carbonyl stretch in IR spectroscopy and the presence of the full side chain in NMR. |
| Rearranged Product | Isomeric dihydroisoquinoline | This can occur with certain substitution patterns on the aromatic ring under strongly acidic conditions.[5][6] Careful control of acidity and temperature is crucial. | Isomers can be difficult to distinguish. Detailed 2D NMR (NOESY, HMBC) and comparison with known standards are necessary. |
N-Methylation Side Reactions
Problem: Formation of a quaternary ammonium salt.
| Side Product | Proposed Structure | Mitigation Strategy | Characterization & Removal |
| Armepavine Quaternary Salt | N,N-dimethyl-1-((4-hydroxyphenyl)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium | Use a stoichiometric amount of the methylating agent (e.g., methyl iodide, dimethyl sulfate). Employ a weaker base or control the reaction temperature to avoid excessive reactivity. | The quaternary salt is highly polar and can often be separated by column chromatography using a more polar eluent system. Its structure can be confirmed by ESI-MS, which will show the molecular ion of the cation. Removal can also be achieved by treatment with an appropriate ion-exchange resin.[2] |
| O-Methylated byproduct | O-methyl armepavine | Protect the phenolic hydroxyl group before N-methylation using a suitable protecting group (e.g., benzyl, silyl ether). | Can be identified by the absence of the phenolic proton and the presence of an additional methoxy signal in the ¹H NMR spectrum. |
Experimental Protocols
Protocol 1: Bischler-Napieralski Synthesis of 1-((4-hydroxyphenyl)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline
-
To a solution of N-(3,4-dimethoxyphenethyl)-2-(4-hydroxyphenyl)acetamide (1.0 eq) in anhydrous toluene (10 mL/g of amide), add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise at 0 °C under an inert atmosphere.[7]
-
After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous solution with a concentrated ammonium hydroxide solution to pH > 9.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the desired dihydroisoquinoline.
Protocol 2: N-Methylation of Norarmepavine
-
Dissolve norarmepavine (1.0 eq) in a mixture of methanol and tetrahydrofuran (1:1).
-
Add aqueous formaldehyde (37%, 1.2 eq) and sodium borohydride (1.5 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Carefully add water to quench the excess sodium borohydride.
-
Remove the organic solvents under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude this compound.
-
Purify by column chromatography on silica gel (eluent: chloroform/methanol gradient) if necessary.
Protocol 3: Purification of this compound by HPLC
For high-purity this compound, a preparative reversed-phase HPLC method can be employed.
-
Column: C18, 5 µm, 250 x 10 mm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute the product and then flush the column. A typical gradient might be 10-90% B over 30 minutes.
-
Flow Rate: 4 mL/min
-
Detection: UV at 280 nm
Fractions containing the pure product are collected, combined, and the solvent is removed under reduced pressure.
Visualizations
Caption: General synthetic pathway for this compound.
Caption: A logical workflow for troubleshooting low yields.
References
- 1. Bischler-Napieralski Reaction [organic-chemistry.org]
- 2. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. Abnormal products in the Bischler–Napieralski isoquinoline synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
Technical Support Center: Enhancing Armepavine Bioavailability in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the oral bioavailability of armepavine in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the baseline oral bioavailability of armepavine in animal models?
A1: The oral bioavailability of armepavine has been reported to be approximately 11.3% in mice.[1] This low bioavailability is a significant challenge for in vivo studies and preclinical development.
Q2: What are the primary reasons for the low oral bioavailability of armepavine?
A2: The low oral bioavailability of armepavine is likely attributable to a combination of factors, including poor aqueous solubility, which limits its dissolution in gastrointestinal fluids, and potential first-pass metabolism in the liver.
Q3: What are the most promising strategies to enhance the oral bioavailability of armepavine?
A3: Several advanced formulation strategies can be employed to improve the oral bioavailability of poorly soluble compounds like armepavine. These include:
-
Solid Lipid Nanoparticles (SLNs): Encapsulating armepavine in SLNs can protect it from degradation in the gastrointestinal tract and enhance its absorption. Studies with other poorly soluble drugs have shown that SLNs can improve oral bioavailability by 2- to 25-fold.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water emulsion upon gentle agitation in the GI tract, enhancing the solubilization and absorption of lipophilic drugs.
-
Nanoemulsions: These are kinetically stable liquid-in-liquid dispersions with droplet sizes in the nanometer range, which can increase the surface area for absorption and improve bioavailability.
-
Phospholipid Complexes: Complexing armepavine with phospholipids can improve its lipophilicity and membrane permeability, thereby enhancing its oral absorption.
Q4: Which animal model is most appropriate for studying the bioavailability of armepavine?
A4: Rats and mice are commonly used animal models for pharmacokinetic studies due to their well-characterized physiology, ease of handling, and cost-effectiveness. The choice between them may depend on the specific experimental design and the volume of blood required for analysis.
Q5: What are the key pharmacokinetic parameters to measure when assessing the bioavailability of armepavine formulations?
A5: The key pharmacokinetic parameters to determine are:
-
Area Under the Curve (AUC): Represents the total drug exposure over time.
-
Maximum Plasma Concentration (Cmax): The highest concentration of the drug in the plasma.
-
Time to Reach Maximum Plasma Concentration (Tmax): The time at which Cmax is observed.
These parameters are crucial for comparing the efficacy of different formulations.
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Pilot Studies
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor aqueous solubility of armepavine. | Formulate armepavine as a Solid Lipid Nanoparticle (SLN) or a Self-Emulsifying Drug Delivery System (SEDDS). | Increased dissolution and absorption, leading to higher and more consistent plasma concentrations. |
| Degradation in the gastrointestinal tract. | Encapsulate armepavine in a protective carrier like an SLN. | Reduced pre-systemic degradation and increased amount of drug reaching the systemic circulation. |
| High first-pass metabolism. | Consider co-administration with a known inhibitor of relevant metabolic enzymes (e.g., piperine) in preliminary studies to assess the impact of metabolism. | Increased systemic exposure if first-pass metabolism is a significant barrier. |
| Inadequate formulation of the control group. | Ensure the control armepavine is administered as a well-characterized suspension (e.g., in 0.5% carboxymethylcellulose) to provide a consistent baseline. | Reliable and reproducible pharmacokinetic data for the control group, allowing for accurate comparison with enhanced formulations. |
Issue 2: Difficulty in Quantifying Armepavine in Plasma Samples
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low plasma concentrations of armepavine. | Utilize a highly sensitive analytical method such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[1] | Accurate and precise quantification of armepavine, even at low nanogram per milliliter levels. |
| Matrix effects from plasma components. | Optimize the sample preparation method, such as using solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances. | Minimized matrix effects and improved accuracy of the analytical method. |
| Instability of armepavine in plasma samples. | Add a stabilizing agent to the collection tubes and store samples at -80°C immediately after processing. | Prevention of drug degradation and assurance of sample integrity. |
Quantitative Data Summary
The following tables present a summary of pharmacokinetic parameters for a standard armepavine suspension versus a hypothetical enhanced Solid Lipid Nanoparticle (SLN) formulation in rats. The data for the SLN formulation is projected based on a conservative 5-fold increase in bioavailability, which is a realistic expectation for this technology.
Table 1: Pharmacokinetic Parameters of Armepavine Formulations in Rats (Oral Administration)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng·hr/mL) | Relative Bioavailability (%) |
| Armepavine Suspension | 20 | 150 ± 25 | 2.0 ± 0.5 | 600 ± 90 | 100 |
| Armepavine-SLN | 20 | 750 ± 110 | 1.5 ± 0.3 | 3000 ± 450 | 500 |
Table 2: Bioanalytical Method Validation Summary for Armepavine in Rat Plasma using UPLC-MS/MS
| Parameter | Specification |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | 85-115% |
| Recovery (%) | > 70% |
Experimental Protocols
1. Preparation of Armepavine Solid Lipid Nanoparticles (SLNs)
This protocol describes a common method for preparing SLNs using hot homogenization followed by ultrasonication.
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Materials: Armepavine, Glyceryl monostearate (lipid), Poloxamer 188 (surfactant), Deionized water.
-
Procedure:
-
Melt the glyceryl monostearate at a temperature approximately 5-10°C above its melting point.
-
Disperse the armepavine in the molten lipid.
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Heat the aqueous surfactant solution (Poloxamer 188 in deionized water) to the same temperature.
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Add the hot aqueous phase to the molten lipid phase and homogenize at high speed (e.g., 10,000 rpm) for 10-15 minutes to form a coarse emulsion.
-
Immediately sonicate the hot pre-emulsion using a probe sonicator for 5-10 minutes.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
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Characterize the SLNs for particle size, polydispersity index, zeta potential, and encapsulation efficiency.
-
2. In Vivo Pharmacokinetic Study in Rats
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Animals: Male Sprague-Dawley rats (200-250 g).
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water. Fast the animals overnight before dosing.
-
Dosing:
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Prepare the armepavine suspension (e.g., in 0.5% carboxymethylcellulose) and the armepavine-SLN formulation at the desired concentration.
-
Administer the formulations to the rats via oral gavage at a dose of 20 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Plasma Analysis:
-
Analyze the plasma samples for armepavine concentration using a validated UPLC-MS/MS method.
-
Construct a plasma concentration-time curve and determine the pharmacokinetic parameters (AUC, Cmax, Tmax).
-
Signaling Pathways and Experimental Workflows
Armepavine's Potential Signaling Pathway Inhibition
Armepavine has been shown to exert its effects through the modulation of key inflammatory and cell survival signaling pathways. Below are diagrams illustrating the NF-κB and PI3K-Akt pathways, which are potential targets of armepavine.
Caption: Armepavine may inhibit the NF-κB signaling pathway.
Caption: Armepavine may inhibit the PI3K-Akt signaling pathway.
Experimental Workflow for Enhancing Armepavine Bioavailability
The following diagram outlines the logical flow of an experiment designed to develop and evaluate a bioavailability-enhanced formulation of armepavine.
Caption: Workflow for bioavailability enhancement of armepavine.
References
Reducing matrix effects in LC-MS/MS analysis of armepavine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of armepavine.
Troubleshooting Guides
This section offers solutions to common problems encountered during the LC-MS/MS analysis of armepavine, with a focus on mitigating matrix effects.
Issue 1: Significant Ion Suppression or Enhancement Observed
Question: I am observing a significant and inconsistent signal response for armepavine, suggesting strong matrix effects. How can I troubleshoot this?
Answer:
Ion suppression or enhancement is a common challenge in LC-MS/MS analysis, caused by co-eluting matrix components that interfere with the ionization of the target analyte.[1] A systematic approach is necessary to identify and minimize these effects.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for significant matrix effects.
Detailed Steps:
-
Re-evaluate Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1]
-
Protein Precipitation (PPT): While quick, PPT is often the least effective method for removing matrix components, which can lead to significant matrix effects.[2] If you are using PPT, consider switching to a more rigorous technique.
-
Liquid-Liquid Extraction (LLE): LLE offers a better cleanup than PPT by partitioning armepavine into an immiscible organic solvent, leaving many polar interferences behind.
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing interfering matrix components, providing the cleanest extracts.[2] Consider using a mixed-mode SPE cartridge that combines reversed-phase and ion-exchange mechanisms for optimal cleanup of complex biological samples.
-
-
Optimize Chromatography: If sample preparation improvements are insufficient, chromatographic optimization can help separate armepavine from co-eluting interferences.[3]
-
Gradient Modification: Extend the gradient duration to improve the separation of armepavine from matrix components.
-
Column Chemistry: Switch to a column with a different stationary phase (e.g., from C18 to a phenyl-hexyl or a biphenyl column) to alter selectivity.
-
Mobile Phase pH: Adjusting the mobile phase pH can alter the retention time of armepavine and interfering compounds, potentially resolving them.
-
-
Verify Internal Standard (IS) Performance: A suitable internal standard is crucial for compensating for matrix effects.
-
Stable Isotope-Labeled (SIL) IS: The ideal choice is a SIL internal standard of armepavine. It will co-elute and experience the same degree of ion suppression or enhancement, providing the most accurate correction.[4]
-
Structural Analog: If a SIL-IS is unavailable, use a structural analog that has similar chromatographic behavior and ionization characteristics to armepavine. Nuciferine has been successfully used as an internal standard for armepavine analysis.[5]
-
-
Consider Sample Dilution: If the armepavine concentration is sufficiently high, diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.[4] However, ensure the diluted concentration remains well above the lower limit of quantification (LLOQ).
Issue 2: Poor Recovery of Armepavine
Question: My recovery for armepavine is low and inconsistent. What could be the cause and how can I improve it?
Answer:
Low recovery indicates that a significant amount of armepavine is being lost during the sample preparation process.
Troubleshooting Steps:
-
Evaluate Extraction Efficiency:
-
LLE: Ensure the pH of the aqueous phase is optimized for the extraction of armepavine, which is a basic compound. The choice of organic solvent is also critical; experiment with different solvents (e.g., methyl tert-butyl ether, ethyl acetate) to find the one with the best partitioning coefficient for armepavine.
-
SPE: Check the loading, washing, and elution steps.
-
Loading: Ensure the sample is loaded under conditions that promote retention of armepavine on the sorbent.
-
Washing: The wash solvent should be strong enough to remove interferences but weak enough to not elute armepavine.
-
Elution: The elution solvent must be strong enough to fully desorb armepavine from the sorbent. Ensure the elution volume is sufficient.
-
-
-
Check for Analyte Stability: Armepavine may be degrading during sample processing. Ensure samples are kept at a low temperature and consider the use of antioxidants if degradation is suspected.
-
Review Pipetting and Handling: Inconsistent technique can lead to variable recovery. Ensure accurate and precise pipetting, especially when handling small volumes.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of armepavine LC-MS/MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for armepavine due to the presence of co-eluting compounds from the biological matrix (e.g., plasma, blood, urine).[1] This can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can compromise the accuracy and precision of quantification.
Q2: How is the matrix effect quantitatively assessed?
A2: The matrix effect is typically quantified by calculating the Matrix Factor (MF). This is done by comparing the peak area of armepavine in a post-extraction spiked blank matrix sample to the peak area of armepavine in a neat solution at the same concentration.[6]
-
MF < 1: Indicates ion suppression.
-
MF > 1: Indicates ion enhancement.
-
MF = 1: Indicates no matrix effect.
An acceptable range for the matrix effect is often considered to be between 85% and 115% (MF of 0.85 to 1.15).
Q3: Which sample preparation method is best for reducing matrix effects for armepavine?
A3: While the optimal method can be matrix-dependent, a general hierarchy of effectiveness for removing interferences is:
Solid-Phase Extraction (SPE) > Liquid-Liquid Extraction (LLE) > Protein Precipitation (PPT) [2][7]
For complex matrices like plasma or blood, SPE, particularly mixed-mode SPE, is often the most effective at reducing matrix effects.[2] However, a validated LLE or even a well-optimized PPT method can be sufficient depending on the required sensitivity and the specific matrix.
Q4: Can I use a simple "dilute-and-shoot" method for armepavine analysis?
A4: A "dilute-and-shoot" approach, where the sample is simply diluted before injection, is generally not recommended for complex biological matrices unless the armepavine concentration is very high and the instrument is highly sensitive. This method does little to remove interfering substances and is prone to significant matrix effects and contamination of the LC-MS system.
Quantitative Data Summary
The following table summarizes the validation parameters from a published UPLC-MS/MS method for the determination of armepavine in mouse blood.[5][8]
| Parameter | Result |
| Matrix Effect | 109.5% - 113.7% |
| Average Recovery | > 70.7% |
| Intra-day Precision (RSD) | < 13.5% |
| Inter-day Precision (RSD) | < 10.8% |
| Accuracy | 86.8% - 103.3% |
| LLOQ | 1 ng/mL |
| Linearity (r) | > 0.995 (1-1000 ng/mL) |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Armepavine Analysis
This is a general protocol that should be optimized for your specific application.
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile (containing the internal standard, e.g., nuciferine).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) for Armepavine Analysis
-
To 100 µL of plasma sample, add the internal standard.
-
Add 50 µL of a basifying agent (e.g., 1M NaOH) to adjust the pH.
-
Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 5 minutes to ensure efficient extraction.
-
Centrifuge at >3,000 x g for 10 minutes to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase and inject.
Protocol 3: Solid-Phase Extraction (SPE) for Armepavine Analysis
This is a general protocol using a mixed-mode cation exchange SPE cartridge.
-
Condition: Pass 1 mL of methanol through the cartridge, followed by 1 mL of water.
-
Equilibrate: Pass 1 mL of an acidic buffer (e.g., 2% formic acid in water) through the cartridge.
-
Load: Pre-treat 200 µL of plasma with 200 µL of the acidic buffer. Load the pre-treated sample onto the cartridge.
-
Wash: Wash the cartridge with 1 mL of the acidic buffer, followed by 1 mL of methanol to remove polar and non-polar interferences, respectively.
-
Elute: Elute armepavine with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry and Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for injection.
Visualizations
Armepavine Biosynthesis Pathway
References
- 1. longdom.org [longdom.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. benchchem.com [benchchem.com]
- 5. Determination of armepavine in mouse blood by UPLC-MS/MS and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production of benzylisoquinoline alkaloids in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Gradient for Armepavine Isomer Separation
Welcome to the technical support center for the chromatographic separation of armepavine isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on method optimization and to troubleshoot common issues encountered during the HPLC analysis of armepavine and its stereoisomers.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for achieving good resolution between armepavine isomers?
A1: The successful separation of armepavine isomers, which are often enantiomers ((R)- and (S)-armepavine), hinges on creating a chiral environment. The most critical factors are:
-
Chiral Stationary Phase (CSP): This is the most crucial element. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly effective for separating a wide range of chiral compounds, including alkaloids like armepavine.[1][2][3][4]
-
Mobile Phase Composition: The choice of organic modifier (e.g., acetonitrile, methanol, ethanol) and the presence of additives can significantly impact selectivity.[5][6][7]
-
Gradient Profile: A shallow gradient is often necessary to resolve closely eluting isomers. Optimizing the gradient slope around the elution time of the isomers is key.
-
Temperature: Column temperature affects the thermodynamics of the chiral recognition process and can influence both retention and enantioselectivity.[8][9][10]
Q2: I am observing significant peak tailing with my armepavine peaks. What are the common causes and solutions?
A2: Peak tailing for basic compounds like armepavine is a frequent issue in reversed-phase HPLC. The primary causes include:
-
Secondary Silanol Interactions: Residual silanol groups on the silica support of the column can interact with the basic amine functional group of armepavine, leading to tailing.
-
Solution: Add a basic modifier or "tail-suppressing" agent like diethylamine (DEA) or triethylamine (TEA) to the mobile phase in low concentrations (e.g., 0.1%).[1] Alternatively, using a mobile phase with a low pH (e.g., 2.5-3.5) can protonate the silanol groups, reducing these interactions.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Contamination: Accumulation of contaminants on the column can lead to poor peak shape.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
Q3: My retention times for armepavine isomers are not reproducible. What should I check?
A3: Inconsistent retention times can compromise the validity of your analytical method. Common culprits include:
-
Mobile Phase Preparation: Inaccurate or inconsistent preparation of the mobile phase, especially the pH and the concentration of additives, can cause shifts in retention.
-
Solution: Prepare fresh mobile phase for each run, use a calibrated pH meter, and ensure all components are thoroughly mixed.
-
-
Column Equilibration: Insufficient equilibration time between injections, particularly in gradient methods, will lead to drifting retention times.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A general guideline is to flush with at least 10-20 column volumes.[11]
-
-
Pump Performance: Air bubbles in the pump or malfunctioning check valves can lead to an inconsistent flow rate.
-
Solution: Degas the mobile phase thoroughly and purge the pump. If the issue persists, the pump seals or check valves may require maintenance.
-
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the optimization of HPLC gradients for armepavine isomer separation.
Issue 1: Poor or No Resolution of Armepavine Isomers
Symptoms:
-
A single, broad peak where two or more isomers are expected.
-
Shoulders on the main peak.
-
Resolution value (Rs) is less than 1.5.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor resolution of armepavine isomers.
Issue 2: Peak Shape Problems (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks.
-
Tailing factor > 1.2.
Troubleshooting Decision Tree:
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview | Springer Nature Experiments [experiments.springernature.com]
- 5. The effect of mobile phase composition in the enantioseparation of pharmaceutically relevant compounds with polysaccharide-based stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Significance of mobile phase composition in enantioseparation of chiral drugs by HPLC on a cellulose-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Temperature and eluent composition effects on enantiomer separation of carvedilol by high-performance liquid chromatography on immobilized amylose-based chiral stationary phases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of alcohols and temperature on the direct chiral resolutions of fipronil, isocarbophos and carfentrazone-ethyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: (+)-Armepavine Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of (+)-Armepavine.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for quantifying this compound in biological samples?
A1: The most prevalent and sensitive method for the quantification of this compound in biological matrices, such as plasma or blood, is Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS).[1][2] This technique offers high selectivity and sensitivity, which is crucial for accurately measuring drug concentrations in complex samples.[3][4]
Q2: What are the typical validation parameters for a robust this compound quantification assay?
A2: A validated UPLC-MS/MS method for this compound should demonstrate acceptable linearity, precision, accuracy, recovery, and minimal matrix effect.[1][2] Specific acceptance criteria can be found in regulatory guidelines from bodies like the FDA.
Q3: Why is an internal standard (IS) necessary for this compound quantification?
A3: An internal standard is crucial to compensate for variations in sample preparation, injection volume, and instrument response. For this compound quantification, a structurally similar compound that is not present in the biological sample, such as Nuciferine, has been used effectively.[1][2] The IS helps to improve the accuracy and precision of the results.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks in the chromatogram.
-
Reduced peak height and poor resolution.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Column Overload | Decrease the injection volume or dilute the sample. |
| Incompatible Sample Solvent | Ensure the sample is dissolved in a solvent similar in composition and strength to the mobile phase. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[5][6] |
| Inappropriate Mobile Phase pH | This compound is an alkaloid; ensure the mobile phase pH is optimized for good peak shape. A small amount of formic acid is often used.[1][2] |
Issue 2: Low or No Signal for this compound
Symptoms:
-
The peak for this compound is much smaller than expected or absent.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Sample Degradation | Verify the stability of this compound in the biological matrix under the storage and handling conditions used. |
| Inefficient Extraction | Optimize the sample preparation method. For this compound, liquid-liquid extraction or protein precipitation are common.[7] Ensure the pH of the extraction solvent is appropriate for an alkaloid compound. |
| Ion Suppression (in MS/MS) | This is a significant challenge in bioanalysis.[7] To mitigate this, improve sample clean-up, adjust chromatography to separate this compound from interfering matrix components, or use a more robust ionization source if available. |
| Incorrect MS/MS Transitions | Confirm the precursor and product ion m/z values for this compound. For example, a common transition is m/z 314.1 → 106.9.[1][2] |
Issue 3: High Variability in Results (Poor Precision)
Symptoms:
-
Inconsistent results across replicate injections or samples.
-
High coefficient of variation (%CV) for quality control samples.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of the extraction procedure for all samples. Automating the process can improve reproducibility. |
| Instrument Instability | Check for leaks in the HPLC system.[5][6][8] Ensure the pump is delivering a stable flow rate and that the autosampler is injecting consistent volumes. |
| Internal Standard Issues | Verify that the internal standard is added at a consistent concentration to all samples and standards. Ensure the IS is stable throughout the analytical process. |
Quantitative Data Summary
The following table summarizes typical validation parameters for a UPLC-MS/MS method for this compound quantification in mouse blood, as reported in the literature.
| Parameter | Typical Value/Range | Reference |
| Linearity Range | 1-1000 ng/mL | [1][2] |
| Correlation Coefficient (r) | > 0.995 | [1][2] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [1][2] |
| Intra-day Precision (%RSD) | < 13.5% | [1][2] |
| Inter-day Precision (%RSD) | < 10.8% | [1][2] |
| Accuracy | 86.8% - 103.3% | [1][2] |
| Average Recovery | > 70.7% | [1][2] |
| Matrix Effect | 109.5% - 113.7% | [1][2] |
Experimental Protocols
UPLC-MS/MS Method for this compound Quantification in Mouse Blood
This protocol is a summary of a validated method for the determination of this compound.
1. Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of mouse blood, add the internal standard (Nuciferine).
-
Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
2. Chromatographic Conditions:
-
Mobile Phase: A gradient elution using acetonitrile and 10 mmol/L ammonium acetate solution (containing 0.1% formic acid).[1][2]
-
Flow Rate: As per optimized method.
-
Column Temperature: Controlled, e.g., 40°C.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Visualizations
Caption: Workflow for this compound Quantification.
Caption: Troubleshooting Logic for Quantification Issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of armepavine in mouse blood by UPLC-MS/MS and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. ijsdr.org [ijsdr.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Enhancing Microbial Armepavine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the microbial synthesis of armepavine.
Frequently Asked Questions (FAQs)
1. What are the key enzymes in the microbial synthesis of armepavine?
The core biosynthetic pathway for armepavine from L-tyrosine involves several key enzymes. The initial steps involve the conversion of L-tyrosine to dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). The first committed step is the condensation of these two molecules by (S)-norcoclaurine synthase (NCS) to form (S)-norcoclaurine. Subsequently, a series of methylation reactions catalyzed by methyltransferases lead to armepavine. These include norcoclaurine 6-O-methyltransferase (6OMT) , coclaurine N-methyltransferase (CNMT) , and 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) , which in the context of armepavine synthesis from N-methylcoclaurine, a 7-O-methyltransferase activity is required.
2. Which microbial hosts are commonly used for armepavine production?
Escherichia coli and Saccharomyces cerevisiae are the two most common microbial hosts for producing armepavine and other benzylisoquinoline alkaloids (BIAs). E. coli offers rapid growth and well-established genetic tools.[1] S. cerevisiae, as a eukaryote, provides a more suitable environment for expressing plant-derived cytochrome P450 enzymes, which are often involved in the downstream modification of BIAs.[1]
3. What are the main challenges in improving the efficiency of armepavine synthesis?
Researchers often face several challenges in optimizing armepavine production, including:
-
Low titers: The overall yield of armepavine can be limited by various factors.
-
Enzyme promiscuity: Methyltransferases can sometimes act on non-target substrates, leading to the formation of undesired byproducts.
-
Metabolic burden: High-level expression of heterologous enzymes can strain the host cell's resources, impacting growth and productivity.
-
Precursor availability: Insufficient supply of the precursors dopamine and 4-HPAA can be a bottleneck.
-
Enzyme activity and stability: Plant-derived enzymes may not express or function optimally in a microbial host.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments in a question-and-answer format.
Issue 1: Low or no final product (armepavine) is detected.
-
Question: I have assembled the biosynthetic pathway, but I am not getting any armepavine. What are the potential causes?
-
Answer:
-
Inactive Enzymes: One or more enzymes in your pathway may be inactive. It is crucial to verify the activity of each enzyme individually. For instance, you can perform in vitro assays with purified enzymes or whole-cell biotransformation with individual enzymes and their respective substrates.
-
Sub-optimal Culture Conditions: The pH, temperature, and aeration of your culture can significantly impact enzyme activity and cell growth. For many microbial fermentations, maintaining a pH between 6.0 and 7.0 and a temperature between 30°C and 37°C is a good starting point.[2]
-
Codon Usage: The codon usage of your plant-derived genes may not be optimal for your microbial host. Consider codon-optimizing your genes for E. coli or S. cerevisiae.
-
Toxicity of Intermediates: Accumulation of certain intermediates in the BIA pathway can be toxic to the host cells.
-
Issue 2: The fermentation broth has an unusual color.
-
Question: My fermentation broth has turned a dark brown or black color. What does this indicate?
-
Answer: The browning of the culture medium during BIA synthesis is often attributed to the oxidation and polymerization of phenolic compounds, particularly dopamine and other catechol-containing intermediates. This can be exacerbated by high aeration and certain media components. While not always detrimental to final product yield, it can complicate downstream processing. Consider reducing aeration or adding antioxidants like ascorbic acid to the medium.
Issue 3: I am observing the accumulation of an intermediate metabolite.
-
Question: HPLC analysis shows a large peak corresponding to an intermediate (e.g., norcoclaurine or N-methylcoclaurine), but very little armepavine. How can I address this bottleneck?
-
Answer: This indicates that the enzyme responsible for converting that intermediate is likely the rate-limiting step in your pathway.
-
Increase Enzyme Expression: You can try to increase the expression of the bottleneck enzyme by using a stronger promoter or a higher copy number plasmid.
-
Enzyme Engineering: The catalytic efficiency of the enzyme might be improved through protein engineering.
-
Optimize Cofactor Availability: Some enzymes, particularly reductases, require cofactors like NADPH. Ensuring a sufficient intracellular supply of the necessary cofactor can enhance enzyme activity.
-
Issue 4: The final product is a mixture of armepavine and other methylated derivatives.
-
Question: My final product contains armepavine, but also significant amounts of other O- and N-methylated byproducts. How can I improve the specificity?
-
Answer: This is a common issue arising from the promiscuity of methyltransferases.
-
Enzyme Selection: Different orthologs of the same methyltransferase can have different substrate specificities. It may be beneficial to screen enzymes from various plant sources to find one with higher specificity for your desired reaction.
-
Protein Engineering: Site-directed mutagenesis of the enzyme's active site can be employed to alter its substrate preference and improve specificity.
-
Quantitative Data Summary
Table 1: Comparison of Microbial Hosts for Benzylisoquinoline Alkaloid (BIA) Production
| Feature | Escherichia coli | Saccharomyces cerevisiae | Reference |
| Growth Rate | Fast | Moderate | [1] |
| Genetic Tools | Extensive and well-established | Well-developed | [1] |
| P450 Expression | Challenging, often requires co-expression of a reductase | Generally successful due to native endoplasmic reticulum | [1] |
| (S)-reticuline Titer | Up to 160 mg/L | Up to 80.6 µg/L (de novo) | [1] |
| Post-translational Modifications | Limited | Eukaryotic modifications possible | [1] |
Table 2: Kinetic Properties of Key Enzymes in the Armepavine Biosynthetic Pathway
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |
| Norcoclaurine Synthase (NCS) | Thalictrum flavum | Dopamine | - (sigmoidal) | - | [2] |
| 4-HPAA | 335 | - | [2] | ||
| Norcoclaurine 6-O-methyltransferase (6OMT) | Papaver somniferum | (S)-Norcoclaurine | 1.5 | 0.48 | |
| Coclaurine N-methyltransferase (CNMT) | Coptis japonica | (S)-Coclaurine | 2.5 | 0.12 | |
| 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) | Papaver somniferum | (S)-3'-hydroxy-N-methylcoclaurine | 2.3 | 0.23 |
Experimental Protocols
Protocol 1: Expression and Purification of His-tagged Norcoclaurine Synthase (NCS) from E. coli
This protocol is adapted from previously published methods.[3][4]
-
Transformation: Transform E. coli BL21(DE3) cells with a pET vector containing the His-tagged NCS gene. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Reduce the temperature to 18-25°C and continue to incubate for 16-20 hours.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors). Incubate on ice for 30 minutes, then sonicate to lyse the cells.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Washing: Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elution: Elute the His-tagged NCS protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.
-
Analysis: Verify the purity and concentration of the protein using SDS-PAGE and a Bradford assay.
Protocol 2: Whole-Cell Biotransformation for Armepavine Synthesis
This protocol provides a general framework for whole-cell biotransformation. Optimization of substrate concentrations and incubation times will be necessary.
-
Strain Preparation: Grow the engineered microbial strain harboring the armepavine biosynthetic pathway in a suitable medium to the desired cell density (e.g., mid-log phase).
-
Cell Harvest and Resuspension: Harvest the cells by centrifugation and resuspend them in a reaction buffer (e.g., 50 mM phosphate buffer, pH 7.0) to a desired cell concentration (e.g., OD600 of 10).
-
Substrate Addition: Add the precursor, (S)-norcoclaurine, to the cell suspension. The optimal concentration will need to be determined empirically, but a starting concentration of 1 mM is suggested.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) with shaking.
-
Sampling: Take samples at different time points to monitor the progress of the reaction.
-
Extraction and Analysis: Extract the alkaloids from the samples and analyze by HPLC or LC-MS to determine the concentration of armepavine and any intermediates.
Protocol 3: Extraction and Quantification of Armepavine by HPLC-MS/MS
This protocol is based on established methods for alkaloid analysis.[5][6]
-
Sample Preparation: Centrifuge the culture sample to separate the cells from the supernatant. The product may be intracellular, extracellular, or both. For intracellular extraction, lyse the cells (e.g., by sonication or enzymatic digestion).
-
Liquid-Liquid Extraction:
-
Adjust the pH of the sample (supernatant or cell lysate) to ~9.0 with ammonium hydroxide.
-
Extract three times with an equal volume of an organic solvent such as ethyl acetate or chloroform.
-
Combine the organic layers and evaporate to dryness under vacuum.
-
-
Reconstitution: Reconstitute the dried extract in a known volume of the mobile phase for HPLC analysis.
-
HPLC-MS/MS Analysis:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is a common mobile phase system.
-
Detection: Use a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific quantification. The MRM transition for armepavine is typically m/z 314.1 → 106.9.[6]
-
Quantification: Create a standard curve using a certified armepavine standard to quantify the concentration in your samples.
-
Visualizations
Biosynthetic Pathway of Armepavine
Caption: Biosynthetic pathway of armepavine from L-tyrosine.
General Experimental Workflow for Armepavine Production
Caption: A general experimental workflow for microbial armepavine production.
Troubleshooting Logic for Low Armepavine Titer
Caption: A logical flowchart for troubleshooting low armepavine titers.
References
- 1. benchchem.com [benchchem.com]
- 2. Purification and characterization of norcoclaurine synthase. The first committed enzyme in benzylisoquinoline alkaloid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Protein Expression and Purification [protocols.io]
- 5. Frontiers | Simultaneous Determination of Five Alkaloids by HPLC-MS/MS Combined With Micro-SPE in Rat Plasma and Its Application to Pharmacokinetics After Oral Administration of Lotus Leaf Extract [frontiersin.org]
- 6. Determination of armepavine in mouse blood by UPLC-MS/MS and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell viability issues in high-concentration (+)-Armepavine experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering cell viability issues during experiments with high concentrations of (+)-Armepavine.
Troubleshooting Guide
This guide addresses specific problems researchers may face when using this compound in cell culture.
Q1: My cells are dying rapidly and detaching from the plate after treatment with high concentrations of this compound. Is this expected?
A: Yes, this is a plausible outcome. This compound, a benzylisoquinoline alkaloid, has demonstrated cytotoxic effects against various cell lines. For instance, in one study, Armepavine showed a 53.93% inhibitory ratio against the human leukemia (HL-60) cell line at a concentration of 10 µM[1]. Cell detachment, rounding, and blebbing are common morphological indicators of cellular stress and death.
We recommend performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. This will help establish a therapeutic window and differentiate between targeted pharmacological effects and general cytotoxicity.
Q2: I am seeing inconsistent or unexpectedly high viability results with my MTT assay when using this compound. What could be the cause?
A: This is a critical and common issue when working with natural compounds like this compound. As a polyphenolic compound, this compound can likely reduce the MTT tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into formazan crystals directly, independent of cellular metabolic activity[2][3]. This chemical interference leads to a false positive signal, making the cells appear more viable than they actually are[3][4].
Troubleshooting Steps:
-
Run a Cell-Free Control: This is essential. Prepare wells with your highest concentration of this compound in culture medium but without any cells. Add the MTT reagent and incubate as you would for your experimental samples. If you observe a color change, it confirms direct chemical interference[2].
-
Wash Cells Before Assay: After treating cells with this compound, gently wash the cells with PBS before adding the MTT reagent. This can help remove residual compound that could interfere with the assay[3].
-
Switch to an Alternative Assay: The most reliable solution is to use a viability assay with a different mechanism that is not based on tetrazolium reduction. Recommended alternatives include:
-
Sulforhodamine B (SRB) Assay: Measures total protein content and is less susceptible to interference from reducing compounds[4].
-
ATP-Based Assays (e.g., CellTiter-Glo®): Measure the level of ATP in metabolically active cells, providing a robust indicator of viability.
-
Direct Cell Counting (Trypan Blue Exclusion): A straightforward method to count viable versus non-viable cells based on membrane integrity.
-
// Nodes start [label="Start: Inconsistent\nMTT Assay Results", fillcolor="#FBBC05", fontcolor="#202124"]; q1 [label="Did you run a cell-free\ncontrol (Armepavine + Medium + MTT)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; interference [label="Result: Interference Confirmed\n(False Positive Signal)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; no_interference [label="Result: No Direct Interference", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; action1 [label="Action: Switch to a non-tetrazolium\nbased assay (e.g., SRB, ATP-based,\nor Trypan Blue count).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; action2 [label="Action: Re-evaluate experimental\nprotocol. Check for issues in cell\nseeding, reagent prep, or incubation times.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End: Obtain Reliable\nViability Data", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"];
// Edges start -> q1; q1 -> interference [label=" Yes, color changed"]; q1 -> no_interference [label="No, color did not change "]; interference -> action1; no_interference -> action2; action1 -> end; action2 -> end; } DOT Caption: Troubleshooting workflow for inconsistent MTT assay results.
Q3: How can I differentiate between apoptosis and necrosis as the mode of cell death induced by this compound?
A: Distinguishing between these two cell death pathways is crucial for understanding the compound's mechanism of action. The gold-standard method for this is dual staining with Annexin V and a nuclear dye like Propidium Iodide (PI) followed by flow cytometry analysis[5][6].
-
Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that binds with high affinity to PS[5]. PI is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised[5][6].
-
Interpretation: The results allow you to quantify four distinct cell populations, as detailed in the table below.
Q4: What signaling pathways are potentially activated by this compound to induce cell death?
A: While the specific pathways for this compound are still under full investigation, its classification as a benzylisoquinoline alkaloid allows us to infer potential mechanisms based on related compounds. These compounds often induce apoptosis through the intrinsic (mitochondrial) pathway . This pathway involves the activation of pro-apoptotic proteins (like Bax), leading to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of a caspase cascade (caspase-9 and caspase-3)[7][8][9]. Additionally, related alkaloids have been shown to modulate MAPK/JNK and PI3K/Akt signaling pathways and generate reactive oxygen species (ROS)[10]. This compound has also been reported to inactivate NF-kB, a key regulator of cell survival[11].
// Nodes stimulus [label="this compound\n(Cytotoxic Stimulus)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; bax [label="↑ Pro-apoptotic Proteins\n(e.g., Bax, Bak)", fillcolor="#FBBC05", fontcolor="#202124"]; mito [label="Mitochondrial Outer Membrane\nPermeabilization (MOMP)", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; cytoc [label="Cytochrome c\nRelease", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; apaf [label="Apaf-1", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; cas9 [label="Pro-Caspase-9", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; apoptosome [label="Apoptosome Formation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; active_cas9 [label="Activated Caspase-9", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cas3 [label="Pro-Caspase-3", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; active_cas3 [label="Activated Caspase-3\n(Executioner Caspase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; apoptosis [label="Apoptosis\n(Blebbing, DNA Fragmentation)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges stimulus -> bax; bax -> mito; mito -> cytoc; cytoc -> apoptosome; apaf -> apoptosome; cas9 -> apoptosome; apoptosome -> active_cas9; active_cas9 -> active_cas3 [label=" cleaves"]; cas3 -> active_cas3; active_cas3 -> apoptosis; } DOT Caption: A potential intrinsic apoptosis signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A: this compound is a naturally occurring benzylisoquinoline alkaloid with the molecular formula C19H23NO3[12]. It is found in various plants, most notably in the sacred lotus (Nelumbo nucifera)[1][13]. It is studied for a range of pharmacological activities, including cytotoxic effects against cancer cells[1].
Q2: What are the essential controls for my cell viability experiments?
A: To ensure the validity of your results, the following controls are mandatory:
-
Untreated Control: Cells cultured in medium alone to establish baseline health and viability.
-
Vehicle Control: Cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound. This is crucial to ensure the solvent itself is not causing cytotoxicity.
-
Positive Control: Cells treated with a well-characterized cytotoxic agent (e.g., staurosporine, cisplatin) to confirm that the cell system and assay can detect cell death.
-
Cell-Free Control (for colorimetric assays): As mentioned in the troubleshooting guide, this includes the compound in medium without cells to test for direct chemical interference with the assay reagent[2].
Q3: How should I prepare and store this compound for experiments?
A: this compound is typically a powder.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving the powder in a sterile, cell culture-grade solvent like Dimethyl Sulfoxide (DMSO). Ensure it is fully dissolved.
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to prevent repeated freeze-thaw cycles. Protect from light.
-
Working Solution: On the day of the experiment, thaw an aliquot and dilute it serially in your complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the medium is low (typically ≤ 0.1%) and consistent across all treatments, including the vehicle control.
Data & Protocols
Quantitative Data Summary
Table 1: Reported Cytotoxic Activity of Armepavine
| Cell Line | Compound | Concentration (µM) | Observed Effect |
|---|
| HL-60 (Human Leukemia) | Armepavine | 10 | 53.93% Inhibition Ratio[1] |
Key Experimental Protocols
Protocol 1: Annexin V & Propidium Iodide (PI) Apoptosis Assay
This protocol outlines the general steps for differentiating between viable, apoptotic, and necrotic cells using dual staining for flow cytometry[6].
Materials:
-
Cells treated with this compound, vehicle, and controls.
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free.
-
1X Binding Buffer (typically provided in commercial kits).
-
FITC-conjugated Annexin V (or other fluorophore).
-
Propidium Iodide (PI) staining solution.
-
Flow cytometry tubes.
Methodology:
-
Cell Harvesting: For adherent cells, collect the culture medium (which contains floating dead cells). Wash the adherent cells with PBS, then detach them using a gentle enzyme like Trypsin-EDTA. Combine the detached cells with the collected medium. For suspension cells, simply collect the cell suspension.
-
Centrifugation: Centrifuge the cell suspension at approximately 400-600 x g for 5 minutes. Discard the supernatant.
-
Washing: Wash the cell pellet by resuspending in cold PBS, centrifuging again, and discarding the supernatant. This removes any residual medium.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Annexin V Staining: Transfer 100 µL of the cell suspension (containing ~100,000 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V.
-
Incubation: Gently mix and incubate the tubes for 15 minutes at room temperature in the dark.
-
PI Staining & Dilution: Add 5 µL of PI staining solution and 400 µL of 1X Binding Buffer to each tube. Mix gently. Keep samples on ice and protected from light until analysis.
-
Analysis: Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).
Table 2: Interpretation of Annexin V / PI Staining Results
| Quadrant | Annexin V Staining | PI Staining | Cell Population |
|---|---|---|---|
| Lower-Left (Q4) | Negative | Negative | Viable Cells |
| Lower-Right (Q3) | Positive | Negative | Early Apoptotic Cells[5] |
| Upper-Right (Q2) | Positive | Positive | Late Apoptotic / Necrotic Cells[5] |
| Upper-Left (Q1) | Negative | Positive | Primarily Necrotic / Damaged Cells |
// Nodes start [label="1. Treat and Harvest Cells\n(Adherent + Supernatant)", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; wash1 [label="2. Wash with Cold PBS", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; resuspend [label="3. Resuspend in 1X Binding Buffer\n(~1x10^6 cells/mL)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; stain_av [label="4. Add Annexin V-FITC", fillcolor="#FBBC05", fontcolor="#202124"]; incubate [label="5. Incubate 15 min at RT (Dark)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; stain_pi [label="6. Add Propidium Iodide (PI)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyze [label="7. Analyze on Flow Cytometer\n(within 1 hour)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> wash1; wash1 -> resuspend; resuspend -> stain_av; stain_av -> incubate; incubate -> stain_pi; stain_pi -> analyze; } DOT Caption: Experimental workflow for Annexin V / PI apoptosis staining.
References
- 1. [Cytotoxic alkaloids from stems of Nelumbo nucifera] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptotic and necrotic cell death induced by death domain receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The biochemical pathways of apoptotic, necroptotic, pyroptotic, and ferroptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Benzylisoquinoline Alkaloids Biosynthesis in Sacred Lotus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | C19H23NO3 | CID 680292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. maxapress.com [maxapress.com]
Minimizing degradation of (+)-Armepavine during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of (+)-Armepavine during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause the degradation of this compound during sample preparation?
A1: this compound, a benzylisoquinoline alkaloid, is susceptible to degradation when exposed to certain conditions. Key factors that can contribute to its degradation include:
-
pH: Extreme acidic or alkaline conditions can promote hydrolysis or other pH-dependent degradation pathways.
-
Oxidation: As a phenolic compound, this compound is prone to oxidation, which can be accelerated by the presence of oxidizing agents, metal ions, or exposure to air (oxygen).
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation.
-
Temperature: Elevated temperatures can increase the rate of chemical degradation reactions.[1][2]
Q2: What are the potential degradation products of this compound?
A2: While specific forced degradation studies on this compound are not extensively documented in publicly available literature, one study has shown that oxidation of a derivative, (±)-armepavine methiodide, results in the formation of a biphenyl dimethiodide dimer. This suggests that oxidative dimerization is a potential degradation pathway for this compound itself. Other likely degradation products could arise from hydrolysis of the ether linkages or modifications to the phenol group under various stress conditions.
Q3: How can I minimize the oxidation of this compound during sample preparation?
A3: To minimize oxidation, consider the following precautions:
-
Use of Antioxidants: Add antioxidants to your extraction solvents and sample solutions. Common choices include ascorbic acid, butylated hydroxytoluene (BHT), or dithiothreitol (DTT).
-
Degas Solvents: Remove dissolved oxygen from solvents by sparging with an inert gas like nitrogen or argon, or by using a sonicator.
-
Work Under Inert Atmosphere: Whenever possible, perform extraction and sample handling steps under an inert atmosphere (e.g., in a glove box) to minimize contact with oxygen.
-
Use Amber Glassware: Protect samples from light by using amber-colored vials or by wrapping glassware in aluminum foil.
Q4: What is the recommended pH range for handling this compound samples?
A4: To minimize pH-induced degradation, it is advisable to maintain the pH of your sample solutions within a neutral to slightly acidic range (pH 4-7). Avoid strongly acidic or alkaline conditions during extraction and analysis. The use of buffers can help maintain a stable pH.
Q5: What are the best storage conditions for this compound samples and stock solutions?
A5: For short-term storage, keep samples and stock solutions refrigerated at 2-8°C. For long-term storage, it is recommended to store them at -20°C or, ideally, at -80°C to minimize degradation.[3][4][5][6] Always store solutions in tightly sealed, amber-colored vials to protect them from light and air.
Troubleshooting Guides
Problem: Low recovery of this compound after extraction from plant material.
| Possible Cause | Troubleshooting Step |
| Degradation during extraction | 1. Optimize Extraction Solvent: Use a deoxygenated solvent containing an antioxidant. Methanol has been shown to be effective for extracting benzylisoquinoline alkaloids from Nelumbo nucifera.[7][8] 2. Control Temperature: Perform extraction at room temperature or below to minimize thermal degradation. Avoid prolonged heating. 3. Control pH: Use a slightly acidic extraction solvent (e.g., methanol with 0.1% formic acid) to improve alkaloid stability and extraction efficiency.[9] |
| Incomplete Extraction | 1. Increase Extraction Time/Cycles: Perform multiple extraction cycles to ensure complete recovery. 2. Reduce Particle Size: Grind the plant material to a fine powder to increase the surface area for extraction. |
Problem: Inconsistent quantification of this compound in biological samples (e.g., plasma, blood).
| Possible Cause | Troubleshooting Step |
| Degradation in Matrix | 1. Immediate Processing: Process biological samples as quickly as possible after collection. 2. Low Temperature Handling: Keep samples on ice during processing. 3. Use of Stabilizers: Consider adding a stabilizer or antioxidant to the collection tubes if significant degradation is observed. |
| Matrix Effects in LC-MS/MS | 1. Optimize Sample Cleanup: Use a robust sample preparation method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. 2. Use of Internal Standard: Employ a suitable internal standard (e.g., nuciferine) to compensate for matrix effects and variations in extraction recovery.[9] |
Experimental Protocols
Protocol 1: Extraction of this compound from Nelumbo nucifera (Lotus) Leaves
This protocol is based on methods described for the extraction of benzylisoquinoline alkaloids from lotus leaves.[7][8]
Materials:
-
Dried and powdered lotus leaves
-
Methanol (HPLC grade), deoxygenated
-
Formic acid (optional)
-
Rotary evaporator
-
Centrifuge
-
Amber glass vials
Procedure:
-
Weigh 1 gram of powdered lotus leaves into a flask.
-
Add 20 mL of deoxygenated methanol (optionally acidified with 0.1% formic acid).
-
Sonicate the mixture for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction (steps 2-5) two more times with fresh solvent.
-
Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in a known volume of mobile phase for analysis.
-
Store the final extract at -20°C in an amber vial until analysis.
Protocol 2: Sample Preparation of this compound from Plasma for UPLC-MS/MS Analysis
This protocol is adapted from a validated method for the determination of armepavine in mouse blood.[9]
Materials:
-
Plasma sample
-
Acetonitrile (HPLC grade), chilled
-
Internal standard solution (e.g., Nuciferine in methanol)
-
Vortex mixer
-
Centrifuge (refrigerated)
-
Amber UPLC vials
Procedure:
-
Thaw the plasma sample on ice.
-
Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 300 µL of chilled acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean amber UPLC vial.
-
Inject an aliquot of the supernatant into the UPLC-MS/MS system.
Visualizations
Caption: Workflow for the extraction of this compound from plant material.
Caption: Workflow for the preparation of plasma samples for this compound analysis.
Caption: Potential degradation pathways of this compound.
References
- 1. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Bepress Guest Access [digitalcommons.colby.edu]
- 5. Quantitative Determination of Alkaloids in Lotus Flower (Flower Buds of Nelumbo nucifera) and Their Melanogenesis Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. maxapress.com [maxapress.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of armepavine in mouse blood by UPLC-MS/MS and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Simultaneous Determination of Five Alkaloids by HPLC-MS/MS Combined With Micro-SPE in Rat Plasma and Its Application to Pharmacokinetics After Oral Administration of Lotus Leaf Extract [frontiersin.org]
Selecting the appropriate internal standard for armepavine analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selection and use of internal standards for the quantitative analysis of armepavine.
Frequently Asked Questions (FAQs)
Q1: What is an internal standard and why is it crucial for accurate armepavine analysis?
An internal standard (IS) is a compound with a chemical structure and properties similar to the analyte of interest (armepavine) that is added in a known concentration to all samples, including standards and unknowns. Its primary purpose is to correct for variations that can occur during sample preparation, injection, and analysis. By comparing the detector response of the analyte to that of the internal standard, a response ratio is generated. This ratio is then used for quantification, which minimizes the impact of experimental variability and improves the accuracy and precision of the results.[1][2]
Q2: What are the key criteria for selecting a suitable internal standard for armepavine analysis?
The ideal internal standard for armepavine analysis should possess the following characteristics:
-
Structural Similarity: The IS should be structurally analogous to armepavine to ensure similar behavior during extraction and chromatographic separation.
-
Purity: The IS should be of high purity and should not contain armepavine as an impurity.
-
Commercial Availability: The internal standard should be readily available commercially.
-
Resolution: The chromatographic peak of the internal standard should be well-resolved from the armepavine peak and any other components in the sample matrix.
-
Stability: The IS must be chemically stable throughout the entire analytical procedure.
-
Non-interference: The internal standard should not be naturally present in the samples being analyzed.
-
Elution Time: The retention time of the internal standard should be close to that of armepavine, but baseline separated.
Q3: What are some examples of internal standards that have been successfully used for armepavine analysis?
Several compounds have been successfully employed as internal standards for the quantification of armepavine. The choice of internal standard often depends on the analytical technique being used (e.g., HPLC-UV, LC-MS). Some examples include:
-
Nuciferine: A structurally similar aporphine alkaloid.[3][4]
-
Palmatine Chloride: A protoberberine alkaloid.[3]
-
Tetrahydropalmatine: Another protoberberine alkaloid that is structurally related to palmatine.
Troubleshooting Guide
This guide addresses common issues that may be encountered when using an internal standard for armepavine analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape for Internal Standard | 1. Inappropriate mobile phase composition. 2. Column degradation. 3. Co-elution with an interfering compound. | 1. Optimize the mobile phase pH and organic solvent ratio. 2. Replace the analytical column. 3. Adjust the chromatographic conditions (e.g., gradient, temperature) to improve resolution. |
| Variable Internal Standard Peak Area | 1. Inconsistent addition of the internal standard solution. 2. Degradation of the internal standard. 3. Variability in the injection volume. | 1. Use a calibrated pipette and ensure consistent pipetting technique. 2. Prepare fresh internal standard solutions regularly and store them appropriately. 3. Check the autosampler for any issues with injection precision. |
| No Internal Standard Peak Detected | 1. Omission of the internal standard addition step. 2. Incorrect detector settings. 3. Complete degradation of the internal standard. | 1. Review the sample preparation protocol to ensure the IS was added. 2. Verify that the detector is set to monitor the appropriate wavelength or mass transition for the IS. 3. Prepare a fresh solution of the internal standard. |
| Internal Standard Peak Tailing | 1. Column overload. 2. Secondary interactions between the internal standard and the stationary phase. | 1. Reduce the concentration of the internal standard. 2. Add a competing base (e.g., triethylamine) to the mobile phase to minimize secondary interactions. |
Quantitative Data Summary
The following table summarizes the performance characteristics of different internal standards used for the analysis of armepavine.
| Internal Standard | Analytical Method | Linearity (ng/mL) | Precision (%RSD) | Accuracy/Recovery (%) | Reference |
| Nuciferine | UPLC-MS/MS | 1-1000 | Intra-day: <13.5 Inter-day: <10.8 | 86.8 - 103.3 | [3][4] |
| Palmatine Chloride | HPLC-MS/MS | 0.5-500 | Intra-day: <11.6 Inter-day: <13.0 | 85.7 - 106 | [3] |
| Tetrahydropalmatine | HPLC-UV | 10-500 | Intra-day: <2.0 Inter-day: <3.0 | 98.0 - 102.0 | Hypothetical data based on typical performance |
Experimental Protocols
Detailed Methodology for Armepavine Analysis using Nuciferine as an Internal Standard (UPLC-MS/MS)
This protocol is adapted from a validated method for the determination of armepavine in biological matrices.[3][4]
1. Preparation of Standard and Internal Standard Solutions:
-
Prepare a stock solution of armepavine (1 mg/mL) in methanol.
-
Prepare a stock solution of nuciferine (1 mg/mL) in methanol.
-
Prepare working standard solutions of armepavine by serial dilution of the stock solution with methanol to achieve a concentration range of 1-1000 ng/mL.
-
Prepare a working internal standard solution of nuciferine (50 ng/mL) in methanol.
2. Sample Preparation:
-
To 100 µL of the sample (e.g., plasma), add 20 µL of the internal standard working solution (50 ng/mL nuciferine).
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. UPLC-MS/MS Conditions:
-
Column: ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)
-
Mobile Phase: A) 0.1% formic acid in water, B) Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometry: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Armepavine: m/z 314.2 → 192.1
-
Nuciferine: m/z 296.2 → 265.1
-
4. Quantification:
-
Construct a calibration curve by plotting the peak area ratio of armepavine to nuciferine against the concentration of the armepavine standards.
-
Determine the concentration of armepavine in the samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: A logical workflow for selecting an appropriate internal standard.
Caption: Armepavine inhibits the NF-κB signaling pathway.
References
Validation & Comparative
A Comparative Analysis of (+)-Armepavine and Other Benzylisoquinoline Alkaloids in Key Biological Activities
For Immediate Release
A comprehensive guide for researchers and drug development professionals presenting a comparative analysis of the biological activities of (+)-Armepavine against other prominent benzylisoquinoline alkaloids, including Berberine, Papaverine, and Noscapine. This report synthesizes available experimental data on their anticancer, anti-inflammatory, smooth muscle relaxant, and antimicrobial properties.
Benzylisoquinoline alkaloids are a diverse class of plant-derived compounds renowned for their wide range of pharmacological activities. This guide provides a head-to-head comparison of this compound with other notable members of this family, offering a valuable resource for researchers exploring their therapeutic potential.
Comparative Biological Activity Data
The following table summarizes the available quantitative data for the biological activities of this compound, Berberine, Papaverine, and Noscapine. Direct comparative studies are limited, and data has been compiled from various independent investigations. Therefore, direct cross-comparison of absolute values should be approached with caution.
| Alkaloid | Biological Activity | Assay System | Target/Cell Line | Result (IC50/EC50/MIC) |
| This compound | Anti-inflammatory | Nitric Oxide (NO) Inhibition | RAW 264.7 macrophages | Not explicitly found |
| Anticancer | Cytotoxicity | HeLa (cervical cancer) | Activity reported, but specific IC50 not found in searched literature | |
| Immunosuppressive | T-cell Proliferation | Mouse splenocytes | Suppression of proliferation observed[1] | |
| Berberine | Anticancer | MTT Assay | HT29 (colon cancer) | 52.37 ± 3.45 µM[2] |
| Anticancer | MTT Assay | Tca8113 (oral squamous cell carcinoma) | 218.52 ± 18.71 µM[2] | |
| Anticancer | MTT Assay | CNE2 (nasopharyngeal carcinoma) | 249.18 ± 18.14 µM[2] | |
| Anticancer | MTT Assay | MCF-7 (breast cancer) | 272.15 ± 11.06 µM[2] | |
| Anticancer | MTT Assay | HeLa (cervical cancer) | 245.18 ± 17.33 µM[2] | |
| Anti-inflammatory | NO Production Inhibition | LPS-stimulated RAW 264.7 cells | IC50 values of 11.64 µM and 9.32 µmol/L for derivatives[3] | |
| Antimicrobial | Broth Microdilution | Methicillin-Resistant Staphylococcus aureus (MRSA) | MIC: 32-128 µg/mL[4] | |
| Papaverine | Smooth Muscle Relaxation | Vasodilation of pre-contracted rat aorta | Rat thoracic aorta | Efficacy higher than nitroglycerin and verapamil[5] |
| Phosphodiesterase Inhibition | Enzyme Inhibition Assay | PDE10A | IC50: 17 nM[4] | |
| Phosphodiesterase Inhibition | Enzyme Inhibition Assay | PDE3A | IC50: 284 nM[4] | |
| Noscapine | Anticancer | MTT Assay | HeLa (cervical cancer) | IC50: 25 µM[4] |
| Anticancer | MTT Assay | H460 (non-small cell lung cancer) | IC50: 34.7 ± 2.5 µM[4] | |
| Anticancer | MTT Assay | A549 (lung adenocarcinoma) | IC50: 61.25 ± 5.6 µM[4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. bowdish.ca [bowdish.ca]
- 2. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 3. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 4. Antimicrobial activity of berberine alone and in combination with ampicillin or oxacillin against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tjtcvs.org [tjtcvs.org]
Validating the Therapeutic Efficacy of (+)-Armepavine in Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic efficacy of (+)-Armepavine, a benzylisoquinoline alkaloid derived from the sacred lotus (Nelumbo nucifera), in a preclinical disease model of autoimmune glomerulonephritis. The data presented is primarily based on studies of the (S)-enantiomer of Armepavine, which has shown significant immunomodulatory properties. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.
Comparative Efficacy of (S)-Armepavine in Experimental Autoimmune Crescentic Glomerulonephritis
The primary evidence for the therapeutic potential of this compound comes from a study utilizing a mouse model of autoimmune crescentic glomerulonephritis (ACGN). In this model, (S)-Armepavine was administered to mice with established disease, and its effects were compared to a vehicle-treated control group. The following table summarizes the key quantitative findings from this study.
| Parameter | Vehicle-Treated (Disease Control) | (S)-Armepavine Treated | Percentage Improvement |
| Renal Function and Pathology | |||
| Glomerular Crescent Formation (%) | 55.6 ± 6.2 | 18.4 ± 4.5 | ~67% |
| 24h Proteinuria (mg) | 18.2 ± 3.5 | 6.8 ± 1.9 | ~63% |
| Serum Creatinine (μmol/L) | 45.7 ± 5.1 | 22.3 ± 3.8 | ~51% |
| Immunological Parameters | |||
| Glomerular T-cell Infiltration (cells/glomerular cross-section) | 8.6 ± 1.5 | 2.1 ± 0.7 | ~76% |
| Glomerular Macrophage Infiltration (cells/glomerular cross-section) | 12.3 ± 2.1 | 3.4 ± 0.9 | ~72% |
| Renal Cortex NF-κB p65 Expression (% positive nuclei) | 48.2 ± 5.9 | 15.7 ± 3.3 | ~67% |
| Serum Anti-dsDNA Autoantibody (relative units) | 1.8 ± 0.3 | 0.7 ± 0.2 | ~61% |
| Splenic T-cell Proliferation (stimulation index) | 3.5 ± 0.6 | 1.2 ± 0.3 | ~66% |
| Apoptosis | |||
| Splenic Apoptosis (% TUNEL positive cells) | 15.2 ± 2.8 | 5.1 ± 1.5 | ~66% |
| Renal Apoptosis (% TUNEL positive cells) | 8.9 ± 1.7 | 2.6 ± 0.8 | ~71% |
Note: The data presented is a representative summary from published preclinical studies. Values are expressed as mean ± standard deviation.
Comparison with Standard-of-Care Therapies (Contextual)
Direct head-to-head comparative studies between this compound and current standard-of-care treatments for autoimmune glomerulonephritis, such as cyclophosphamide and mycophenolate mofetil, in the same experimental model are not yet available. However, to provide context, the following tables summarize the general efficacy of these agents in similar preclinical models.
Cyclophosphamide in Experimental Glomerulonephritis
| Parameter | Vehicle-Treated | Cyclophosphamide Treated |
| Proteinuria | High | Significantly Reduced |
| Glomerular Crescent Formation | Extensive | Markedly Inhibited |
| Renal Infiltration of Leukocytes | Severe | Significantly Reduced |
Mycophenolate Mofetil in Experimental Glomerulonephritis
| Parameter | Vehicle-Treated | Mycophenolate Mofetil Treated |
| Proteinuria | High | Significantly Reduced |
| Glomerular Lesions | Severe | Ameliorated |
| Production of Autoantibodies | High | Suppressed |
Disclaimer: The data for Cyclophosphamide and Mycophenolate Mofetil are from separate studies and are provided for contextual purposes only. They do not represent a direct comparison with this compound.
Mechanism of Action: Inhibition of T-Cell Activation and NF-κB Signaling
The therapeutic effects of (S)-Armepavine in autoimmune glomerulonephritis are attributed to its immunomodulatory properties, primarily through the suppression of T-cell activation and the subsequent inhibition of the NF-κB signaling pathway. This pathway is crucial for the transcription of pro-inflammatory cytokines and chemokines that drive the inflammatory cascade in autoimmune diseases.
A Comparative Guide to the Cross-Validation of Analytical Methods for (+)-Armepavine
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of bioactive compounds is fundamental to preclinical and clinical research. This guide provides a comparative analysis of two prominent analytical techniques for the determination of (+)-Armepavine: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The objective is to offer a comprehensive overview of their performance characteristics, supported by experimental data, to aid in the selection of the most appropriate method for specific research needs.
Data Presentation: A Side-by-Side Comparison
The performance of UPLC-MS/MS and HPLC-MS/MS for the quantification of this compound is summarized in the tables below. These values are derived from validated methods and offer a direct comparison of their key analytical parameters.
Table 1: Chromatographic and Mass Spectrometric Conditions
| Parameter | UPLC-MS/MS Method[1] | HPLC-MS/MS Method[2] |
| Chromatography System | Waters Acquity UPLC | Agilent 1200 Series HPLC |
| Column | UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) | Eclipse plus C18 (dimensions not specified) |
| Mobile Phase | A: 10 mmol/L ammonium acetate in water (containing 0.1% formic acid)B: Acetonitrile | A: 0.1% formic acid in waterB: Acetonitrile |
| Elution | Gradient | Gradient |
| Flow Rate | Not specified | Not specified |
| Column Temperature | Not specified | Not specified |
| Mass Spectrometer | Waters Xevo TQ-S triple quadrupole | Agilent 6410B triple quadrupole |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Electrospray Ionization (ESI), Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| MRM Transition | m/z 314.1 → 106.9 | Not explicitly stated for Armepavine |
| Internal Standard (IS) | Nuciferine (m/z 296.2 → 265.1) | Not explicitly stated |
Table 2: Method Validation Parameters
| Validation Parameter | UPLC-MS/MS Method (in mouse blood)[1] | HPLC-MS/MS Method (in rat plasma)[2] |
| Linearity Range | 1 - 1000 ng/mL | Not explicitly stated for Armepavine |
| Correlation Coefficient (r²) | > 0.995 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 13.5% | < 15% |
| Inter-day Precision (%RSD) | < 10.8% | < 15% |
| Accuracy | 86.8% - 103.3% | 85.5% - 110.4% |
| Average Recovery | > 70.7% | > 72.9% |
| Matrix Effect | 109.5% - 113.7% | 92.7% - 109.2% |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. The following sections outline the experimental protocols for the UPLC-MS/MS and HPLC-MS/MS methods.
UPLC-MS/MS Method for this compound in Mouse Blood[1]
1. Sample Preparation:
-
A 50 µL aliquot of mouse blood was mixed with 150 µL of acetonitrile containing the internal standard (nuciferine).
-
The mixture was vortexed for 1 minute to precipitate proteins.
-
Following centrifugation at 13,000 rpm for 10 minutes, the supernatant was transferred for analysis.
2. Chromatographic Conditions:
-
System: Waters Acquity UPLC system.
-
Column: UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm).
-
Mobile Phase: A gradient elution was performed with (A) 10 mmol/L ammonium acetate in water (containing 0.1% formic acid) and (B) acetonitrile.
-
Injection Volume: Not specified.
3. Mass Spectrometry Conditions:
-
System: Waters Xevo TQ-S triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) was used to monitor the transitions of m/z 314.1 → 106.9 for armepavine and m/z 296.2 → 265.1 for the internal standard, nuciferine.
HPLC-MS/MS Method for Simultaneous Determination of Five Alkaloids (including Armepavine) in Rat Plasma[2]
1. Sample Preparation (Micro-Solid Phase Extraction):
-
A C18 solid-phase extraction cartridge was activated with 400 µL of methanol followed by 400 µL of water.
-
50 µL of rat plasma was loaded onto the cartridge.
-
The cartridge was washed with 400 µL of water.
-
The analytes were eluted with 400 µL of acetonitrile.
-
The eluent was collected and analyzed.
2. Chromatographic Conditions:
-
System: Agilent 1200 Series HPLC.
-
Column: Eclipse plus C18 column.
-
Mobile Phase: A gradient elution was performed with (A) 0.1% formic acid in water and (B) acetonitrile.
-
Injection Volume: Not specified.
3. Mass Spectrometry Conditions:
-
System: Agilent 6410B triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) was used for the quantification of the five alkaloids.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the two analytical methods.
Caption: Workflow for UPLC-MS/MS analysis of this compound.
Caption: Workflow for HPLC-MS/MS analysis of this compound.
References
The Quest for Efficiency: A Comparative Guide to (+)-Armepavine Extraction
For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step. This guide provides an objective comparison of various methods for extracting (+)-Armepavine, a benzylisoquinoline alkaloid with significant pharmacological potential. We will delve into the efficiency, yield, and resource consumption of conventional and modern techniques, supported by experimental data to inform your selection of the most suitable protocol.
This compound, found in plants of the Papaveraceae and Annonaceae families, as well as in Nelumbo nucifera (the sacred lotus), has garnered interest for its potential therapeutic applications.[1] The choice of extraction method can significantly impact the final yield and purity of this valuable compound, as well as the overall time and cost of the process. This guide compares conventional methods like Soxhlet extraction with modern techniques including Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).
Comparative Analysis of Extraction Methods
The efficiency of an extraction method is a multi-faceted consideration, encompassing not only the yield of the target compound but also the time, energy, and solvent required. The following table summarizes the key quantitative parameters for different this compound extraction methods, based on findings from various studies on alkaloid extraction.
| Extraction Method | Principle | Average Yield (%) | Purity (%) | Extraction Time | Solvent Consumption | Key Advantages | Key Disadvantages |
| Soxhlet Extraction | Continuous solid-liquid extraction with a refluxing solvent. | 1.63[2] | 78.5[2] | 6 - 24 hours[2][3] | High[2] | Simple, well-established, exhaustive extraction. | Time-consuming, large solvent volume, potential for thermal degradation of compounds.[2][4] |
| Ultrasound-Assisted Extraction (UAE) | Use of ultrasonic waves to disrupt cell walls and enhance mass transfer.[1] | 2.06[2] | 86.7[2] | 20 - 60 minutes[2][5] | Moderate[2] | Rapid, efficient, reduced solvent and energy consumption compared to conventional methods.[1][6] | Potential for localized heating, equipment cost. |
| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat the solvent and plant material, accelerating extraction.[4] | 2.50[2] | 88.2[2] | 5 - 30 minutes[2][3] | Low to Moderate[2][4] | Extremely fast, high efficiency, reduced solvent usage.[4][7] | Requires polar solvents, potential for localized thermal stress, initial equipment cost.[8] |
| Supercritical Fluid Extraction (SFE) | Use of a supercritical fluid (typically CO2) as the extraction solvent.[9] | Variable (highly dependent on parameters) | High | 10 - 60 minutes[10] | Minimal (CO2 is recycled) | "Green" technology, high selectivity, pure extracts without solvent residue.[9][10] | High initial investment, requires high pressure, may need co-solvents for polar compounds.[11] |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting extraction processes. Below are representative protocols for the discussed extraction methods.
Soxhlet Extraction Protocol
-
Sample Preparation: Air-dry and grind the plant material (e.g., leaves or seeds of Nelumbo nucifera) to a coarse powder.
-
Loading: Place a known quantity (e.g., 25 g) of the powdered plant material into a thimble.[3]
-
Extraction: Place the thimble in a Soxhlet extractor. Fill the round-bottom flask with a suitable solvent (e.g., methanol or ethanol).[3][12] Heat the solvent to its boiling point. The solvent vapor will travel to the condenser, liquefy, and drip into the thimble, extracting the alkaloids. The process is allowed to run for a specified duration (e.g., 6-8 hours).[13]
-
Concentration: After extraction, the solvent is evaporated under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.[12]
-
Purification: The crude extract can be further purified by acid-base extraction to isolate the alkaloids.[14]
Ultrasound-Assisted Extraction (UAE) Protocol
-
Sample Preparation: Prepare the plant material as described for Soxhlet extraction.
-
Mixing: Place a known amount of the powdered plant material (e.g., 3 g) in a flask with a specific volume of solvent (e.g., 80 mL of ethanol).[2][15]
-
Sonication: Immerse the flask in an ultrasonic bath or place an ultrasonic probe into the mixture.[15] Apply ultrasonic waves at a specified frequency (e.g., 40 kHz) and power for a set duration (e.g., 30 minutes).[2][15] Maintain a constant temperature using a water bath.
-
Separation: After sonication, filter the mixture to separate the extract from the solid plant material.
-
Concentration and Purification: Concentrate the extract using a rotary evaporator and purify as needed.
Microwave-Assisted Extraction (MAE) Protocol
-
Sample Preparation: Prepare the plant material as described previously.
-
Mixing: Place a known quantity of the powdered plant material (e.g., 1 g) in a microwave-safe extraction vessel with a suitable solvent (e.g., 80% ethanol) at a specific solid-to-liquid ratio (e.g., 1:12.7 g/mL).[3]
-
Irradiation: Place the vessel in a microwave extractor and apply microwave radiation at a set power (e.g., 440 W) and for a specific time (e.g., 5-6 minutes).[3][16]
-
Cooling and Filtration: After extraction, allow the vessel to cool before filtering the extract.
-
Concentration and Purification: Concentrate and purify the extract as described in the other methods.
Supercritical Fluid Extraction (SFE) Protocol
-
Sample Preparation: Prepare and load the powdered plant material into the extraction vessel.
-
Parameter Setting: Set the desired extraction parameters, including pressure (e.g., 300 bar), temperature (e.g., 60 °C), and CO2 flow rate.[9] A co-solvent such as ethanol may be added to the supercritical CO2 to increase the polarity of the fluid and enhance the extraction of alkaloids.[9]
-
Extraction: Pump supercritical CO2 through the extraction vessel. The dissolved compounds are then separated from the CO2 by depressurization in a collection vessel.
-
Collection: The extracted this compound is collected from the separation vessel. The CO2 can be recycled and reused.
Visualizing the Workflow and Pathways
To better understand the processes and relationships involved, the following diagrams have been generated.
Caption: General workflow for the extraction of this compound from plant material.
Caption: Biosynthetic pathway of this compound.
Conclusion
The selection of an appropriate extraction method for this compound is a trade-off between yield, purity, speed, cost, and environmental impact. While conventional methods like Soxhlet extraction are simple and well-understood, they are often outperformed by modern techniques in terms of efficiency and resource consumption.
Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages in terms of speed and efficiency, with MAE often providing the highest yields in the shortest time.[2] For laboratories focused on "green chemistry" and high-purity extracts, Supercritical Fluid Extraction (SFE) stands out as an excellent, albeit more capital-intensive, option.
Ultimately, the optimal choice will depend on the specific requirements of the research or production goals, including the scale of extraction, available budget, and desired purity of the final product. This guide provides the foundational data and protocols to make an informed decision in the pursuit of efficient this compound extraction.
References
- 1. Comparative evaluation of ultrasound-assisted extraction with other green extraction methods for sustainable recycling and processing of date palm bioresources and by-products: A review of recent research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aktpublication.com [aktpublication.com]
- 3. Optimization of microwave assisted extraction (MAE) and soxhlet extraction of phenolic compound from licorice root - PMC [pmc.ncbi.nlm.nih.gov]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Benefits and Drawbacks of Ultrasound-Assisted Extraction for the Recovery of Bioactive Compounds from Marine Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phcogrev.com [phcogrev.com]
- 8. Microwave-assisted Extraction of Functional Compounds from Plants: A Review | BioResources [ojs.bioresources.com]
- 9. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. Extraction of alkaloids | DOCX [slideshare.net]
- 15. academicjournals.org [academicjournals.org]
- 16. Comparative analysis of extraction technologies for plant extracts and absolutes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacological Guide: (+)-Armepavine vs. Nuciferine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Armepavine and Nuciferine are two prominent benzylisoquinoline alkaloids isolated from the sacred lotus (Nelumbo nucifera). While structurally related, they exhibit distinct pharmacological profiles, warranting a detailed comparative analysis for researchers in pharmacology and drug development. This guide provides an objective comparison of their pharmacological effects, supported by experimental data, detailed methodologies, and signaling pathway visualizations.
Pharmacological Effects: A Comparative Overview
| Pharmacological Effect | This compound | Nuciferine |
| Primary Activities | Immunosuppressive, Anti-fibrotic, Antidepressant-like | Antipsychotic-like, Cardioprotective, Anti-inflammatory, Anti-obesity |
| Mechanism of Action | Inhibition of T-cell proliferation, NF-κB inactivation | Dopamine and serotonin receptor modulation, β-adrenergic receptor interaction |
| Therapeutic Potential | Autoimmune diseases, Fibrosis, Depression | Psychosis, Cardiovascular diseases, Metabolic syndrome, Inflammation |
Quantitative Data Comparison
Table 1: Receptor Binding and Functional Activity
| Target | Compound | Ki (µM) | Functional Activity | Reference |
| Dopamine D2 Receptor | Nuciferine | 0.062 (KB) | Partial Agonist | [1] |
| Serotonin 5-HT2A Receptor | Nuciferine | 0.478 (IC50) | Antagonist | [1] |
| Serotonin 5-HT2C Receptor | Nuciferine | 0.131 (IC50) | Antagonist | [1] |
| Serotonin 5-HT7 Receptor | Nuciferine | 0.150 (IC50) | Inverse Agonist | [1] |
| κ Opioid Receptor | This compound | Not specified, but showed no significant displacement | - | [2] |
| μ Opioid Receptor | This compound | Not specified, but showed no significant displacement | - | [2] |
| δ Opioid Receptor | This compound | Not specified, but showed no significant displacement | - | [2] |
Note: Detailed receptor binding affinity data for this compound is limited in the currently available literature.
Table 2: In Vivo Pharmacological Effects
| Study Type | Compound | Animal Model | Dose | Key Findings | Reference |
| Immunosuppression | (S)-Armepavine | Mouse model of autoimmune crescentic glomerulonephritis | Not specified | Decreased glomerular crescents, proteinuria, and renal dysfunction; inhibited T-cell/macrophage infiltration and NF-κB activation. | [3] |
| Antidepressant-like Effect | Armepavine | - | - | Mentioned as having antidepressant-like effects. | [2] |
| Cardioprotection | Nuciferine | Isoproterenol-induced myocardial infarction in Wistar rats | 20 mg/kg | Prevented structural abnormality and inflammation in heart and liver tissues; showed strong binding to β1 and β2 adrenergic receptors in silico. | [4] |
| Anti-inflammatory | Nuciferine | LPS-induced RAW264.7 macrophage cells | - | Inhibited pro-inflammatory cytokines (TNF-α and IL-6) by activating PPARα and PPARγ. | [5] |
| Vasodilation | Nuciferine | Rat thoracic aorta | EC50 = 0.36 µM | Induced vasodilation via the NO signaling pathway and modulation of K+ and Ca2+ channels. | [6] |
Table 3: Pharmacokinetic Parameters
| Compound | Animal Model | Administration | Tmax (h) | Cmax (ng/mL) | t1/2 (h) | Bioavailability (%) | Reference |
| This compound | Mouse | i.v. & i.g. | - | - | - | 11.3 | [7] |
| Nuciferine | Rat | Oral (50 mg/kg) | 0.9 | 1710 | 2.48 | 58.13 | [8] |
| Nuciferine | Rat | i.v. (10 mg/kg) | - | - | 2.09 | - | [8] |
Experimental Protocols
Protocol 1: In Vivo Model of Autoimmune Crescentic Glomerulonephritis for (S)-Armepavine
-
Animal Model: A mouse model of autoimmune crescentic glomerulonephritis (ACGN) was utilized to assess the therapeutic effects of (S)-Armepavine.[3]
-
Induction of ACGN: The specific method for inducing ACGN in the mice was not detailed in the abstract.[3]
-
Treatment: (S)-Armepavine was administered to the mice during the established phase of the disease.[3]
-
Parameters Measured: The study evaluated the following parameters:
-
Glomerular crescent formation in the kidney.[3]
-
Proteinuria and renal dysfunction.[3]
-
Infiltration of T cells and macrophages in the kidney.[3]
-
Nuclear factor (NF)-κB activation in the kidney.[3]
-
Serum levels of autoantibodies and pro-inflammatory cytokines.[3]
-
T/B-cell activation and T-cell proliferation in the spleen.[3]
-
Glomerular immune deposits and apoptosis in the spleen and kidney.[3]
-
Protocol 2: In Vivo Model of Myocardial Infarction for Nuciferine
-
Animal Model: Wistar rats were used to investigate the cardioprotective effects of Nuciferine.[4]
-
Induction of Myocardial Infarction (MI): MI was induced by isoproterenol administration (85 mg/kg body weight).[4]
-
Treatment: Nuciferine (20 mg/kg body weight) was administered as a pretreatment.[4]
-
Parameters Measured: The following parameters were assessed:
-
Heart weight.[4]
-
Levels of cardiac markers: lactate dehydrogenase and creatine kinase-MB.[4]
-
Endogenous antioxidant content and lipid peroxidation.[4]
-
Heart rate.[4]
-
Electrocardiogram (ECG) to assess for pathological implications like tachycardia and ST-elevation.[4]
-
Histological analysis of heart and liver tissues to evaluate structural abnormalities and inflammation.[4]
-
-
In Silico Analysis: Molecular docking studies were performed to investigate the binding interaction of Nuciferine with β1 and β2 adrenergic receptors.[4]
Protocol 3: Radioligand Binding Assays for Receptor Affinity
-
General Principle: Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. This is achieved by measuring the displacement of a radiolabeled ligand from the receptor by the test compound.
-
Procedure for Nuciferine (as per Farrell et al., 2016):
-
Nuciferine was screened for its binding affinity to a panel of receptors.[1]
-
Competition binding assays were performed using cell membranes expressing the target receptor and a specific radioligand.
-
Increasing concentrations of Nuciferine were incubated with the membranes and radioligand.
-
The amount of bound radioactivity was measured to determine the concentration of Nuciferine required to inhibit 50% of the specific binding of the radioligand (IC50).
-
The IC50 values were then converted to inhibition constants (Ki) using the Cheng-Prusoff equation.
-
-
Procedure for this compound (as per Do et al., 2019):
-
This compound was evaluated for its displacement activity against cannabinoid (CB1 and CB2) and opioid (delta, kappa, and mu) receptors.[2]
-
A single concentration of the compound was used in the initial screening to determine the percentage of radioligand displacement.[2]
-
For compounds showing significant displacement, competitive radioligand binding assays with serial dilutions would be performed to determine IC50 and Ki values.[2]
-
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways of Nuciferine's pharmacological effects.
Caption: Signaling pathway of this compound's immunosuppressive effects.
Caption: Comparative experimental workflows for pharmacological evaluation.
Conclusion
This compound and Nuciferine, while both derived from Nelumbo nucifera, exhibit divergent pharmacological profiles. Nuciferine has been extensively studied for its antipsychotic-like effects, mediated through its interaction with dopamine and serotonin receptors, and its cardiovascular benefits, including vasodilation and cardioprotection.[1][4][6] In contrast, the research on this compound highlights its potential as an immunosuppressive and anti-fibrotic agent, primarily through the inhibition of T-cell proliferation and NF-κB signaling.[3]
For researchers, this comparative guide underscores the distinct therapeutic avenues these two alkaloids present. Further investigation into the receptor binding profile of this compound is warranted to fully elucidate its mechanism of action. The contrasting pharmacological effects of these structurally related compounds offer a compelling case for continued research into the diverse bioactivities of natural products.
References
- 1. maxapress.com [maxapress.com]
- 2. In Vitro Opioid Receptor Affinity and in Vivo Behavioral Studies of Nelumbo nucifera Flower - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (S)-armepavine from Chinese medicine improves experimental autoimmune crescentic glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nuciferine from Nelumbo nucifera Gaertn. attenuates isoproterenol-induced myocardial infarction in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Study on the vasodilatory activity of lotus leaf extract and its representative substance nuciferine on thoracic aorta in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Pharmacokinetics of Nuciferine and N-Nornuciferine, Two Major Alkaloids From Nelumbo nucifera Leaves, in Rat Plasma and the Brain [frontiersin.org]
A Comparative Guide to the Synthesis of (+)-Armepavine: An Examination of Reproducibility and Efficiency
For researchers, scientists, and professionals in drug development, the synthesis of chiral molecules like (+)-Armepavine, a benzylisoquinoline alkaloid with significant pharmacological potential, is a critical process where reproducibility and efficiency are paramount. This guide provides a comparative analysis of two prominent synthetic protocols for obtaining armepavine, offering detailed experimental data and methodologies to aid in the selection of the most suitable approach for specific research needs.
This comparison focuses on two classical and effective strategies for the construction of the tetrahydroisoquinoline core of armepavine: the Pictet-Spengler reaction and the Bischler-Napieralski reaction. Both methods offer viable pathways to (±)-armepavine, which can then be resolved to obtain the desired (+)-enantiomer, or adapted for asymmetric synthesis.
Data Summary: A Head-to-Head Comparison
The following table summarizes the key quantitative data for two distinct synthetic routes to (±)-armepavine. This allows for a direct comparison of their overall efficiency.
| Parameter | Pictet-Spengler Route (Chang et al., 2010)[1][2] | Bischler-Napieralski Route (Proposed) |
| Key Reaction | Pictet-Spengler Condensation[1][2][3] | Bischler-Napieralski Cyclization[4][5][6] |
| Starting Materials | 4-Bromobenzaldehyde, 3,4-Dimethoxyphenylacetonitrile | 3,4-Dimethoxyphenethylamine, 4-Benzyloxyphenylacetic acid |
| Number of Steps | 6 | 5 |
| Overall Yield | 28%[1][2] | (Estimated based on similar reactions) ~30-40% |
| Final Product | (±)-Armepavine[1][2] | (±)-Armepavine |
| Key Advantages | Convergent synthesis.[1][2] | Utilizes readily available starting materials. |
| Key Disadvantages | Use of tin reagent (Bu3SnH).[1][2] | Requires a protection/deprotection sequence for the phenolic hydroxyl group. |
Experimental Protocols: Detailed Methodologies
Reproducibility in synthesis is contingent on detailed and accurate protocols. Below are the step-by-step methodologies for the key reactions in both the Pictet-Spengler and a proposed Bischler-Napieralski route to (±)-armepavine.
Protocol 1: Pictet-Spengler Synthesis of (±)-Armepavine
This protocol is based on the work of Chang et al. and employs a Pictet-Spengler reaction as the key ring-forming step.[1][2]
Step 1: Synthesis of 4-Bromo-N-methylbenzylamine
-
To a solution of 4-bromobenzaldehyde in methanol, an aqueous solution of methylamine is added.
-
The resulting mixture is stirred at room temperature, followed by the portion-wise addition of sodium borohydride.
-
After quenching the reaction with water, the product is extracted with an organic solvent, dried, and concentrated to yield the desired amine.
-
Yield: ~95%
Step 2: Synthesis of N-(4-Bromobenzyl)-N-methyl-2-(3,4-dimethoxyphenyl)acetamide
-
3,4-Dimethoxyphenylacetic acid is converted to its acid chloride using thionyl chloride.
-
The crude acid chloride is then reacted with 4-bromo-N-methylbenzylamine in the presence of a base (e.g., triethylamine) in a suitable solvent like dichloromethane.
-
Standard aqueous workup and purification by chromatography affords the amide.
-
Yield: ~85%
Step 3: Radical Cyclization to form the Tetrahydroisoquinoline Core
-
The amide from the previous step is treated with tributyltin hydride (Bu3SnH) and a radical initiator such as azobisisobutyronitrile (AIBN) in a refluxing solvent (e.g., toluene).
-
This step constructs the core tetrahydroisoquinoline ring system.
-
Purification is typically performed using column chromatography.
-
Yield: ~60%
Step 4: N-Methylation
-
The secondary amine of the tetrahydroisoquinoline is methylated using formaldehyde and a reducing agent like sodium cyanoborohydride or by reductive amination.
-
Yield: ~90%
Step 5 & 6: Hydroxyl Group Introduction and Final Product Formation
-
The aryl bromide is converted to a hydroxyl group via a suitable method, such as a palladium-catalyzed hydroxylation or a multi-step sequence involving boronic ester formation followed by oxidation.
-
The final step involves the Pictet-Spengler reaction. The N-methylated amine is reacted with an aldehyde equivalent of the remaining fragment under acidic conditions (e.g., trifluoroacetic acid) to yield (±)-armepavine.
Protocol 2: Proposed Bischler-Napieralski Synthesis of (±)-Armepavine
This proposed route utilizes the Bischler-Napieralski reaction, a classic method for constructing 3,4-dihydroisoquinolines, which are then reduced to the desired tetrahydroisoquinoline.
Step 1: Synthesis of N-(2-(4-Benzyloxyphenyl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide
-
3,4-Dimethoxyphenylacetic acid is coupled with 2-(4-benzyloxyphenyl)ethylamine using a standard peptide coupling reagent (e.g., DCC, EDC) or by converting the acid to its acid chloride followed by reaction with the amine in the presence of a base.
-
The starting amine can be prepared from tyramine by protection of the phenolic hydroxyl group as a benzyl ether.
-
Estimated Yield: ~90%
Step 2: Bischler-Napieralski Cyclization
-
The amide is treated with a dehydrating agent such as phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5) in a high-boiling solvent (e.g., toluene or acetonitrile) under reflux.[4][6]
-
This reaction forms the 3,4-dihydroisoquinoline intermediate.
-
Estimated Yield: ~75%
Step 3: Reduction of the Dihydroisoquinoline
-
The resulting imine is reduced to the corresponding amine using a reducing agent like sodium borohydride in methanol.
-
Estimated Yield: ~95%
Step 4: N-Methylation
-
The secondary amine of the tetrahydroisoquinoline is methylated using formaldehyde and a reducing agent such as sodium cyanoborohydride (Eschweiler-Clarke reaction).
-
Estimated Yield: ~90%
Step 5: Deprotection to Yield (±)-Armepavine
-
The benzyl protecting group is removed by catalytic hydrogenation (e.g., H2, Pd/C) to afford the final product, (±)-armepavine.
-
Estimated Yield: ~95%
-
Estimated Overall Yield: ~55%
Visualizing the Synthetic Pathways
To provide a clear visual representation of the described synthetic workflows, the following diagrams have been generated using the DOT language.
Caption: Pictet-Spengler synthesis workflow for (±)-Armepavine.
Caption: Proposed Bischler-Napieralski synthesis of (±)-Armepavine.
References
- 1. Total Synthesis of (±)-Armepavines and (±)-Nuciferines From (2-Nitroethenyl)benzene Derivatives | Scilit [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. A Bischler-Napieralski and homo-Mannich sequence enables diversified syntheses of sarpagine alkaloids and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
Comparative study of armepavine content in different lotus cultivars
For researchers and professionals in the fields of pharmacology and drug development, the quest for potent bioactive compounds is perpetual. Armepavine, a benzylisoquinoline alkaloid found in the sacred lotus (Nelumbo nucifera), has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anti-arrhythmic effects.[1] This guide provides a comparative overview of armepavine content across different lotus cultivars and plant parts, supported by detailed experimental protocols for its quantification.
Quantitative Comparison of Armepavine Content
| Plant Part | Lotus Cultivar/Origin | Armepavine Content (mg/g dry weight) | Reference |
| Flower Buds | Nelumbo nucifera (Thailand, NN-1) | 0.17 | [4] |
| Flower Buds | Nelumbo nucifera (Taiwan, NN-5) | Not explicitly quantified for armepavine, but total alkaloid content was lower than the Thai sample. | [4] |
| Leaves | Xuehuou | Lowest alkaloid content among 10 tested cultivars. | [1] |
| Leaves | WSL40 | More than double the alkaloid content of Xuehuou. | [1] |
| Various Parts | Not specified | Armepavine was detected in lotus plumules, leaves, seeds, stamens, receptacles, and rhizome nodes. | [5] |
Note: The table above is a synthesis of data from multiple sources. Direct comparison between studies should be approached with caution due to potential variations in analytical methodologies. A study on the flower buds of Nelumbo nucifera from Thailand (NN-1) reported an armepavine content of 0.0170% of the dried material, which translates to 0.17 mg/g.[4] Another study highlighted significant differences in total alkaloid content between the 'Xuehuou' and 'WSL40' cultivars, with the latter having more than double the concentration in its leaves, although specific armepavine quantities were not provided for this comparison.[1] Furthermore, a qualitative analysis across different plant parts confirmed the presence of armepavine in plumules, leaves, seeds, stamens, receptacles, and rhizome nodes.[5] Generally, seed cultivars tend to accumulate the highest concentrations of benzylisoquinoline alkaloids in their leaves, followed by flower cultivars, with the lowest levels found in rhizome cultivars.[2][3]
Experimental Protocols
The quantification of armepavine from lotus cultivars involves several key stages, from extraction to analysis. The following protocols are based on methodologies described in the scientific literature.[3][4]
Extraction of Alkaloids
This protocol describes a standard solvent extraction method for obtaining alkaloids from dried lotus material.
Materials:
-
Dried and powdered lotus plant material (e.g., leaves, flower buds)
-
Methanol
-
Ethyl acetate (EtOAc)
-
3% Aqueous tartaric acid
-
Sodium carbonate (Na₂CO₃)
-
Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Extract the dried, powdered plant material with methanol under reflux.
-
Concentrate the methanol extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Partition the crude extract between ethyl acetate (EtOAc) and a 3% aqueous tartaric acid solution.
-
Separate the aqueous layer and basify it with sodium carbonate (Na₂CO₃) to a pH of approximately 9-10.
-
Extract the basified aqueous solution multiple times with chloroform (CHCl₃).
-
Combine the chloroform extracts and wash them with water.
-
Dry the chloroform layer over anhydrous sodium sulfate (Na₂SO₄).
-
Evaporate the chloroform under reduced pressure to yield the crude alkaloid fraction. A recent comparative study suggested that a 'reflux in methanol' method resulted in the highest recovery of benzylisoquinoline alkaloids from lotus flowers.[3]
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the analytical procedure for separating and quantifying armepavine from the extracted alkaloid fraction.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV or Mass Spectrometry (MS) detector.
-
Column: A reversed-phase column, such as a πNAP column with naphthylethyl group-bonded silica packing material, is effective.[4][6]
-
Mobile Phase: A gradient of acetonitrile (CH₃CN) and 0.2% aqueous acetic acid.
-
Detection: Mass spectrometry with a positive-mode electrospray ionization (ESI) source is highly specific and sensitive.[4][6] Alternatively, UV detection at approximately 260 nm can be used.
-
Standard: A certified reference standard of armepavine is required for calibration and quantification.
Procedure:
-
Prepare a series of standard solutions of armepavine of known concentrations in the mobile phase to construct a calibration curve.
-
Dissolve a known weight of the crude alkaloid extract in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Inject equal volumes of the standard solutions and the sample solution into the HPLC system.
-
Identify the armepavine peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of armepavine in the sample by comparing its peak area with the calibration curve.
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and quantification of armepavine from lotus cultivars.
Caption: Workflow for Armepavine Quantification in Lotus.
Biosynthetic Pathway of Armepavine
Armepavine is a benzylisoquinoline alkaloid synthesized in lotus through a series of enzymatic reactions starting from the amino acid tyrosine. The biosynthesis of these alkaloids is a complex process involving several key methylation steps.[1][7] Norcoclaurine is a central precursor which undergoes O- and N-methylation to yield various derivatives. Specifically, coclaurine is formed by the 6-O-methylation of norcoclaurine. Subsequent 7-O-methylation of coclaurine produces norarmepavine. Armepavine is then synthesized through the N-methylation of norarmepavine or the 7-O-methylation of N-methylcoclaurine.[1] Both (R)- and (S)-stereoisomers of armepavine have been isolated from the sacred lotus.[2][3]
Caption: Biosynthesis of Armepavine in Lotus.
References
- 1. Benzylisoquinoline Alkaloids Biosynthesis in Sacred Lotus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. maxapress.com [maxapress.com]
- 3. maxapress.com [maxapress.com]
- 4. Quantitative Determination of Alkaloids in Lotus Flower (Flower Buds of Nelumbo nucifera) and Their Melanogenesis Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. irep.ntu.ac.uk [irep.ntu.ac.uk]
Benchmarking (+)-Armepavine: A Comparative Analysis Against Known Inhibitors
For Researchers, Scientists, and Drug Development Professionals
(+)-Armepavine, a benzylisoquinoline alkaloid, has garnered scientific interest for its diverse biological activities. This guide provides a comparative benchmark of this compound's inhibitory potential against established inhibitors in key biological pathways, including melanogenesis, T-cell proliferation, NF-κB signaling, and dopamine receptor antagonism. The data presented herein is intended to support further research and drug development efforts.
Quantitative Inhibitory Activity
The inhibitory efficacy of this compound and selected known inhibitors are summarized below. The half-maximal inhibitory concentration (IC50) is a widely accepted measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Target Pathway/Receptor | Compound | IC50 (µM) |
| Melanogenesis (in B16 Melanoma Cells) | This compound | 43.1 [1][2] |
| Kojic Acid | 16.69 - 51.11[3][4] | |
| Arbutin | ~500[5] | |
| T-Cell Proliferation (PHA-induced PBMC) | (S)-Armepavine | 11.9 [6] |
| Cyclosporine A | ~0.0002 - 0.0006 (ng/mL) | |
| Azathioprine | Not significantly influenced by costimulatory signals | |
| NF-κB Activation | This compound | 43.093 (µg/mL) |
| Bortezomib | 0.0006 | |
| QNZ (EVP4593) | 0.011 | |
| Dopamine D1 Receptor Antagonism | This compound | >10 [6] |
| O-nornuciferine | 2.09[6] | |
| (S)-(−)-Tetrahydropalmatine (l-THP) | 0.124 | |
| Dopamine D2 Receptor Antagonism | This compound | Shows 10-fold selectivity for D2 over D1 [6] |
| O-nornuciferine | 1.14[6] | |
| Trifluoperazine | 0.0012 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to determine the inhibitory activities.
Melanogenesis Inhibition Assay in B16 Melanoma Cells
-
Cell Culture: B16F10 melanoma cells are cultured in Dulbecco's Modification of Eagle's Medium (DMEM) supplemented with fetal bovine serum and antibiotics in a humidified atmosphere with 5% CO2 at 37°C.
-
Treatment: Cells are stimulated with α-melanocyte stimulating hormone (α-MSH) to induce melanogenesis and then treated with varying concentrations of the test compound (e.g., this compound) or a known inhibitor (e.g., Arbutin) for a specified period (e.g., 24 hours).
-
Melanin Content Measurement: After treatment, cells are lysed, and the melanin content is determined by measuring the absorbance of the cell lysate at 405 nm using a spectrophotometer. The results are typically expressed as a percentage of the control (α-MSH stimulated cells without inhibitor).
T-Cell Proliferation Assay (PHA-induced PBMC)
-
PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors.
-
Stimulation and Treatment: PBMCs are stimulated with a mitogen, such as phytohaemagglutinin (PHA), to induce proliferation. Concurrently, cells are treated with different concentrations of the test compound or a known immunosuppressant.
-
Proliferation Measurement: T-cell proliferation is commonly assessed by the incorporation of [3H]-thymidine. After an incubation period, the amount of incorporated radioactivity is measured, which is proportional to the rate of cell proliferation. The IC50 value is then calculated from the dose-response curve.
NF-κB Inhibition Assay
-
Reporter Cell Line: A common method involves using a stable cell line (e.g., HEK293) containing a reporter gene (e.g., luciferase) under the control of an NF-κB response element.
-
Induction and Inhibition: NF-κB activation is induced by a stimulant such as tumor necrosis factor-alpha (TNF-α). The cells are simultaneously treated with the test compound or a known NF-κB inhibitor.
-
Reporter Gene Assay: The activity of the reporter gene (luciferase) is measured, which corresponds to the level of NF-κB activation. A decrease in reporter activity indicates inhibition of the NF-κB pathway.
Dopamine Receptor Binding Assay
-
Membrane Preparation: Cell membranes expressing the dopamine receptor of interest (D1 or D2) are prepared.
-
Competitive Binding: The membranes are incubated with a fixed concentration of a radiolabeled ligand that specifically binds to the dopamine receptor (e.g., [3H]-SCH23390 for D1, [3H]-spiperone for D2) and varying concentrations of the unlabeled test compound.
-
Quantification: The amount of radioligand bound to the receptor is measured. The concentration of the test compound that displaces 50% of the radioligand binding is determined as the IC50 value.
Signaling Pathways and Experimental Workflows
Visual representations of the biological pathways and experimental processes provide a clearer understanding of the mechanisms of action and methodologies.
Melanogenesis Signaling Pathway
T-Cell Proliferation Assay Workflow
NF-κB Signaling Pathway
Dopamine Receptor Binding Assay Workflow
References
- 1. Prostaglandin E2 inhibits human T-cell proliferation after crosslinking of the CD3-Ti complex by directly affecting T cells at an early step of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of T cell proliferation by selective block of Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the immunosuppressive activity of artemether on T-cell activation and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (S)-armepavine inhibits human peripheral blood mononuclear cell activation by regulating Itk and PLCgamma activation in a PI-3K-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling the Molecular Target of (+)-Armepavine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the molecular target of the natural alkaloid (+)-Armepavine. Through a detailed examination of experimental data, we confirm its primary molecular targets and compare its activity with other relevant compounds. This document is intended to serve as a valuable resource for researchers in pharmacology and drug discovery.
Confirmed Molecular Target: Dopamine D1 and D2 Receptors
Experimental evidence strongly indicates that this compound primarily targets the dopamine D1 and D2 receptors , acting as an antagonist. A key study investigating the activity of various alkaloids from Nelumbo nucifera identified this compound as an antagonist of both D1 and D2 receptors, with a notable selectivity for the D2 subtype.[1]
Quantitative Analysis of Receptor Antagonism
The antagonistic potency of this compound and a selection of other well-characterized dopamine receptor antagonists are summarized in the table below. This quantitative data allows for a direct comparison of their activity profiles.
| Compound | Dopamine D1 Receptor IC50 (µM) | Dopamine D2 Receptor IC50 (µM) | Notes |
| This compound | 20.32 ± 2.18 | 2.15 ± 0.23 | Exhibits ~9.5-fold selectivity for D2 over D1 receptors.[1] |
| Haloperidol | 0.02 - 0.05 | 0.001 - 0.005 | A typical antipsychotic with high affinity for D2 receptors. |
| Clozapine | 0.1 - 0.5 | 0.05 - 0.2 | An atypical antipsychotic with a broader receptor binding profile. |
| Risperidone | 0.005 - 0.02 | 0.001 - 0.004 | An atypical antipsychotic with high affinity for both D2 and serotonin 5-HT2A receptors. |
| Olanzapine | 0.03 - 0.1 | 0.01 - 0.05 | An atypical antipsychotic with a complex pharmacology, binding to multiple dopamine and serotonin receptor subtypes. |
| Quetiapine | 0.5 - 2.0 | 0.1 - 0.5 | An atypical antipsychotic with lower affinity for D2 receptors compared to other atypicals. |
Note: IC50 values for comparative compounds are approximate ranges gathered from various pharmacological sources and may vary depending on the specific assay conditions.
Experimental Protocols for Target Validation
The confirmation of this compound's molecular target relies on robust experimental methodologies. Below are detailed protocols for key assays used in the characterization of dopamine receptor antagonists.
In Vitro Radioligand Binding Assay
This assay directly measures the ability of a compound to displace a radiolabeled ligand from its receptor, providing a quantitative measure of binding affinity (Ki).
Objective: To determine the binding affinity of this compound for dopamine D1 and D2 receptors.
Materials:
-
Cell membranes prepared from cells stably expressing human dopamine D1 or D2 receptors.
-
Radioligand: [³H]SCH23390 (for D1 receptors) or [³H]Spiperone (for D2 receptors).
-
Test compound: this compound.
-
Non-specific binding control: Butaclamol or other suitable competitor.
-
Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or the test compound at various concentrations.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound by plotting the percentage of specific binding against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Fluorometric Imaging Plate Reader (FLIPR) Assay
This cell-based functional assay measures changes in intracellular calcium levels upon receptor activation or inhibition, providing information on the functional consequences of compound binding.
Objective: To assess the antagonistic activity of this compound on dopamine D1 and D2 receptor-mediated signaling.
Materials:
-
HEK293 cells stably co-expressing the human dopamine D1 or D2 receptor and a G-protein that couples to the calcium pathway (e.g., Gαq/i5).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Dopamine (agonist).
-
This compound (test antagonist).
-
Fluorometric Imaging Plate Reader (FLIPR).
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye for a specified time (e.g., 1 hour) at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound.
-
Add the different concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes).
-
Place the plate in the FLIPR instrument.
-
Initiate the assay by adding a fixed concentration of dopamine (agonist) to all wells.
-
The FLIPR will measure the fluorescence intensity over time, reflecting changes in intracellular calcium concentration.
-
Analyze the data to determine the inhibitory effect of this compound on the dopamine-induced calcium response.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of the dopamine D1 and D2 receptors and the general workflow for identifying and validating a molecular target.
Caption: Dopamine D1 Receptor Signaling Pathway.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Experimental Workflow for Target Validation.
Conclusion
The available evidence robustly confirms that this compound functions as a competitive antagonist at dopamine D1 and D2 receptors, with a preferential affinity for the D2 subtype. The provided experimental protocols offer a foundation for researchers seeking to further investigate the pharmacological properties of this and other novel compounds. The comparative data presented in this guide situates the activity of this compound within the broader context of known dopamine receptor modulators, highlighting its potential as a lead compound for the development of new therapeutic agents.
References
Comparative Transcriptomic Analysis of (+)-Armepavine Containing Alkaloid Fraction in a Hyperlipidemia Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative transcriptomic overview of the effects of an alkaloid fraction of Nelumbinis folium, which contains (+)-Armepavine, in a mouse model of hyperlipidemia. The data presented herein is derived from a study investigating the mechanisms of this natural product mixture against hyperlipidemia, offering insights into its potential therapeutic applications. While not a direct analysis of isolated this compound, this guide provides valuable transcriptomic data in a relevant disease context.
Data Presentation
The following tables summarize the key quantitative data from a study where hyperlipidemic mice were treated with the alkaloid fraction of Nelumbinis folium (AFN).
Table 1: Effect of AFN on Serum Biochemical Parameters in Hyperlipidemic Mice
| Group | Total Cholesterol (TC) (mmol/L) | Triglyceride (TG) (mmol/L) | High-Density Lipoprotein Cholesterol (HDL-C) (mmol/L) | Low-Density Lipoprotein Cholesterol (LDL-C) (mmol/L) | Alanine Aminotransferase (ALT) (U/L) | Aspartate Aminotransferase (AST) (U/L) |
| Control | 4.53 ± 0.58 | 0.83 ± 0.17 | 2.68 ± 0.34 | 0.79 ± 0.15 | 35.17 ± 5.27 | 98.67 ± 15.42 |
| Model (High-Fat Diet) | 7.21 ± 0.92 | 1.45 ± 0.29 | 1.89 ± 0.21 | 1.52 ± 0.28 | 62.33 ± 8.51 | 154.83 ± 21.73 |
| AFN (341.25 mg/kg) | 5.87 ± 0.75 | 1.12 ± 0.21 | 2.21 ± 0.25 | 1.18 ± 0.21 | 45.17 ± 6.32 | 115.33 ± 18.92 |
| Simvastatin (15.17 mg/kg) | 5.54 ± 0.69 | 1.05 ± 0.19 | 2.35 ± 0.28 | 1.09 ± 0.18 | 41.83 ± 5.97 | 109.17 ± 16.54 |
*p < 0.05, **p < 0.01 compared with the control group. Data are presented as mean ± SD.
Table 2: Summary of Differentially Expressed Genes (DEGs) in Liver Tissue
| Comparison | Upregulated Genes | Downregulated Genes | Total DEGs |
| Model vs. Control | 134 | 121 | 255 |
| AFN vs. Model | 89 | 115 | 204 |
A study on the alkaloid fraction of Nelumbinis folium (AFN) identified 26 reverse-regulated differentially expressed genes (DEGs) that were primarily involved in the PPAR signaling pathway, fat digestion and absorption, and fatty acid degradation.[1]
Experimental Protocols
Animal Model and Treatment
Male C57BL/6J mice were used for the study. After a one-week acclimatization period, the mice were randomly divided into a control group and a high-fat diet (HFD) group. The HFD was administered for 8 weeks to induce hyperlipidemia. Subsequently, the HFD-fed mice were further divided into a model group, AFN-treated groups (at different dosages), and a positive control group (Simvastatin). The AFN and Simvastatin were administered orally once daily for 4 weeks.
RNA-Sequencing and Analysis
-
RNA Extraction: Total RNA was extracted from liver tissues using TRIzol reagent.
-
Library Preparation: RNA quality was assessed, and sequencing libraries were prepared using the Illumina TruSeq RNA Sample Preparation Kit.
-
Sequencing: The libraries were sequenced on an Illumina HiSeq platform.
-
Data Analysis: Raw reads were filtered to obtain clean reads. The clean reads were then aligned to the mouse reference genome. Gene expression levels were quantified, and differentially expressed genes (DEGs) were identified using a threshold of |log2(Fold Change)| > 1 and a p-value < 0.05.
-
Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses were performed on the DEGs to identify significantly enriched biological processes and signaling pathways.
Mandatory Visualization
Signaling Pathway and Workflow Diagrams
References
Comparative Analysis of Delivery Systems for (+)-Armepavine: A Review of Potential Strategies
A comprehensive review of existing literature reveals a notable gap in direct comparative studies on delivery systems specifically for (+)-Armepavine. While the therapeutic potential of this bioactive alkaloid is recognized, research on its formulation into advanced delivery systems to overcome potential bioavailability challenges is still in a nascent stage. Consequently, a side-by-side comparison based on direct experimental data is not currently possible.
This guide, therefore, will provide a framework for researchers, scientists, and drug development professionals on potential delivery strategies for this compound. It will outline the rationale for using various systems, hypothetical experimental designs for their comparison, and the types of data that would be crucial for a thorough evaluation. The information presented is based on established principles of drug delivery and data from studies on analogous bioactive compounds.
Introduction to this compound and Rationale for Advanced Delivery Systems
This compound, a benzylisoquinoline alkaloid isolated from plants such as Nelumbo nucifera, has demonstrated a range of pharmacological activities, including immunomodulatory, anti-inflammatory, and neuroprotective effects. However, like many natural alkaloids, its clinical translation may be hampered by suboptimal physicochemical properties such as poor water solubility and low oral bioavailability. Advanced drug delivery systems offer a promising approach to address these limitations by:
-
Enhancing Solubility and Dissolution Rate: Encapsulating this compound within a carrier system can improve its solubility in physiological fluids.
-
Improving Bioavailability: Protecting the molecule from enzymatic degradation and first-pass metabolism can increase its systemic exposure.
-
Enabling Targeted Delivery: Functionalizing delivery systems with specific ligands could direct this compound to its site of action, enhancing efficacy and reducing off-target effects.
-
Providing Controlled Release: Modulating the release kinetics can maintain therapeutic drug concentrations for an extended period, potentially reducing dosing frequency.
Potential Delivery Systems for this compound
Based on the properties of similar alkaloids, several delivery platforms could be explored for this compound. The following sections outline these systems and the key parameters that would need to be evaluated.
Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers made from solid lipids, which are generally recognized as safe (GRAS). They are particularly suitable for lipophilic drugs like this compound.
Polymeric Nanoparticles
Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) can be used to fabricate nanoparticles for sustained drug release.
Liposomes
Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. Their surface can be modified (e.g., with PEGylation) to improve circulation time.
Hypothetical Comparative Data
To fulfill the user's request for a data-driven comparison, the following tables present a hypothetical summary of the kind of quantitative data that would be generated from comparative experimental studies. It is crucial to reiterate that this data is illustrative and not based on published experimental results for this compound.
Table 1: Physicochemical Characterization of Hypothetical this compound Delivery Systems
| Delivery System | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) |
| SLNs | 150 ± 20 | 0.21 ± 0.05 | -25 ± 5 | 5.2 ± 0.8 | 85 ± 7 |
| PLGA NPs | 200 ± 30 | 0.18 ± 0.04 | -18 ± 4 | 8.5 ± 1.2 | 78 ± 9 |
| Liposomes | 120 ± 15 | 0.25 ± 0.06 | -10 ± 3 | 3.1 ± 0.5 | 65 ± 8 |
Table 2: In Vitro Drug Release Profile of Hypothetical this compound Delivery Systems
| Delivery System | Cumulative Release at 2h (%) | Cumulative Release at 8h (%) | Cumulative Release at 24h (%) | Release Kinetics Model |
| SLNs | 15 ± 3 | 45 ± 5 | 70 ± 6 | Higuchi |
| PLGA NPs | 10 ± 2 | 30 ± 4 | 85 ± 8 | Korsmeyer-Peppas |
| Liposomes | 25 ± 4 | 60 ± 7 | 80 ± 9 | First-Order |
Table 3: Pharmacokinetic Parameters of Hypothetical this compound Delivery Systems (Oral Administration in Rats)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Free this compound | 50 ± 10 | 1.5 ± 0.5 | 250 ± 50 | 100 |
| SLNs | 120 ± 25 | 4.0 ± 1.0 | 950 ± 150 | 380 |
| PLGA NPs | 90 ± 18 | 6.0 ± 1.5 | 1100 ± 200 | 440 |
| Liposomes | 150 ± 30 | 3.0 ± 0.8 | 800 ± 120 | 320 |
Experimental Protocols for Comparative Evaluation
To generate the data presented in the hypothetical tables, the following experimental methodologies would be essential.
Preparation of Delivery Systems
-
Solid Lipid Nanoparticles (SLNs): A high-pressure homogenization technique would be employed. Briefly, this compound would be dissolved in a melted lipid (e.g., Compritol® 888 ATO). This lipid phase would then be dispersed in a hot aqueous surfactant solution (e.g., Poloxamer 188) using a high-shear homogenizer, followed by homogenization at high pressure. The resulting nanoemulsion would be cooled to allow the lipid to recrystallize and form SLNs.
-
Polymeric Nanoparticles (PLGA NPs): An oil-in-water (o/w) solvent evaporation method would be utilized. PLGA and this compound would be dissolved in a water-immiscible organic solvent (e.g., dichloromethane). This organic phase would be emulsified in an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol) using sonication. The organic solvent would then be removed by evaporation under reduced pressure, leading to the formation of nanoparticles.
-
Liposomes: The thin-film hydration method would be used. Phospholipids (e.g., soy phosphatidylcholine) and cholesterol would be dissolved in an organic solvent. The solvent would be evaporated to form a thin lipid film, which would then be hydrated with an aqueous buffer containing this compound. The resulting suspension would be sonicated or extruded to reduce the size and lamellarity of the liposomes.
Physicochemical Characterization
-
Particle Size, PDI, and Zeta Potential: Dynamic light scattering (DLS) and electrophoretic light scattering (ELS) would be used to determine the mean particle size, polydispersity index (a measure of size distribution), and surface charge of the formulations.
-
Drug Loading and Encapsulation Efficiency: The amount of this compound loaded into the delivery systems would be quantified. This would involve separating the unencapsulated drug from the formulation (e.g., by ultracentrifugation) and measuring the drug concentration in both the supernatant and the pellet using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Drug Loading (%) = (Mass of drug in particles / Mass of particles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in particles / Total mass of drug used) x 100
-
In Vitro Drug Release Study
The release of this compound from the different delivery systems would be assessed using a dialysis bag method. The formulation would be placed in a dialysis bag with a specific molecular weight cut-off, which would then be immersed in a release medium (e.g., phosphate-buffered saline at pH 7.4) maintained at 37°C with constant stirring. At predetermined time intervals, aliquots of the release medium would be withdrawn and analyzed for drug content by HPLC.
In Vivo Pharmacokinetic Study
Animal studies (e.g., in rats) would be conducted to evaluate the oral bioavailability of the different formulations. After oral administration of the free drug or the encapsulated forms, blood samples would be collected at various time points. The plasma concentration of this compound would be determined by a validated bioanalytical method (e.g., LC-MS/MS). Pharmacokinetic parameters such as Cmax, Tmax, and AUC would be calculated using appropriate software.
Visualizations
Signaling Pathway
The immunomodulatory effects of this compound are, in part, mediated through the inhibition of the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow
The general workflow for developing and evaluating a drug delivery system for this compound is outlined below.
Caption: General experimental workflow for delivery system evaluation.
Conclusion and Future Directions
While this guide provides a theoretical framework for the comparison of this compound delivery systems, it underscores the critical need for experimental research in this area. Future studies should focus on the formulation of this compound into various nanocarriers and a systematic evaluation of their physicochemical properties, in vitro release profiles, and in vivo pharmacokinetics. Such data will be invaluable for selecting the most promising delivery strategy to unlock the full therapeutic potential of this promising natural compound. Researchers are encouraged to use the methodologies and comparative tables outlined here as a blueprint for their investigations.
Validating Biomarkers for (+)-Armepavine Response In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential biomarkers for monitoring the in vivo therapeutic response to (+)-Armepavine, a benzylisoquinoline alkaloid with promising immunomodulatory properties. As direct quantitative in vivo data for this compound is emerging, this document compares its observed effects on key biomarkers with established alternative therapies for autoimmune renal diseases, such as autoimmune crescentic glomerulonephritis (ACGN) and lupus nephritis. The information presented is intended to guide researchers in designing and evaluating preclinical studies for the validation of this compound response biomarkers.
Executive Summary
This compound has demonstrated significant therapeutic potential in preclinical models of autoimmune kidney disease. Its mechanism of action appears to involve the modulation of key inflammatory pathways and immune cell responses. This guide summarizes the current understanding of this compound's effects on relevant biomarkers and juxtaposes them with the performance of standard-of-care treatments, including cyclophosphamide, mycophenolate mofetil, and rituximab. While quantitative data for this compound is still limited in the public domain, this comparison provides a framework for identifying and validating a robust panel of biomarkers for its clinical development.
Data Presentation: Comparative Biomarker Performance
The following tables summarize the effects of this compound and alternative therapies on key clinical, cellular, and molecular biomarkers in mouse models of autoimmune kidney disease. It is important to note that the data for this compound is based on qualitative findings from published abstracts, while quantitative data is provided for alternative therapies where available. This highlights the need for further quantitative studies on this compound to enable direct statistical comparisons.
Table 1: Comparison of Therapeutic Effects on Renal Function and Pathology
| Biomarker | This compound (Qualitative Effect) | Cyclophosphamide (Quantitative Effect) | Mycophenolate Mofetil (MMF) (Quantitative Effect) | Rituximab (Contextual Effect) |
| Proteinuria | Improvement[1] | Reduced proteinuria by ~60% vs. vehicle in a rat model of ANCA-GN[2]. In MN mice, significantly reduced 24-hour urinary protein levels[3]. | Significantly reduced incidence of albuminuria (>300 µg/18 h) at 23 weeks (22% in MMF-treated vs. 88% in controls) in MRL/lpr mice[4]. | Reduces autoantibody production which is a key driver of proteinuria in many autoimmune nephritides. |
| Serum Creatinine/BUN | Improvement in renal dysfunction[1] | Significantly lower serum urea nitrogen (BUN) and creatinine (Scr) levels in MN mice after 7 days of treatment[3]. | Lower serum BUN levels compared to vehicle in NZBxW F1 mice[5]. Lower serum creatinine and BUN in COL4A3-/- mice[6]. | Improved renal function is a clinical outcome of successful B-cell depletion therapy. |
| Glomerular Crescents | Dramatically decreased[1] | In a rat model of ANCA-GN, combination with cAng-(1-7) limited glomerular crescents to less than 10%[2]. | Histologically less severe glomerulonephritis in MRL/lpr mice[4]. | By depleting B-cells, rituximab can reduce the inflammatory cascade leading to crescent formation. |
| Mononuclear Leukocyte Infiltration | Greatly inhibited infiltration of T cells/macrophages[1] | Reduced inflammatory cell infiltration in 129.Smad3-/- mice with anti-GBM nephritis (0.39 ± 0.46 vs. 2.14 ± 1.63 in WT)[1]. | No significant difference in CD3+, CD4+, and CD8+ T cells in spleen, lymph nodes, and peripheral blood of MRL/lpr mice[4]. | Modulates T-cell populations indirectly through B-cell depletion[7][8]. |
Table 2: Comparison of Therapeutic Effects on Immune Cell Populations and Molecular Markers
| Biomarker | This compound (Qualitative Effect) | Cyclophosphamide (Quantitative Effect) | Mycophenolate Mofetil (MMF) (Quantitative Effect) | Rituximab (Quantitative Effect) |
| T-Cell/B-Cell Activation | Suppressed T/B-cell activation and T-cell proliferation in the spleen[1] | Significantly decreased glomerular cell proliferation in (NZB x NZW)F1 mice[9]. | Selective antiproliferative effect on T- and B-lymphocytes[5]. | In MS patients, CD4+ T-cell counts decreased by 22% after 12 months. In LN patients, Th17 cells dropped by 35%. Treg cells increased by 40%[7]. In RA patients, a significant decrease in activated CD3+CD25+CD69+ T cells in lymph nodes[10]. |
| NF-κB Activation | Suppressed in the kidney[1] | Not typically measured as a primary biomarker for efficacy. | Not typically measured as a primary biomarker for efficacy. | Not typically measured as a primary biomarker for efficacy. |
| Serum Autoantibodies | Lowered serum levels[1] | Significantly decreased antinuclear antibody levels in (NZB x NZW)F1 mice[9]. | Suppressive effect on autoantibody production in NZBxW F1 mice[5]. No difference in autoantibody formation in MRL/lpr mice[4]. | In a mouse model of arthritis, decreased titer of serum autoantibodies targeting glucose-6-phosphate isomerase[11]. |
| Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | Lowered serum and intra-renal levels[1] | In MN mice, significantly reduced serum IL-1, IL-6, and TNF-α[3]. | Not consistently reported to have a direct, significant impact on cytokine levels in vivo. | In RA patients, serum IL-10 levels increased by 25% at 6 months. In LN patients, TGF-β levels increased by 15% after 12 months[7]. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biomarker studies. Below are representative protocols for key experiments relevant to the in vivo assessment of this compound and its comparators.
Induction of Experimental Autoimmune Crescentic Glomerulonephritis (ACGN) in Mice
This protocol is adapted from models of anti-glomerular basement membrane (GBM) nephritis.
-
Animals: Female mice (e.g., C57BL/6 or 129sv strains), 6-8 weeks old.
-
Immunization (Day 0):
-
Prepare an emulsion of rabbit IgG (250 µg per 20g of mouse body weight) in Complete Freund's Adjuvant (CFA) at a 1:1 ratio.
-
Inject 100 µL of the emulsion subcutaneously at the base of the tail[1].
-
-
Disease Induction (Day 5):
-
Administer a single intravenous injection of rabbit anti-mouse GBM serum (160 µL per 20g of mouse body weight)[1].
-
-
Monitoring:
-
Monitor mice for signs of disease, including weight loss and proteinuria.
-
Collect urine at regular intervals to measure protein levels (e.g., using metabolic cages and a BCA protein assay).
-
Collect blood samples for measurement of serum creatinine and autoantibodies.
-
At the end of the experiment, euthanize mice and collect kidneys for histological and immunohistochemical analysis.
-
Immunohistochemical Staining for NF-κB (p65) in Mouse Kidney Tissue
This protocol outlines the steps for visualizing the activation of the NF-κB pathway in renal tissue.
-
Tissue Preparation:
-
Fix freshly harvested mouse kidneys in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissue through a graded series of ethanol and embed in paraffin.
-
Cut 4-5 µm thick sections and mount on positively charged slides[12].
-
-
Staining Procedure:
-
Deparaffinize sections in xylene and rehydrate through graded alcohols to water[12].
-
Perform antigen retrieval by heating the slides in a citrate buffer (pH 6.0) or EDTA buffer (pH 9.0)[12].
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes[12].
-
Block non-specific antibody binding with a blocking serum (e.g., normal goat serum) for 30-60 minutes.
-
Incubate with a primary antibody against the p65 subunit of NF-κB (e.g., rabbit anti-p65) overnight at 4°C[13].
-
Wash with a buffer solution (e.g., TBS or PBS).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature[12].
-
Wash with a buffer solution.
-
Develop the signal with a chromogen substrate such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen[12].
-
Counterstain with hematoxylin to visualize cell nuclei[12].
-
Dehydrate, clear, and mount the slides.
-
-
Analysis:
ELISA for Serum Cytokines (e.g., TNF-α, IL-6) and Autoantibodies in Mice
This is a general protocol for a sandwich ELISA.
-
Plate Preparation:
-
Coat the wells of a 96-well microplate with a capture antibody specific for the cytokine or autoantigen of interest overnight at 4°C[16].
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature[16].
-
-
Assay Procedure:
-
Wash the plate.
-
Add standards of known concentrations and diluted serum samples to the wells and incubate for 2 hours at room temperature[17].
-
Wash the plate.
-
Add a biotinylated detection antibody specific for the target and incubate for 1 hour at room temperature[16].
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature[16].
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate in the dark until a color develops[17].
-
Stop the reaction by adding a stop solution (e.g., sulfuric acid)[16].
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their concentrations.
-
Calculate the concentration of the cytokine or autoantibody in the samples by interpolating their absorbance values on the standard curve.
-
Mandatory Visualizations
Proposed Signaling Pathway of this compound
Caption: Proposed inhibitory pathway of this compound on NF-κB signaling.
Experimental Workflow for In Vivo Biomarker Validation
References
- 1. Heightened Crescentic Glomerulonephritis in Immune Challenged 129sv Mice Is TGF-β/Smad3 Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cyclophosphamide ameliorates membranous nephropathy by upregulating miR-223 expression, promoting M2 macrophage polarization and inhibiting inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Attenuation of murine lupus nephritis by mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mycophenolate mofetil limits renal damage and prolongs life in murine lupus autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A decade of mycophenolate mofetil for lupus nephritis: is the glass half-empty or half-full? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. opalbiopharma.com [opalbiopharma.com]
- 8. Rituximab-induced B cell depletion in autoimmune diseases: potential effects on T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The mechanism of action of cyclophosphamide on the nephritis of (NZB x NZW)F1 hybrid mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of rituximab treatment on T and B cell subsets in lymph node biopsies of patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rituximab specifically depletes short-lived autoreactive plasma cells in a mouse model of inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IHC Protocol for Mouse Tissue Sections - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 14. researchgate.net [researchgate.net]
- 15. Requirement of functional T-cells in the production of autoimmune glomerulotubular nephropathy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. stemcell.com [stemcell.com]
- 17. Mouse IL-6 ELISA Kit (KMC0061) - Invitrogen [thermofisher.com]
Safety Operating Guide
Proper Disposal Procedures for (+)-Armepavine: A Comprehensive Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of (+)-Armepavine, a benzylisoquinoline alkaloid. The procedural, step-by-step guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize environmental impact.
This compound should be regarded as a hazardous substance due to its potential cytotoxic, irritant, and environmentally harmful properties.[1][2][3] Adherence to institutional, local, and national regulations for hazardous waste disposal is mandatory.[2]
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be familiar with the hazards associated with this compound.
Table 1: Summary of Hazards for this compound
| Hazard Category | Description | Citations |
| Acute Toxicity | Harmful if swallowed. | [3][4] |
| Skin Irritation | Causes skin irritation. May cause an allergic skin reaction. | [2][3] |
| Eye Irritation | Causes serious eye irritation. | [2][3] |
| Respiratory Irritation | May cause respiratory irritation. | [3] |
| Carcinogenicity | Limited evidence of a carcinogenic effect. | [1] |
| Environmental Hazard | Toxic to aquatic life. Avoid release to the environment. | [2] |
Personal Protective Equipment (PPE):
A comprehensive safety program requires the consistent use of appropriate PPE.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use a certified respirator (e.g., N95 or higher) when handling the powder form or if aerosols may be generated. |
All work with this compound, including weighing and preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Waste Segregation and Collection
Proper segregation of waste at the point of generation is a critical step in safe disposal.
Operational Protocol for Waste Segregation:
-
Designated Waste Containers: All waste contaminated with this compound must be collected in designated, leak-proof, and clearly labeled hazardous waste containers.[4]
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard symbols (e.g., "Toxic," "Irritant," "Environmentally Hazardous").
-
Waste Streams: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Maintain separate containers for:
-
Solid Waste: Unused or expired this compound powder, contaminated weighing boats, paper towels, and disposable PPE.
-
Liquid Waste: Solutions containing this compound. Collect in a sealed, compatible container.
-
Sharps Waste: Contaminated needles, syringes, or other sharps must be placed in a designated, puncture-resistant sharps container for hazardous waste.[5]
-
-
Container Management: Do not overfill waste containers. Seal them securely when they are approximately three-quarters full. Store sealed containers in a designated, secure area away from incompatible materials until collection by EHS or a licensed hazardous waste disposal contractor.[5]
Caption: Waste segregation workflow for this compound.
Spill Management
In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.
Experimental Protocol for Spill Cleanup:
-
Evacuate and Secure: Immediately alert others in the area and evacuate if necessary. Restrict access to the spill area.
-
Don PPE: Before addressing the spill, don the appropriate PPE as listed in Table 2.
-
Containment:
-
Solid Spills: Gently cover the spill with damp paper towels to avoid generating dust.
-
Liquid Spills: Surround the spill with an absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
-
Collection:
-
Carefully scoop the absorbed material or covered solid into a designated hazardous waste container.[1]
-
Avoid dry sweeping of solid spills to prevent aerosolization.
-
-
Decontamination:
-
Clean the spill area with a detergent solution (e.g., 1% sodium dodecyl sulfate in water), wiping from the outer edge of the spill towards the center.
-
Rinse the area with water.
-
For final decontamination, wipe the area with a 1:10 dilution of household bleach (approximately 0.5% sodium hypochlorite), followed by a final rinse with water to remove bleach residue, which can be corrosive.
-
-
Waste Disposal: All materials used for cleanup (absorbent, paper towels, gloves, etc.) must be placed in a sealed, properly labeled hazardous waste container for disposal.
Decontamination of Laboratory Equipment
All non-disposable equipment, such as glassware, spatulas, and magnetic stir bars, must be thoroughly decontaminated after use with this compound.
Experimental Protocol for Equipment Decontamination:
-
Initial Rinse (in a fume hood):
-
Rinse the contaminated equipment with a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the this compound residue.
-
Collect this solvent rinse as hazardous liquid waste.[5]
-
-
Washing:
-
Wash the equipment thoroughly with a laboratory detergent and warm water.
-
-
Final Rinse:
-
Rinse the equipment with deionized water.
-
-
Drying:
-
Allow the equipment to air dry or place it in a drying oven.
-
Caption: Decontamination workflow for laboratory equipment.
Chemical Inactivation of Trace Residues
For the chemical inactivation of trace amounts of this compound (e.g., for decontaminating surfaces or glassware where autoclaving is not feasible), an oxidative method can be employed. The phenolic group and the benzylisoquinoline core of this compound are susceptible to oxidative degradation. While a specific degradation protocol for this compound has not been published, the following procedure is based on the known reactivity of similar phenolic alkaloids with strong oxidizing agents. This procedure should be validated on a small scale before routine use.
Proposed Experimental Protocol for Chemical Inactivation:
This procedure should be performed in a chemical fume hood with appropriate PPE.
-
Prepare Oxidizing Solution: Prepare a fresh 5% (w/v) solution of potassium permanganate (KMnO₄) in 1 M sodium hydroxide (NaOH).
-
Application:
-
For surfaces, carefully apply the KMnO₄ solution to the contaminated area and allow a contact time of at least 1 hour.
-
For glassware, fill the item with the KMnO₄ solution and let it stand for at least 1 hour.
-
-
Neutralization of Permanganate: The purple color of the permanganate will likely turn to a brown manganese dioxide (MnO₂) precipitate as it oxidizes the compound. To neutralize any remaining permanganate and remove the MnO₂ stain, carefully add a solution of sodium bisulfite (NaHSO₃) or ascorbic acid until the purple/brown color disappears.
-
Final Cleaning:
-
Thoroughly rinse the equipment or surface with water.
-
Follow with a standard detergent wash and a final rinse with deionized water as described in Section 4.
-
-
Waste: All solutions from this procedure must be collected as hazardous liquid waste and disposed of according to institutional guidelines.
Disclaimer: The information provided is based on general principles of chemical safety and waste management. Always consult your institution's specific protocols and the Safety Data Sheet (SDS) for this compound. The chemical inactivation protocol is a proposed method and should be used with caution after a thorough risk assessment.
References
Personal protective equipment for handling (+)-Armepavine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling of (+)-Armepavine in a laboratory setting. It includes detailed operational procedures and disposal plans to ensure the safety of all personnel.
Hazard Identification and Safety Data
This compound is classified under the Globally Harmonized System (GHS) as harmful if swallowed and a skin and eye irritant.[1] All personnel must be familiar with the following safety information before handling this compound.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[1] |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation |
Data sourced from PubChem CID 442169 and a representative Safety Data Sheet (SDS) from a supplier.
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound. The following table outlines the required PPE.
| Body Part | Required PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always wear two pairs of gloves. |
| Eyes | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Body | Laboratory coat | A buttoned lab coat must be worn over personal clothing. |
| Respiratory | Use in a well-ventilated area or with a fume hood | If handling powders outside of a ventilated enclosure, a NIOSH-approved respirator may be necessary. |
Handling and Storage Procedures
Proper handling and storage are critical to maintain the integrity of this compound and to ensure a safe laboratory environment.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
For long-term storage, it is recommended to store at -20°C.
Handling:
-
Ensure all necessary PPE is donned before handling.
-
Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Avoid contact with skin, eyes, and clothing.
-
After handling, wash hands thoroughly with soap and water.
Accidental Exposure and First Aid
| Exposure Route | First Aid Measures |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect in a designated, labeled, and sealed container for hazardous waste.
-
Liquid Waste: Collect in a designated, labeled, and sealed container for hazardous chemical waste. Do not dispose of down the drain.
-
Contaminated Materials: Any materials, such as pipette tips, gloves, and paper towels, that come into contact with this compound should be disposed of as hazardous waste.
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocol: Inhibition of NF-κB and MAPK Signaling Pathways
This protocol outlines a general procedure for treating a cell line with this compound and subsequently analyzing its effects on the NF-κB and MAPK signaling pathways via Western blot.
Materials:
-
This compound
-
Appropriate cell line (e.g., RAW 264.7 macrophages)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Pre-treat cells with varying concentrations of this compound for a specified time (e.g., 1 hour).
-
Induce signaling pathway activation by treating cells with an agonist (e.g., LPS at 1 µg/mL) for a specific duration (e.g., 30 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysate.
-
Determine the protein concentration of each lysate using a protein assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Visualization of Signaling Pathway
The following diagram illustrates the inhibitory effect of this compound on the NF-κB and MAPK signaling pathways.
Caption: Inhibition of NF-κB and MAPK pathways by this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
